5-(Hydroxymethyl)-2'-deoxycytidine-d3
Description
BenchChem offers high-quality 5-(Hydroxymethyl)-2'-deoxycytidine-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Hydroxymethyl)-2'-deoxycytidine-d3 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₁₀H₁₂D₃N₃O₅ |
|---|---|
Molecular Weight |
260.26 |
Synonyms |
2’-deoxy-5-(hydroxymethyl)cytidine-d3; 5-(Hydroxymethyl)deoxycytidine-d3; |
Origin of Product |
United States |
Foundational & Exploratory
The Sixth Base: A Technical Guide to 5-(Hydroxymethyl)-2'-deoxycytidine-d3 and its Pivotal Role in Epigenetic Analysis
Foreword: Beyond Methylation, a New Frontier in Epigenetics
For decades, the field of epigenetics was dominated by the study of 5-methylcytosine (5mC), the "fifth base" of DNA. This modification, crucial for gene silencing and genomic stability, was considered a relatively static mark. However, the discovery of 5-hydroxymethylcytosine (5hmC), an oxidized derivative of 5mC, has revolutionized our understanding of DNA demethylation and epigenetic regulation.[1] This guide provides a comprehensive technical overview of 5hmC and its deuterated analogue, 5-(Hydroxymethyl)-2'-deoxycytidine-d3 (5-hmdC-d3), for researchers, scientists, and drug development professionals. We will delve into the intricate role of 5hmC in active DNA demethylation, its significance as a stable epigenetic mark and a disease biomarker, and the critical function of 5-hmdC-d3 in enabling precise and reliable quantification of this vital modification.
Part 1: The Biological Significance of 5-Hydroxymethylcytosine (5hmC)
A Key Intermediate in Active DNA Demethylation
Contrary to the long-held belief that DNA demethylation was a passive process occurring over rounds of replication, the discovery of the Ten-Eleven Translocation (TET) family of dioxygenases revealed an active mechanism for removing methyl groups from DNA.[2][3] TET enzymes iteratively oxidize 5mC to 5hmC, 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[4][5] These latter modifications are then recognized and excised by the base excision repair (BER) machinery, ultimately leading to the replacement with an unmethylated cytosine.[5]
The conversion of 5mC to 5hmC is a critical first step in this active demethylation pathway.[3][6] This process is essential for various biological phenomena, including the genome-wide epigenetic reprogramming that occurs in the early embryo after fertilization.[7] Studies in mice have shown that 5hmC is particularly enriched in the paternal pronucleus of the zygote, indicating its involvement in the demethylation of the paternal genome.[3][6]
Caption: Active DNA demethylation pathway mediated by TET enzymes.
5hmC: More Than Just an Intermediate
While its role in demethylation is clear, emerging evidence suggests that 5hmC is not merely a transient intermediate but also a stable epigenetic mark with its own distinct functions.[8] High levels of 5hmC are found in specific tissues, particularly in the brain and embryonic stem cells.[1] In neuronal cells, 5hmC is associated with the gene bodies of active genes, suggesting a role in regulating gene expression.[1] The presence of 5hmC can also inhibit the binding of certain methyl-CpG-binding proteins, thereby influencing chromatin structure and transcription.
The Rise of 5hmC as a Clinical Biomarker
Alterations in global 5hmC levels have been linked to a wide range of diseases, most notably cancer.[9][10] A global reduction of 5hmC is a common feature in many types of tumors and is often associated with poor prognosis.[9][10][11] This has led to the exploration of 5hmC as a potential biomarker for cancer diagnosis, prognosis, and monitoring treatment response.[4][9][12] Furthermore, the detection of 5hmC in circulating cell-free DNA (cfDNA) offers a promising avenue for non-invasive liquid biopsies.[4] Beyond cancer, dysregulation of 5hmC has also been implicated in neurodevelopmental disorders and autoimmune diseases.[13][14]
Part 2: The Analytical Imperative: Quantifying 5hmC with 5-(Hydroxymethyl)-2'-deoxycytidine-d3
Accurate and sensitive quantification of 5hmC is paramount for both basic research and clinical applications. Given its low abundance relative to cytosine and 5mC, highly specific analytical methods are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the absolute quantification of DNA modifications.[15][16]
The Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful technique that utilizes a stable isotope-labeled version of the analyte as an internal standard (IS).[17][18] In the context of 5hmC analysis, 5-(Hydroxymethyl)-2'-deoxycytidine-d3 (5-hmdC-d3) serves this critical role. This deuterated standard is chemically identical to the endogenous 5hmC but has a slightly higher mass due to the presence of deuterium atoms.[19][20]
The core principle is that the stable isotope-labeled internal standard is added to the sample at the very beginning of the sample preparation process.[18] Because the IS and the analyte behave identically during extraction, chromatography, and ionization, any sample loss or variation in instrument response will affect both compounds equally.[18][20] By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the internal standard, a highly accurate and precise quantification can be achieved, irrespective of variations in the analytical process.[21][22]
Caption: Workflow for isotope dilution mass spectrometry using 5-hmdC-d3.
Practical Advantages of 5-hmdC-d3 as an Internal Standard
The use of a stable isotope-labeled internal standard like 5-hmdC-d3 offers several key advantages over other quantification methods:
-
Accuracy and Precision: It corrects for variations in sample extraction efficiency, matrix effects in the mass spectrometer, and instrument drift, leading to highly reliable and reproducible results.[21][22]
-
Sensitivity: LC-MS/MS methods utilizing isotope dilution can achieve very low limits of detection, enabling the quantification of 5hmC even in samples with low abundance.[23][24]
-
Specificity: The unique mass-to-charge ratio of the analyte and its fragments provides a high degree of specificity, minimizing interference from other molecules in the sample.[25]
| Parameter | Value | Reference |
| Limit of Detection (LOD) for 5hmC | 250 amol | [21] |
| Limit of Quantification (LOQ) for 5hmC | 760 amol | [21] |
| Interday Precision (RSD) | 2.9% - 10.6% | [21][22] |
| Intraday Precision (RSD) | 1.4% - 7.7% | [21][22] |
| Recovery of 5hmC | ~100% | [21][22] |
| Table 1: Performance characteristics of an LC-MS/MS method for 5hmC quantification using an isotope dilution strategy.[21][22] |
Part 3: Experimental Protocol for Global 5hmC Quantification
This section provides a generalized, step-by-step methodology for the quantification of global 5hmC levels in genomic DNA using LC-MS/MS with 5-hmdC-d3 as an internal standard.
Materials and Reagents
-
Genomic DNA sample
-
5-(Hydroxymethyl)-2'-deoxycytidine-d3 (internal standard)
-
Nuclease P1
-
Alkaline Phosphatase
-
LC-MS grade water, methanol, and acetonitrile
-
Formic acid or ammonium bicarbonate
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Step-by-Step Protocol
-
DNA Isolation: Isolate high-quality genomic DNA from cells or tissues using a standard protocol.
-
Internal Standard Spiking: Add a known amount of 5-hmdC-d3 to the genomic DNA sample. The amount should be optimized to be within the linear range of the instrument and comparable to the expected amount of endogenous 5hmC.
-
DNA Digestion:
-
Denature the DNA by heating at 100°C for 3 minutes, followed by rapid cooling on ice.
-
Digest the DNA to individual nucleosides by sequential incubation with Nuclease P1 and alkaline phosphatase. This two-step enzymatic digestion is crucial to break down the DNA into its constituent nucleosides for analysis.
-
-
Sample Cleanup (Optional but Recommended): Depending on the sample matrix, a solid-phase extraction (SPE) step may be necessary to remove salts and other interfering substances that could suppress ionization in the mass spectrometer.[21][22]
-
LC-MS/MS Analysis:
-
Inject the digested sample onto an appropriate HPLC column (e.g., a C18 or HILIC column) for separation of the nucleosides.
-
The eluent from the HPLC is directed into the electrospray ionization (ESI) source of the mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for both 5hmC and 5-hmdC-d3.
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of both 5hmC and 5-hmdC-d3.
-
Calculate the ratio of the peak area of 5hmC to the peak area of 5-hmdC-d3.
-
Determine the absolute amount of 5hmC in the original sample using a standard curve generated with known amounts of 5hmC and a fixed amount of 5-hmdC-d3.
-
Part 4: Synthesis of 5-(Hydroxymethyl)-2'-deoxycytidine Derivatives
While 5-hmdC-d3 is commercially available, understanding its synthesis and that of other 5hmC derivatives is valuable for specialized applications. The synthesis of 5hmC phosphoramidites and triphosphates is crucial for creating synthetic DNA strands containing 5hmC for in-depth functional studies.[26][27] These syntheses often start from more readily available precursors like 2'-deoxyuridine or 5-iodo-2'-deoxyuridine.[26][28] The synthesis involves multiple steps of protection and deprotection of the various functional groups on the nucleoside to ensure the desired chemical reactions occur at the correct positions.[26][29]
Conclusion: An Indispensable Tool for Epigenetic Discovery
5-(Hydroxymethyl)-2'-deoxycytidine-d3 is more than just a deuterated molecule; it is an enabling tool that provides the accuracy and reliability necessary to explore the subtle but profound roles of 5hmC in health and disease. As research continues to unravel the complexities of the epigenome, the precise quantification of 5hmC will remain a cornerstone of discovery. The methodologies outlined in this guide provide a robust framework for researchers to confidently investigate this fascinating epigenetic modification and its potential to revolutionize our understanding and treatment of a wide array of human diseases.
References
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Song, C., et al. (2015). Detection of human urinary 5-hydroxymethylcytosine by stable isotope dilution HPLC-MS/MS analysis. Analytical Chemistry, 87(3), 1668-1674. [Link]
-
Inoue, A., & Zhang, Y. (2012). Involvement of 5-Hydroxymethylcytosine in Active DNA Demethylation in Mice. Biology of Reproduction, 86(2), 34. [Link]
-
Inoue, A., & Zhang, Y. (2012). The Involvement of 5-Hydroxymethylcytosine in Active DNA Demethylation in Mice. Biology of Reproduction, 86(2), 1-8. [Link]
-
Münzel, M., et al. (2011). Active and passive DNA demethylation through 5-hydroxymethylcytosine (5hmC). Amino Acids, 41(1), 1-8. [Link]
-
Wu, H., & Zhang, Y. (2011). 5-Hydroxymethylcytosine-Mediated DNA Demethylation in Stem Cells and Development. Cell Stem Cell, 9(3), 199-202. [Link]
-
Szabó, P. E. (2023). The link between 5-hydroxymethylcytosine and DNA demethylation in early embryos. Epigenetics & Chromatin, 16(1), 19. [Link]
-
Li, W., et al. (2017). 5-Hydroxymethylcytosine signatures in circulating cell-free DNA as diagnostic biomarkers for human cancers. Cell Research, 27(10), 1243-1257. [Link]
-
Giehr, P., et al. (2025). 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response. Journal of Experimental & Clinical Cancer Research, 44(1), 1. [Link]
-
Song, C., et al. (2015). Detection of human urinary 5-hydroxymethylcytosine by stable isotope dilution HPLC-MS/MS analysis. PubMed, 25551771. [Link]
-
Yang, D. Z., et al. (2022). An Improved Approach for Practical Synthesis of 5-Hydroxymethyl-2'-deoxycytidine (5hmdC) Phosphoramidite and Triphosphate. Molecules, 27(3), 705. [Link]
-
Fernandez, A. F., et al. (2018). Quantification of Global DNA Methylation Levels by Mass Spectrometry. Methods in Molecular Biology, 1708, 239-247. [Link]
-
Chen, Y., et al. (2024). 5-Hydroxymethylcytosine in circulating cell-free DNA as a potential diagnostic biomarker for SLE. PubMed, 39366613. [Link]
-
Lian, H., et al. (2016). 5-Hydroxymethylcytosine as a potential epigenetic biomarker in papillary thyroid carcinoma. Oncology Letters, 12(5), 3847-3852. [Link]
-
Li, A., & Dai, Q. (2025). Identifying 5-hydroxymethylcytosine as a potential cancer biomarker using FFPE DNA samples. Journal of Emerging Investigators. [Link]
-
CD BioSciences. (n.d.). Global DNA 5hmC Quantification by LC-MS/MS. Epigenetics. [Link]
-
Song, C. X., et al. (2011). A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples. Analytical Biochemistry, 411(2), 268-273. [Link]
-
Wang, Y. (2013). Isotope-Dilution Liquid Chromatography–Tandem Mass Spectrometry for Detection of 5-Hydroxymethyluracil and 5-Formyluracil in DNA. Springer Nature Experiments. [Link]
-
Song, C. X., et al. (2011). A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples. PubMed Central, PMC3062635. [Link]
-
Yang, D. Z., et al. (2022). An Improved Approach for Practical Synthesis of 5-Hydroxymethyl-2′-deoxycytidine (5hmdC) Phosphoramidite and Triphosphate. MDPI. [Link]
-
Wang, T., et al. (2015). Efficient synthesis of 5-hydroxymethyl-, 5-formyl-, and 5-carboxyl-2′-deoxycytidine and their triphosphates. RSC Advances, 5(115), 95166-95169. [Link]
-
Thomson, J. P., et al. (2013). Liquid Chromatography Tandem Mass Spectrometry for the Measurement of Global DNA Methylation and Hydroxymethylation. Journal of Analytical & Bioanalytical Techniques, S5. [Link]
-
Dai, M., et al. (2013). Syntheses of Two 5-Hydroxymethyl-2'-deoxycytidine Phosphoramidites with TBDMS as the 5-Hydroxymethyl Protecting Group and Their Incorporation into DNA. Organic Letters, 15(16), 4210-4213. [Link]
-
Lian, H., et al. (2016). Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry. Clinical Chemistry, 62(12), 1644-1652. [Link]
-
Bermúdez, M., et al. (2020). Environmental Epigenetics and Genome Flexibility: Focus on 5-Hydroxymethylcytosine. International Journal of Molecular Sciences, 21(21), 8089. [Link]
-
Tajali, R., et al. (2021). A positive correlation between 5-(hydroxymethyl)-2′-deoxycytidine and mRNA expression level of TET1 gene in malignant cell lines. Genes and Environment, 43(1), 41. [Link]
-
Chen, H. W., et al. (2012). Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions. Analytical and Bioanalytical Chemistry, 404(6-7), 1917-1926. [Link]
-
Al-Garawi, A. A., et al. (2023). Exploring the epigenetic landscape: The role of 5-hydroxymethylcytosine in neurodevelopmental disorders. Journal of Neuroscience Research, 101(11), 1729-1741. [Link]
-
Kumar, S., et al. (2014). Hydroxymethylation of DNA: an epigenetic marker. Gene, 540(1), 1-10. [Link]
-
Resolve Mass Spectrometry. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
Dvořáková, M., et al. (2018). The Role of Dietary Phenolic Compounds in Epigenetic Modulation Involved in Inflammatory Processes. International Journal of Molecular Sciences, 19(12), 3949. [Link]
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Discovery and Synthesis of Deuterated 5-Hydroxymethylcytosine
This guide outlines the technical discovery, synthesis, and validation of deuterated 5-hydroxymethylcytosine (d-5hmC), specifically designed for researchers requiring high-fidelity internal standards for LC-MS/MS quantification.
A Technical Guide for Epigenetic Quantification
Executive Summary
5-Hydroxymethylcytosine (5-hmC) is a critical epigenetic modification, often termed the "sixth base" of the genome.[1][2] Generated by the TET-mediated oxidation of 5-methylcytosine (5-mC), it plays a pivotal role in gene regulation, development, and oncogenesis. Accurate quantification of 5-hmC in complex biological matrices is notoriously difficult due to its low abundance and chemical instability.
This guide details the synthesis of deuterated 5-hydroxymethylcytosine (d₂-5hmC) , the gold-standard internal reference for mass spectrometry. Unlike non-isotopic methods, d₂-5hmC allows for the correction of ionization suppression, extraction losses, and matrix effects, ensuring data integrity in high-stakes drug development and genomic research.
The Epigenetic Context & The Need for Isotopologues
The Oxidative Pathway
The discovery of 5-hmC fundamentally changed our understanding of DNA demethylation. It is not merely a transient intermediate but a stable epigenetic mark.[1][3] The pathway, mediated by Ten-Eleven Translocation (TET) enzymes, proceeds as follows:
[1][4][5]Why Deuterated Standards?
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), "heavy" isotopologues are essential.
-
Co-elution: Deuterated standards co-elute with the endogenous analyte, experiencing the exact same matrix effects at the ion source.
-
Mass Shift: The substitution of hydrogen (
H) with deuterium ( H) creates a distinct mass-to-charge ( ) ratio, allowing the mass spectrometer to distinguish the standard from the biological sample. -
Stability: The Carbon-Deuterium (C-D) bond is stronger than the C-H bond (Kinetic Isotope Effect), offering superior stability during sample processing.
Strategic Synthesis Pathways
There are two primary strategies for synthesizing d-5hmC. The choice depends on the required isotopic labeling pattern (d₁ vs. d₂) and available precursors.
| Feature | Path A: Direct Hydroxymethylation | Path B: Reduction of Derivatives |
| Precursor | 2'-Deoxycytidine (dC) | 5-Formylcytosine (5-fC) or Esters |
| Reagent | Deuterated Formaldehyde ( | Sodium Borodeuteride ( |
| Labeling | d₂-5hmC ( | d₁-5hmC ( |
| Yield | Low to Moderate (15-40%) | High (>80%) |
| Utility | Preferred for MS Standards | Mechanistic Studies |
Visualization: Synthetic Logic
The following diagram illustrates the chemical logic distinguishing the two pathways.
Figure 1: Comparison of synthetic routes. Path A is preferred for generating d₂-labeled internal standards.
Protocol: Synthesis of d₂-5-Hydroxymethyl-2'-deoxycytidine
This protocol describes the Direct Hydroxymethylation route. It is the most robust method for generating the
Reagents & Equipment
-
Precursor: 2'-Deoxycytidine (dC), >99% purity.
-
Isotope Source: Deuterated Paraformaldehyde (
-PFA), 98 atom % D. -
Catalyst: Potassium Hydroxide (KOH), 0.5 M aqueous solution.
-
Purification: HPLC (C18 column), lyophilizer.
Step-by-Step Methodology
Step 1: Depolymerization of Paraformaldehyde
Deuterated paraformaldehyde is a polymer. It must be cracked to monomeric formaldehyde (
-
Action: Suspend
-PFA (3.0 eq) in water. Heat to 60°C in a sealed vessel until the solution clarifies.
Step 2: Base-Catalyzed Coupling (Cannizzaro-type conditions)
-
Action: Dissolve 2'-deoxycytidine (1.0 eq) in the
solution. -
Catalysis: Add 0.5 M KOH dropwise to adjust pH to ~10.
-
Reaction: Incubate at 60°C for 75 minutes.
Step 3: Neutralization and Quenching
-
Action: Cool the reaction mixture on ice.
-
Neutralization: Carefully add dilute acetic acid or HCl to adjust pH to 7.0.
-
Why? Acidic conditions promote deamination (conversion to uracil derivatives); basic conditions promote degradation. Neutral pH is vital for stability.
-
Step 4: Purification (HPLC)
-
System: Reverse-phase HPLC (C18).
-
Mobile Phase: 0-10% Methanol in Water (isocratic or shallow gradient).
-
Detection: UV at 260 nm (Cytosine max) and 280 nm.
-
Collection: Collect the peak eluting shortly after the parent dC peak. 5-hmC is more polar and typically elutes earlier than dC on C18.
Analytical Validation
Before using the synthesized d₂-5hmC as a standard, it must be validated for isotopic purity and structural integrity.
Mass Spectrometry (LC-MS/MS)
The definitive test is the mass shift observation.
| Compound | Precursor Ion ( | Product Ion ( | Mass Shift ( |
| Native 5-hmC | 258.1 | 142.1 | - |
| Synthesized d₂-5hmC | 260.1 | 144.1 | +2 Da |
-
Interpretation: The
Da shift must be observed in both the parent ion (nucleoside) and the fragment ion (nucleobase after losing deoxyribose). This confirms the deuterium is on the base (hydroxymethyl group), not the sugar.
NMR Spectroscopy[7][8]
-
H-NMR: The signal for the C5-hydroxymethyl protons (
), typically a singlet at ppm, should be absent or significantly suppressed in the d₂-product. -
H-NMR: A distinct signal corresponding to
should appear.
Application: LC-MS/MS Quantification Workflow
The following workflow demonstrates how the synthesized d₂-5hmC is integrated into a genomic quantification protocol.
Figure 2: Integration of d₂-5hmC into the analytical workflow to correct for matrix effects.
Protocol Summary for Usage
-
Digestion: Hydrolyze genomic DNA using DNA Degradase Plus or a cocktail of Benzonase/Phosphodiesterase/Alkaline Phosphatase.
-
Spike-In: Add a known quantity of d₂-5hmC to the digestion mixture before any solid-phase extraction (SPE) or filtration. This ensures the standard accounts for recovery losses.
-
Analysis: Run LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, monitoring transitions 258.1
142.1 (Native) and 260.1 144.1 (Standard).
References
-
Discovery of 5-hmC: Kriaucionis, S., & Heintz, N. (2009). The nuclear DNA base 5-hydroxymethylcytosine is present in Purkinje neurons and the brain. Science. Link
-
Synthesis of Isotopologues: Munzel, M., et al. (2010). Quantification of the Sixth DNA Base Hydroxymethylcytosine in the Brain. Angewandte Chemie International Edition. Link
-
TET-Mediated Oxidation: Ito, S., et al. (2011).[7] Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine.[1][4][8] Science. Link
-
LC-MS/MS Methodology: Globisch, D., et al. (2010). Tissue Distribution of 5-Hydroxymethylcytosine and Search for Active Demethylation Intermediates. PLOS ONE. Link
-
Chemical Reduction Strategy: Booth, M. J., et al. (2014). Quantitative sequencing of 5-formylcytosine in DNA at single-base resolution.[2][9] Nature Chemistry. Link
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Chemical properties and stability of 5-(Hydroxymethyl)-2'-deoxycytidine-d3
An In-Depth Technical Guide to the Chemical Properties and Stability of 5-(Hydroxymethyl)-2'-deoxycytidine-d3
Introduction: The Epigenetic Intermediate and its Stable Isotope Standard
In the landscape of epigenetics, 5-(Hydroxymethyl)-2'-deoxycytidine (5hmdC) has emerged as a critical intermediate in the active DNA demethylation pathway.[1][2] It is generated from the oxidation of 5-methyl-2'-deoxycytidine (5mdC) by the Ten-Eleven Translocation (TET) family of dioxygenases.[3][4][5] The presence and abundance of 5hmdC in genomic DNA are not merely transient; it is now recognized as a stable epigenetic mark in its own right, with distinct regulatory functions, particularly enriched in the brain and embryonic stem cells.[6][7]
Accurate quantification of 5hmdC is paramount for understanding its role in gene regulation, development, and disease. Isotope Dilution Mass Spectrometry (IDMS) stands as the gold standard for this purpose, offering unparalleled accuracy and precision.[8][9] This technique relies on the use of a stable, isotopically labeled internal standard that is chemically identical to the analyte but mass-shifted. 5-(Hydroxymethyl)-2'-deoxycytidine-d3 (5hmdC-d3), with three deuterium atoms, serves as the ideal internal standard for the quantification of endogenous 5hmdC. This guide provides a comprehensive technical overview of the physicochemical properties, biological context, chemical stability, and analytical application of 5hmdC-d3 for researchers, scientists, and drug development professionals.
Physicochemical Properties
The fundamental chemical and physical characteristics of 5hmdC and its deuterated analog are crucial for their handling, storage, and analytical application. These properties dictate solubility in various solvents for sample preparation and chromatographic behavior.
| Property | 5-(Hydroxymethyl)-2'-deoxycytidine | 5-(Hydroxymethyl)-2'-deoxycytidine-d3 | References |
| Synonyms | 5hmdC, 2'-deoxy-5-(hydroxymethyl)cytidine | 5hmdC-d3, 5-(hydroxymethyl-d2, 6-d)-2'-deoxycytidine | [10][11][12] |
| CAS Number | 7226-77-9 | 1585142-60-4 (Labeled) | [10][11] |
| Molecular Formula | C₁₀H₁₅N₃O₅ | C₁₀H₁₂D₃N₃O₅ | [10][11] |
| Molecular Weight | 257.24 g/mol | 260.26 g/mol | [11][13][14] |
| Appearance | White to light yellow crystalline solid | White Solid | [6][12][] |
| Melting Point | ~205°C | 198-202°C | [12][] |
| λmax | 274-277 nm | Not Reported | [10][12] |
| Solubility | DMSO: 20-50 mg/mLWater/PBS (pH 7.2): 5-10 mg/mLDMF: 5 mg/mL | Soluble in DMSO, Methanol, Water | [6][10][13][] |
| Purity | ≥95-98% | ≥98% | [6][10][] |
Biological Role: The TET-Mediated Demethylation Pathway
5hmdC is a central player in the dynamic process of DNA demethylation, which is essential for "erasing" repressive methyl marks and enabling gene activation.[4][5] The TET enzymes (TET1, TET2, TET3) initiate this process by iteratively oxidizing the methyl group of 5-methylcytosine (5mC).[3][16] This oxidation cascade proceeds from 5mC to 5hmC, and then further to 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC).[1][3] While 5hmC can be passively diluted during DNA replication because it is poorly recognized by the maintenance methyltransferase DNMT1[17], the full reversal to unmodified cytosine (C) is an active process. The final oxidized forms, 5fC and 5caC, are recognized and excised by Thymine-DNA Glycosylase (TDG), initiating the Base Excision Repair (BER) pathway, which ultimately replaces the modified base with a standard cytosine.[3]
Chemical Stability and Handling
The integrity of 5hmdC-d3 is critical for its function as a quantitative standard. Understanding its stability profile ensures accurate experimental results.
Storage and Solution Stability
-
Solid Form: As a solid, 5hmdC and its deuterated analog are stable for at least 2 to 4 years when stored at -20°C, protected from light and moisture.[6][10] The compound is hygroscopic, and proper desiccation is recommended for long-term storage.[6]
-
In Solvent: Stock solutions prepared in anhydrous DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][13] Repeated freeze-thaw cycles should be avoided to prevent degradation and moisture accumulation. For aqueous solutions, preparation of fresh buffers is recommended. Studies on the related nucleoside, 5-methyl-2'-deoxycytidine, show stability in hydrolyzed DNA samples for at least 7 days at -20°C.[18]
Forced Degradation and Incompatibilities
Forced degradation studies are designed to identify potential degradation pathways by exposing a compound to stress conditions beyond its normal storage.[19] While specific forced degradation data for 5hmdC-d3 is not widely published, knowledge from similar nucleosides provides valuable insights:
-
pH Sensitivity: Nucleosides can be susceptible to degradation under harsh pH conditions.
-
Acidic Conditions: Acid-catalyzed hydrolysis of the N-glycosidic bond can occur, separating the hydroxymethylcytosine base from the deoxyribose sugar. Studies on similar compounds like 5-fluoro-2'-deoxycytidine show it undergoes acid-catalyzed degradation.[20]
-
Alkaline Conditions: Strong alkaline conditions can lead to ring-opening and decomposition of the pyrimidine base.[21] For instance, 5-aza-2'-deoxycytidine undergoes rapid reversible decomposition in alkaline solutions.[22]
-
-
Oxidation: While 5hmdC is itself a product of oxidation, the hydroxymethyl group and the deoxyribose ring can be susceptible to further oxidation by strong oxidizing agents.
-
Incompatible Materials: Avoid strong acids, strong alkalis, and strong oxidizing/reducing agents, as they can induce chemical decomposition.[21]
Recommended Handling Procedures
-
Weighing and Aliquoting: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh the required amount in a controlled environment and promptly reseal the container.
-
Solution Preparation: Use high-purity, anhydrous solvents (e.g., DMSO for primary stock) or freshly prepared aqueous buffers. For quantitative applications, perform dilutions immediately before use.
-
Storage: Store solid compound and stock solutions at the recommended temperatures (-20°C or -80°C) in tightly sealed, light-protecting containers.
Application in Isotope Dilution Mass Spectrometry (IDMS)
The primary application of 5hmdC-d3 is as an internal standard for the accurate quantification of endogenous 5hmdC in biological samples, such as genomic DNA.[8][23]
The Principle of IDMS
IDMS is a definitive analytical method that relies on altering the isotopic composition of the target analyte in a sample.[9][24] A known amount of the isotopically labeled standard (5hmdC-d3) is spiked into the biological sample at the earliest possible stage (e.g., before DNA extraction or hydrolysis).[9][24] The labeled standard and the endogenous, unlabeled analyte behave identically during all subsequent sample preparation steps (extraction, hydrolysis, derivatization, and chromatography).[8] Any sample loss will affect both the standard and the analyte equally, preserving their ratio.
During analysis by tandem mass spectrometry (LC-MS/MS), the unlabeled analyte (5hmdC) and the labeled standard (5hmdC-d3) are separated chromatographically but are detected in the mass spectrometer based on their mass-to-charge (m/z) difference. Quantification is achieved by measuring the ratio of the signal intensity (peak area) of the endogenous analyte to that of the known amount of added internal standard.[25] This ratio-based measurement corrects for variations in sample recovery and matrix effects (ion suppression or enhancement), leading to highly accurate and reproducible results.[26]
Protocol: Quantification of Genomic 5hmdC by IDMS
This protocol provides a generalized, step-by-step methodology for the quantification of 5hmdC in genomic DNA.
1. Sample Preparation and Spiking: a. Obtain a precise amount of the biological sample (e.g., 1 µg of purified genomic DNA or a specific number of cells). b. Add a known quantity of 5hmdC-d3 internal standard solution. The amount should be chosen to be of a similar order of magnitude as the expected amount of endogenous 5hmdC to ensure an optimal analytical ratio.
2. DNA Hydrolysis: a. To the spiked DNA sample, add a hydrolysis buffer cocktail. A typical cocktail includes nuclease P1 (to digest DNA to 3'-mononucleotides), followed by alkaline phosphatase (to dephosphorylate the mononucleotides to nucleosides). b. Incubate the mixture at the optimal temperature (e.g., 37-50°C) for the required duration (e.g., 2-12 hours) to ensure complete digestion. c. Terminate the reaction by protein precipitation, for example, by adding cold acetonitrile or by ultrafiltration. d. Centrifuge the sample to pellet the precipitated enzymes and debris. e. Carefully collect the supernatant containing the mixture of deoxynucleosides.
3. LC-MS/MS Analysis: a. Chromatography: Inject the supernatant onto an ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved using a reverse-phase or hydrophilic interaction liquid chromatography (HILIC) column with a gradient elution.[23] b. Mass Spectrometry: The column eluent is directed into a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. c. Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both 5hmdC and 5hmdC-d3.
- 5hmdC transition: The precursor ion is the protonated molecule [M+H]⁺, and the product ion corresponds to the protonated base [BH₂]⁺ following the loss of the deoxyribose sugar.
- 5hmdC-d3 transition: A similar transition is monitored, but with a +3 Da shift in the mass of both the precursor and product ions.
4. Data Analysis and Quantification: a. Integrate the peak areas for the specific MRM transitions of both 5hmdC and 5hmdC-d3. b. Generate a calibration curve using known concentrations of unlabeled 5hmdC standard spiked with the same fixed amount of 5hmdC-d3 internal standard used for the samples. c. Calculate the concentration of 5hmdC in the original sample by comparing the peak area ratio of (5hmdC / 5hmdC-d3) in the sample to the calibration curve. The result is typically expressed as the number of 5hmdC molecules per million cytosines or as a percentage of total cytosines.
Conclusion
5-(Hydroxymethyl)-2'-deoxycytidine-d3 is an indispensable tool for advanced epigenetic research. Its chemical properties are well-suited for its role as an internal standard, and its stability, when handled and stored correctly, ensures the integrity of quantitative data. By enabling the precise measurement of 5hmdC through the robust IDMS methodology, 5hmdC-d3 empowers scientists to accurately dissect the complex roles of DNA demethylation in health and disease, paving the way for new diagnostic biomarkers and therapeutic strategies.
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- Yang, D. Z., Chen, Z. Z., Chi, M., Dong, Y. Y., Pu, S. Z., & Sun, Q. (2022). An Improved Approach for Practical Synthesis of 5-Hydroxymethyl-2′-deoxycytidine (5hmdC) Phosphoramidite and Triphosphate. Molecules, 27(3), 738. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8839217/]
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- Yang, D. Z., et al. (2022). An Improved Approach for Practical Synthesis of 5-Hydroxymethyl-2′-deoxycytidine (5hmdC) Phosphoramidite and Triphosphate. Molecules, 27(3), 738. [URL: https://www.mdpi.com/1420-3049/27/3/738]
- Sun, Q., et al. (2015). Efficient synthesis of 5-hydroxymethyl-, 5-formyl-, and 5-carboxyl-2′-deoxycytidine and their triphosphates. RSC Advances, 5(94), 77247-77252. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra15820a]
- Song, C. X., et al. (2011). Syntheses of Two 5-Hydroxymethyl-2'-deoxycytidine Phosphoramidites with TBDMS as the 5-Hydroxymethyl Protecting Group and Their Incorporation into DNA. Organic Letters, 13(12), 3056-3059. [URL: https://www.researchgate.
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- Ho, C. M., et al. (2015). Urinary Measurement of 5-Methyl-2'-deoxycytidine and 5-Methylcytosine/5-Hydroxymethyl-2'-deoxycytidine in Human Urine by Isotope Dilution LC-MS/MS: Correlations with N-Methylated Purines and Oxidized DNA Lesions. Chemical Research in Toxicology, 28(7), 1431-1439. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrestox.5b00140]
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Technical Deep Dive: 5-hmC-d3 as a Mechanistic Anchor in Epigenetic Mass Spectrometry
Executive Summary
The quantification of 5-hydroxymethylcytosine (5-hmC)—often termed the "sixth base" of the genome—presents a unique analytical challenge due to its low abundance (<1% of total cytosine in most tissues) and chemical similarity to 5-methylcytosine (5-mC). While antibody-based methods (Dot Blot, ELISA) offer qualitative insights, they lack the stoichiometric precision required for pharmacokinetic (PK) or toxicodynamic (TD) studies in drug development.
This guide details the mechanism and application of 5-hydroxymethyl-2'-deoxycytidine-d3 (5-hmC-d3) as a stable isotope-labeled internal standard (SIL-IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By mirroring the physicochemical properties of endogenous 5-hmC while carrying a distinct mass signature (
The Biological Imperative: Why Absolute Quantification Matters
In the landscape of epigenetics, 5-hmC is not merely an intermediate of demethylation but a stable epigenetic mark associated with gene regulation, particularly in the brain and embryonic stem cells. The Ten-Eleven Translocation (TET) enzymes oxidize 5-mC to 5-hmC.[1][2] Dysregulation of this pathway is a hallmark of myeloid malignancies and solid tumors.
For researchers developing TET inhibitors or epigenetic modulators, relative fold-change is insufficient. You require absolute quantification (e.g., % 5-hmC per total cytosine or fmol/µg DNA) to define the therapeutic window. This is where Mass Spectrometry (MS) coupled with Stable Isotope Dilution (SID) becomes the gold standard.
The Mechanism of Stable Isotope Dilution (SID)
The core principle of using 5-hmC-d3 relies on the axiom that isotopes of the same element behave identically in solution but differ in mass.
Co-Elution and Matrix Effects
In Reverse-Phase Liquid Chromatography (RPLC), retention time is governed by hydrophobicity. The substitution of three hydrogen atoms (
This co-elution is the mechanistic key. When the analytes enter the Electrospray Ionization (ESI) source, they experience the exact same "matrix environment." If co-eluting contaminants (salts, proteins, unhydrolyzed DNA) suppress the ionization of 5-hmC by 40%, they will also suppress the ionization of 5-hmC-d3 by exactly 40%.
The Mathematical Correction
Because the suppression factor (
Visualization: The SID Principle
Figure 1: The mechanistic flow of Stable Isotope Dilution. The Internal Standard (IS) travels with the analyte, experiencing the same physical stresses, ensuring the final ratio reflects true concentration.
Technical Specifications & MRM Transitions
To distinguish the standard from the analyte, we utilize Multiple Reaction Monitoring (MRM) on a Triple Quadrupole (QqQ) mass spectrometer.
-
Internal Standard: 5-Hydroxymethyl-2'-deoxycytidine-d3 (5-hmdC-d3)[3][6]
-
Note: The deuterium label is typically located on the cytosine ring or the hydroxymethyl group. The fragmentation pattern confirms the label is retained on the base moiety.
-
Table 1: Optimized MRM Transitions
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Mechanism of Fragmentation |
| 5-hmdC | 258.1 | 142.1 | ~15-20 | Loss of deoxyribose sugar (-116 Da) |
| 5-hmdC-d3 | 261.1 | 145.1 | ~15-20 | Loss of deoxyribose sugar (-116 Da) |
| dC (Reference) | 228.1 | 112.1 | ~10-15 | Loss of deoxyribose sugar (-116 Da) |
Note: The +3 Da shift in the product ion (142
Experimental Workflow: The "Degradome" Protocol
This protocol is designed for high-sensitivity quantification from genomic DNA (gDNA). The critical step is the complete enzymatic hydrolysis of DNA into single nucleosides.
Step 1: DNA Extraction & Quality Control
-
Input: 1-5 µg of genomic DNA.
-
QC: Ensure
ratio is > 1.8. RNA contamination must be removed using RNase A, as RNA contains 5-hmrC which can interfere.
Step 2: The "Degradome" Hydrolysis
This enzymatic cocktail breaks phosphodiester bonds to release free nucleosides.
-
Denaturation: Heat gDNA at 95°C for 5-10 mins, then snap cool on ice.
-
Buffer: Add 10x digestion buffer (typically Tris-HCl,
, ). -
Enzyme Mix:
-
DNAse I (or Benzonase): Endonuclease to fragment DNA.
-
Phosphodiesterase I (Snake Venom): Exonuclease to release nucleotides (dNMPs).
-
Alkaline Phosphatase (CIP or SAP): Removes phosphate groups to yield nucleosides.
-
-
Incubation: 37°C for 3–12 hours.
Step 3: Internal Standard Spike-In
-
Timing: Add a known amount of 5-hmC-d3 (e.g., 50 fmol) to the hydrolyzed mixture before any filtration or SPE steps.
-
Why? This controls for recovery losses during the filtration of enzymes.
Step 4: LC-MS/MS Acquisition
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters HSS T3).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Methanol/Acetonitrile.
-
-
Gradient: 5-hmC is polar and elutes early. Start at 0-2% B to retain it, then ramp to wash.
Visualization: Experimental Workflow
Figure 2: Step-by-step protocol for 5-hmC quantification.[7] The IS spike-in occurs post-hydrolysis but pre-filtration to correct for volumetric variations and matrix effects.
Validation & Quality Control
To ensure data trustworthiness (E-E-A-T), every run must include:
-
Calibration Curve: A serial dilution of unlabeled 5-hmC (e.g., 0.1 nM to 100 nM) with a constant concentration of 5-hmC-d3.
-
Acceptance Criteria:
.
-
-
Blank: A "water blank" after high-concentration samples to check for carryover.
-
Global C Normalization: To report % 5-hmC, you must also quantify total Deoxycytidine (dC).
-
Formula:
-
References
-
Global DNA 5-hydroxymethylcytosine (5hmC) Quantification by LC-MS/MS. EpigenHub. [Link]
-
Detection of Human Urinary 5-Hydroxymethylcytosine by Stable Isotope Dilution HPLC-MS/MS Analysis. Analytical Chemistry (ACS). [Link]
-
A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples. PubMed Central (PMC). [Link]
-
5-Hydroxymethylcytosine is a predominantly stable DNA modification. Nature Communications / PMC. [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories. [Link]
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Physical and chemical characteristics of 5-(Hydroxymethyl)-2'-deoxycytidine-d3
The following technical guide is structured as a high-level monograph for analytical scientists and epigenetic researchers. It prioritizes practical application, rigorous methodology, and the specific physicochemical behavior of the deuterated standard in a mass spectrometry environment.
The Gold Standard for Quantitative Epigenetics via LC-MS/MS
Executive Summary
5-(Hydroxymethyl)-2'-deoxycytidine-d3 (5hmCd3) is the stable isotope-labeled analog of the epigenetic marker 5-hydroxymethylcytosine (5hmC). In the field of quantitative epigenetics, it serves as the essential Internal Standard (IS) for Isotope Dilution Mass Spectrometry (ID-MS).
Unlike relative quantification methods (e.g., dot blots or immunostaining), 5hmCd3 allows for the absolute quantification of genomic 5hmC levels. Its deuterated nature provides a distinct mass signature (+3 Da shift) while maintaining physicochemical properties nearly identical to the endogenous analyte, ensuring precise compensation for matrix effects, ionization suppression, and extraction variability.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Structural Specifications
The reliability of 5hmCd3 as an internal standard hinges on the stability of its deuterium labels. The preferred labeling pattern places deuterium atoms in non-exchangeable positions to prevent "label loss" during aqueous sample preparation.
| Property | Specification |
| Chemical Name | 5-(Hydroxymethyl)-2'-deoxycytidine-d3 |
| Common Abbreviation | 5hmCd3, d3-5hmC |
| Molecular Formula | C₁₀H₁₂D₃N₃O₅ |
| Molecular Weight | 260.26 g/mol (vs. 257.24 for unlabeled) |
| Labeling Position | Typically Hydroxymethyl-D2, 6-D (Confirm on CoA) |
| Isotopic Purity | ≥ 98% atom D |
| Chemical Purity | ≥ 98% |
| Solubility | Water (50 mg/mL), DMSO (20 mg/mL), Methanol |
| pKa | ~4.2 (N3 position of cytosine ring) |
Stability Profile
-
Solid State: Chemically stable for ≥2 years at -20°C when protected from moisture.
-
Solution State:
-
Aqueous (Neutral pH): Stable for months at -80°C.[1]
-
Acidic Conditions: The N-glycosidic bond is susceptible to hydrolysis at pH < 2.0. Avoid prolonged exposure to strong acids (e.g., high % formic acid) at room temperature.
-
Enzymatic: Resistant to standard proteases but susceptible to cytidine deaminases . Ensure biological matrices are deactivated or inhibitor-treated if deaminase activity is suspected.
-
The Biological Context: Why 5hmCd3 Matters
5hmC is often termed the "sixth base" of the genome. It is generated by the oxidation of 5-methylcytosine (5mC) by the TET (Ten-Eleven Translocation) family of dioxygenases.[2]
Key Signaling Pathway: The presence of 5hmC is not just an intermediate of demethylation but a stable epigenetic mark associated with gene regulation, particularly in neuronal development and tumorigenesis. Accurate measurement is critical because 5hmC levels in non-neuronal tissues are extremely low (0.01% – 0.1% of total cytosine), making the sensitivity of LC-MS/MS with 5hmCd3 indispensable.
Figure 1: The TET-mediated oxidation pathway.[2] 5hmCd3 allows precise quantification of the central node (5hmC), distinguishing it from 5mC.
Analytical Application: LC-MS/MS Workflow
The Challenge of Polarity
5hmC is significantly more polar than 5mC and Cytosine (dC). In Reverse Phase (RP) chromatography, it often elutes near the void volume, leading to ion suppression from salts.
-
Solution: Use a High-Strength Silica (HSS) T3 column (designed for polar retention) or a Porous Graphitic Carbon (PGC) column.
-
Role of 5hmCd3: Because the deuterated standard co-elutes (or elutes with a negligible shift) with the endogenous 5hmC, it experiences the exact same matrix suppression/enhancement, allowing for perfect normalization.
Experimental Protocol: Genomic DNA Hydrolysis & Quantification
Prerequisites:
-
Genomic DNA (gDNA) extracted from tissue/cells (purity A260/280 > 1.8).
-
Enzyme Cocktail: DNA Degradase Plus (Zymo) or a mix of DNase I, Phosphodiesterase I, and Alkaline Phosphatase.
Step-by-Step Workflow:
-
Denaturation:
-
Take 1–5 µg of gDNA in 20 µL water.
-
Heat at 100°C for 5 minutes to denature dsDNA into ssDNA (improves enzymatic access). Rapidly cool on ice.
-
-
Digestion:
-
Add 2 µL of Enzyme Cocktail buffer (10x).
-
Add 1 µL Enzyme Mix.
-
Incubate at 37°C for 3–6 hours. Note: Incomplete digestion is the #1 source of error. Verify digestion efficiency via HPLC if establishing a new protocol.
-
-
Internal Standard Spiking (Critical Step):
-
Add 5hmCd3 to the digested mixture before any filtration or extraction steps if possible, or immediately after digestion.
-
Target Concentration: Spike to a final concentration of ~5–10 nM (approx. 1–2 ng/mL), matching the expected low abundance of endogenous 5hmC.
-
-
Filtration:
-
Filter through a 3 kDa MWCO spin filter (10,000 x g, 15 min) to remove enzymes.
-
Collect the flow-through (nucleosides).
-
-
LC-MS/MS Analysis:
-
Inject 5–10 µL onto the LC-MS system.
-
Mass Spectrometry Parameters
The following transitions are standard for a Triple Quadrupole (QqQ) system operating in Positive Electrospray Ionization (+ESI) mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Mechanism |
| 5hmC (Target) | 258.1 [M+H]⁺ | 142.1 [Base+H]⁺ | ~15-20 | Loss of deoxyribose (-116 Da) |
| 5hmCd3 (IS) | 261.1 [M+H]⁺ | 145.1 [Base+H]⁺ | ~15-20 | Loss of deoxyribose (-116 Da) |
| dC (Reference) | 228.1 [M+H]⁺ | 112.1 [Base+H]⁺ | ~10-15 | Normalization to total DNA |
Note: The mass shift of +3 Da (258 → 261) and the product ion shift (142 → 145) confirms the label is retained on the base fragment.
Figure 2: Analytical workflow for absolute quantification of 5hmC using 5hmCd3.
Quality Control & Handling
To maintain the integrity of the 5hmCd3 standard:
-
Stock Preparation: Dissolve the white powder in water or 10% Methanol to create a 1 mM master stock. Aliquot into small volumes (e.g., 20 µL) to prevent freeze-thaw cycles.
-
Storage: Store aliquots at -80°C. Stable for 6–12 months.
-
Deuterium Exchange: While C-D bonds are stable, avoid storing in highly alkaline buffers (pH > 9) or protic solvents with extreme pH for extended periods to minimize any risk of exchange at labile positions (though the C6 and hydroxymethyl labels are generally robust).
-
Calibration Curve: Always run a standard curve of unlabeled 5hmC (0.1 nM to 100 nM) with a constant concentration of 5hmCd3 in every tube. The response ratio (Area_Analyte / Area_IS) must be linear (
).
References
-
Song, C. X., et al. (2011). Selective chemical labeling reveals the genome-wide distribution of 5-hydroxymethylcytosine.[3] Nature Biotechnology.[3]
-
Le, T., et al. (2011). A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples.[3] Analytical Biochemistry.[4][3]
-
Yin, R., et al. (2015). Simultaneous determination of 5-methylcytosine and its oxidation products in genomic DNA by chemical derivatization coupled with liquid chromatography-tandem mass spectrometry analysis. Analytical Chemistry.[4][3][1][5][6][7][8]
-
Cambridge Isotope Laboratories. 5-Hydroxymethyl-2'-deoxycytidine (hydroxymethyl-d2, 6-d) Product Data.[9][9]
-
Cayman Chemical. 5-(Hydroxymethyl)-2'-deoxycytidine Product Information.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Development and Validation of a UPLC-MS/MS Method for the Quantification of Amantadine in Rat Plasma: Application to a Pharmacokinetic Study Under High-Altitude Hypoxia and Mechanistic Insights | MDPI [mdpi.com]
- 6. Evaluation of 5-methyl-2'-deoxycytidine stability in hydrolyzed and nonhydrolyzed DNA by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Simultaneous quantitative determination of 5-aza-2'-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. isotope.com [isotope.com]
Methodological & Application
How to use 5-(Hydroxymethyl)-2'-deoxycytidine-d3 as an internal standard
Application Note: Precision Quantification of 5-Hydroxymethylcytosine (5hmC) in Genomic DNA Using 5-(Hydroxymethyl)-2'-deoxycytidine-d3
Executive Summary
5-Hydroxymethylcytosine (5hmC), often termed the "sixth base," is a critical epigenetic marker involved in gene regulation, development, and carcinogenesis.[1] Unlike 5-methylcytosine (5mC), 5hmC is present in low abundance (0.03%–0.7% of total cytosine in mammalian tissues), necessitating highly sensitive and specific detection methods.
This guide details the absolute quantification of 5hmC using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Stable Isotope Dilution (SID) . The core of this protocol is the use of 5-(Hydroxymethyl)-2'-deoxycytidine-d3 (5hmC-d3) as an internal standard.[2] This deuterated analog compensates for matrix effects, ionization suppression, and injection variability, ensuring data integrity suitable for clinical and pharmaceutical research.
Material Specifications: The Internal Standard
To ensure accurate quantification, the internal standard must behave identically to the analyte during extraction and chromatography but remain spectrally distinct by mass spectrometry.
| Property | Specification |
| Compound Name | 5-(Hydroxymethyl)-2'-deoxycytidine-d3 |
| Abbreviation | 5hmC-d3 |
| Chemical Formula | C₁₀H₁₂D₃N₃O₅ |
| Molecular Weight | ~260.26 g/mol (vs. 257.24 for unlabeled) |
| Isotopic Purity | ≥ 98 atom % D |
| Label Position | Typically Hydroxymethyl-d2, Ring-6-d1 (Base-labeled) |
| Solubility | Water, Methanol |
| Storage | -20°C (Solution), -80°C (Long-term) |
Critical Note: Ensure your standard is labeled on the cytosine base or hydroxymethyl group , not the deoxyribose sugar. This ensures the mass shift is retained in the fragment ion during MS/MS analysis.
Experimental Workflow
The following diagram illustrates the "Sample-to-Result" pipeline, highlighting the precise point of Internal Standard (IS) addition to maximize validation.
Detailed Protocol
Phase A: Enzymatic Hydrolysis of DNA
Acid hydrolysis allows for base detection but destroys the sugar backbone. Enzymatic hydrolysis is preferred as it yields nucleosides (deoxycytidine, 5-methyldeoxycytidine, etc.), which retain better chromatographic retention and sensitivity.
Reagents:
-
Digestion Buffer: 10 mM Tris-HCl (pH 7.9), 10 mM MgCl₂, 100 mM NaCl.
-
Enzyme Cocktail: DNA Degradase Plus (Zymo Research) OR a mix of DNase I, Nuclease P1, and Alkaline Phosphatase.
-
Internal Standard Working Solution: 5hmC-d3 (1 µM in water).
Step-by-Step:
-
Quantify DNA: Dilute genomic DNA to ~100 ng/µL. Use 1–5 µg of total DNA per reaction.
-
Spike Internal Standard: Add 5 pmol of 5hmC-d3 to the DNA solution before digestion.
-
Why? Adding IS here corrects for any volume loss during filtration or incomplete recovery from the digestion matrix.
-
-
Digestion: Add 2 µL of Enzyme Cocktail and bring volume to 30 µL with Digestion Buffer.
-
Incubation: Incubate at 37°C for 3–12 hours (overnight is common for complete digestion).
-
Clean-up: Pass the mixture through a 3 kDa MWCO (Molecular Weight Cut-Off) spin filter (10,000 x g for 10 min) to remove enzymes.
-
Collection: Collect the flow-through containing the nucleosides.
Phase B: LC-MS/MS Method
Separating 5hmC from its abundant precursor Cytosine (C) and 5-methylcytosine (5mC) is challenging due to their structural similarity.
LC Parameters:
-
Column: Silica-based C18 with high polar retention (e.g., Waters Atlantis T3, 2.1 x 100 mm, 3 µm) or Porous Graphitic Carbon (Hypercarb).
-
Mobile Phase A: 0.1% Formic Acid in Water (Standard) OR 2.0 mM Ammonium Bicarbonate (High Sensitivity pH 7.0).
-
Mobile Phase B: 100% Methanol or Acetonitrile.
-
Flow Rate: 0.2 – 0.3 mL/min.
Gradient Table (Example for C18 T3):
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 0% | Load / Desalt |
| 2.0 | 0% | Begin Elution |
| 5.0 | 10% | Elute 5hmC |
| 8.0 | 40% | Elute 5mC / Wash |
| 8.1 | 0% | Re-equilibrate |
| 12.0 | 0% | End |
Phase C: Mass Spectrometry (MRM Settings)
Operate in Positive Electrospray Ionization (+ESI) mode. Multiple Reaction Monitoring (MRM) is required for selectivity.[3]
MRM Transitions Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| 5hmC (Target) | 258.1 [M+H]⁺ | 142.1 [Base+H]⁺ | 20 | 12 |
| 5hmC-d3 (IS) | 261.1 [M+H]⁺ | 145.1 [Base+H]⁺ | 20 | 12 |
| dC (Reference) | 228.1 [M+H]⁺ | 112.1 [Base+H]⁺ | 20 | 10 |
| 5mC (Reference) | 242.1 [M+H]⁺ | 126.1 [Base+H]⁺ | 20 | 12 |[4]
Technical Insight: The transition corresponds to the loss of the deoxyribose sugar (-116 Da). Since the d3 label is on the base/hydroxymethyl group, the product ion shifts from 142.1 to 145.1, maintaining specificity.
Data Analysis & Calculation
Quantification is performed using the Response Factor (RF) derived from a calibration curve.
1. Calibration Curve Construction: Prepare standard mixtures with a fixed amount of 5hmC-d3 (e.g., 5 pmol) and increasing amounts of unlabeled 5hmC (0.1, 0.5, 1, 5, 10, 50 pmol).
Plot:
2. Sample Calculation:
Calculate the absolute moles of 5hmC in your sample using the linear regression equation (
3. Global Percentage Calculation: To report %5hmC (relative to total Cytosine), you must also quantify dC (deoxycytidine) in the same run (or via UV absorbance if abundance is high).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Sensitivity | Ion suppression from buffer salts. | Switch Mobile Phase A to 2 mM Ammonium Bicarbonate . This basic pH can enhance ionization for cytosine derivatives [1]. |
| Peak Tailing | Interaction with silanols on column. | Use a "T3" or "AQ" type C18 column designed for polar retention. |
| 5hmC -> 5hmU conversion | Deaminase contamination in enzyme mix. | Ensure use of high-purity DNA Degradase or add a deaminase inhibitor (Tetrahydrouridine) during digestion [2]. |
| Signal Saturation | dC is vastly more abundant than 5hmC. | Monitor dC using a less sensitive isotope transition (e.g., M+1) or divert the LC flow to waste during the dC elution window to protect the detector. |
References
-
Tang, Y., et al. (2015). Detection of Human Urinary 5-Hydroxymethylcytosine by Stable Isotope Dilution HPLC-MS/MS Analysis.[1] Analytical Chemistry, 87(6), 3445–3452.
-
Le, T., et al. (2011). Simultaneous quantification of 5mC and 5hmC in DNA by LC-ESI-MS/MS. Analytical Biochemistry, 412(2), 203-209.[6]
-
Cambridge Isotope Laboratories. 5-(Hydroxymethyl)-2'-deoxycytidine-d3 Product Specifications.
-
Yin, R., et al. (2013). LC-MS/MS quantification of genomic DNA hydroxymethylation. Methods in Molecular Biology, 1049, 203-211.
Sources
- 1. Detection of human urinary 5-hydroxymethylcytosine by stable isotope dilution HPLC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A relative quantitation method for measuring DNA methylation and hydroxymethylation using guanine as an internal standard - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00897H [pubs.rsc.org]
- 4. Simultaneous quantification of cytidine, methylcytidine, and hydroxymethylcytidine by isotope-dilution LC-MS/MS with application to mouse liver samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fan.genetics.ucla.edu [fan.genetics.ucla.edu]
Precision Quantification of 5-Hydroxymethylcytosine (5-hmC) via ID-LC-MS/MS: A Robust Sample Preparation Workflow
Application Note: AN-EPG-502
Abstract & Introduction
The "sixth base" of the genome, 5-hydroxymethylcytosine (5-hmC), is a critical intermediate in the DNA demethylation pathway mediated by TET (Ten-Eleven Translocation) enzymes.[1] Unlike 5-methylcytosine (5-mC), 5-hmC is often present at low abundance (0.05% – 0.5% of total cytosine in brain tissue, significantly lower in other tissues), making its quantification a challenge of sensitivity and specificity.
While antibody-based methods (Dot Blot, hMeDIP) offer qualitative distribution data, they suffer from cross-reactivity and lack absolute quantification capabilities. The gold standard for absolute quantification is Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) .
This guide details a high-fidelity sample preparation protocol utilizing 5-hmC-d3 (deuterated internal standard). The use of a stable isotope internal standard is non-negotiable for high-reliability data; it corrects for three critical sources of error:
-
Volumetric variations during pipetting and filtration.
-
Analyte loss during the protein removal (filtration) step.
-
Matrix effects (ionization suppression/enhancement) in the electrospray source.
Materials & Reagents
Critical Reagents
-
Genomic DNA: High purity (A260/280 > 1.8).
-
Internal Standard: 5-hydroxymethyl-2'-deoxycytidine-d3 (5-hmC-d3).
-
Note: Ensure the deuterium label is on the hydroxymethyl group or the cytosine ring, stable against exchange in aqueous solution.
-
-
Enzymatic Hydrolysis System (Choose ONE):
-
Option A (Recommended):DNA Degradase Plus™ (Zymo Research).[2][3][4][5][6][7][8] A simplified, one-step nuclease mix optimized for LC-MS.[2][3][4][6]
-
Option B (Traditional):Three-Enzyme Cocktail :
-
DNase I (Endonuclease)[9]
-
Snake Venom Phosphodiesterase I (Exonuclease)
-
Alkaline Phosphatase (Dephosphorylation)
-
-
-
LC-MS Grade Water & Methanol.
Equipment
-
Amicon Ultra-0.5 Centrifugal Filter Units (3K or 10K NMWL): Critical for removing enzymes post-digestion to protect the LC column.
-
UHPLC-MS/MS System: Triple Quadrupole (QqQ) operating in MRM mode.
Experimental Workflow Visualization
The following diagram illustrates the critical path from gDNA to Data, highlighting the precise moment for Internal Standard (IS) addition to ensure valid normalization.
Figure 1: Step-by-step workflow for 5-hmC sample preparation. Note the IS spike-in occurs before filtration to account for recovery loss.
Detailed Protocol
Phase 1: Internal Standard Preparation
Why: Accurate quantification relies on the ratio of Endogenous 5-hmC to Heavy 5-hmC-d3.
-
Stock Solution: Dissolve 5-hmC-d3 in LC-MS grade water to a concentration of 1 mM . Aliquot and store at -80°C.
-
Working Solution: Dilute the stock to 1 µM (1 pmol/µL) immediately before use.
Phase 2: Enzymatic Hydrolysis (The "One-Pot" Method)
Why: We must break the phosphodiester bonds and remove the phosphate groups to generate nucleosides. Nucleotides (with phosphates) ionize poorly and retain strongly on C18 columns.
-
Input: Transfer 1 µg of gDNA into a PCR tube. Adjust volume to 20 µL with water.
-
Denaturation (Optional but Recommended): Incubate at 95°C for 5 minutes, then snap-cool on ice.
-
Mechanism:[9] This melts the double helix, removing secondary structures and making the DNA fully accessible to the nuclease, ensuring 100% digestion efficiency.
-
-
Digestion:
-
Incubation: Incubate at 37°C for 2 hours .
-
Validation: For high-molecular-weight gDNA, extended incubation (3-4 hours) ensures no "dinucleotides" remain.
-
Phase 3: Spike-In & Cleanup (The Critical Junction)
Why: Spiking before filtration allows the IS to track any loss of volume or analyte retention on the filter membrane.
-
Spike-In: Add 5 µL of the 1 µM 5-hmC-d3 Working Solution to the hydrolyzed sample.
-
Result: You have added exactly 5 pmol of standard.
-
-
Filtration:
-
Transfer the entire mixture to an Amicon Ultra-0.5 (10K or 3K) filter unit.
-
Centrifuge at 14,000 x g for 15 minutes .
-
-
Collection: The flow-through contains the nucleosides (Analytes + IS). The filter retains the enzymes (Proteins).
-
Final Prep: Transfer the flow-through to an LC vial with a glass insert.
Analytical Setup (LC-MS/MS)
MRM Transitions
Configure your Triple Quadrupole for Multiple Reaction Monitoring (MRM). The transition represents the loss of the deoxyribose sugar moiety (neutral loss of 116 Da), leaving the protonated base.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| 5-hmC | 258.1 | 142.1 | 25 | 15 | Target |
| 5-hmC-d3 | 261.1 | 145.1 | 25 | 15 | Internal Std |
| 5-mC | 242.1 | 126.1 | 24 | 12 | Target |
| dC | 228.1 | 112.1 | 20 | 10 | Reference |
Chromatography Conditions (Example)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow: 0.3 mL/min.[10]
-
Gradient: 0% B (0-2 min) -> 10% B (5 min) -> 90% B (Wash).
-
Note: 5-hmC is very polar and elutes early. Ensure the column is fully equilibrated at high aqueous conditions to prevent breakthrough.
-
Data Analysis & Calculation
To calculate the absolute amount of 5-hmC in your sample, use the Response Factor (RF) derived from the Internal Standard.
Where:
- = 5 pmol (known spike).
-
RF is determined by running a calibration curve of pure 5-hmC vs 5-hmC-d3 (typically close to 1.0).
Global 5-hmC Percentage:
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Low Signal (All Peaks) | Ion Suppression | Improve LC separation; divert flow to waste for first 1 min (salt removal). |
| Inconsistent IS Area | Pipetting Error or Filter Retention | Ensure IS is mixed thoroughly before filtration. Check filter membrane compatibility. |
| "Ghost" Peaks | Incomplete Digestion | Check for dinucleotides (masses > 500 Da). Increase digestion time or enzyme amount. |
| High Backpressure | Protein Contamination | Filter membrane failure. Re-filter or centrifuge at higher speed. |
References
-
Le, T., Kim, K. P., Fan, G., & Faull, K. F. (2011). A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples.[8] Analytical Biochemistry, 412(2), 203–209.[8]
-
Pfaffeneder, T., et al. (2011). The discovery of 5-formylcytosine in embryonic stem cell DNA. Angewandte Chemie International Edition, 50(30), 7008-7012.
-
Zymo Research. DNA Degradase Plus™ Instruction Manual. Zymo Research Protocols.
-
Munzel, M., et al. (2010). Quantification of the Sixth DNA Base Hydroxymethylcytosine in the Brain. Angewandte Chemie, 49(31), 5375-5377.
Sources
- 1. biomodal.com [biomodal.com]
- 2. files.zymoresearch.com [files.zymoresearch.com]
- 3. files.zymoresearch.com [files.zymoresearch.com]
- 4. Zymo Research DNA Degradase Plus, 250 Units ZE2020 | Zoro [zoro.com]
- 5. zymoresearch.com [zymoresearch.com]
- 6. geneseesci.com [geneseesci.com]
- 7. hostinfo.cafe24.com [hostinfo.cafe24.com]
- 8. fan.genetics.ucla.edu [fan.genetics.ucla.edu]
- 9. researchgate.net [researchgate.net]
- 10. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Tracing Dynamic DNA Hydroxymethylation in Neurobiology with 5-hmC-d3
Introduction: Unveiling the Dynamic Epigenome of the Brain
The intricate functionality of the central nervous system is not solely dictated by the static sequence of our DNA. Epigenetic modifications, chemical marks that adorn the genome, provide a dynamic layer of regulatory control crucial for neurodevelopment, learning, memory, and overall brain health.[1][2][3][4][5][6][7] Among these modifications, 5-hydroxymethylcytosine (5-hmC) has emerged as a key player in the neuronal epigenome.[1][3][6][7][8][9][10][11][12][13][14][15] Unlike its precursor, 5-methylcytosine (5-mC), which is generally associated with transcriptional repression, 5-hmC is enriched in the brain and is often found in actively transcribed genes, suggesting a distinct and vital role in neuronal function.[1][12][14][15][16][17]
Generated from 5-mC through the action of the Ten-Eleven Translocation (TET) family of dioxygenases, 5-hmC is not merely an intermediate in DNA demethylation but also a stable epigenetic mark.[1][3][5][7][8][14][16][18][19] Its dynamic nature during neurodevelopment and in response to neuronal activity has made it a focal point of neurobiological research.[1][4][6][14] However, studying the "birth" and turnover of this critical mark has been challenging.
This application note introduces a powerful tool for investigating the dynamics of DNA hydroxymethylation: deuterated 5-hydroxymethyl-2'-deoxycytidine (5-hmC-d3). By employing metabolic labeling with this stable isotope-labeled nucleoside, researchers can trace the incorporation of new 5-hmC marks in the genome of neuronal cells and tissues. This approach, coupled with sensitive analytical techniques, provides an unprecedented window into the dynamic regulation of the neuronal epigenome in health and disease.
Principles of the Technology: Metabolic Labeling with 5-hmC-d3
Metabolic labeling with stable isotopes is a well-established technique for tracking the synthesis and turnover of biomolecules.[2][4][8][20] In the context of DNA modifications, providing cells with a deuterated version of a nucleoside allows for the specific identification of newly synthesized DNA containing that modification.
The core principle of using 5-hmC-d3 lies in its metabolic incorporation into the genome of dividing or post-mitotic cells that are actively turning over their DNA or undergoing DNA repair. The deuterated label (d3) on the hydroxymethyl group acts as a unique mass signature that can be distinguished from the endogenous, unlabeled 5-hmC by mass spectrometry.
The experimental workflow can be broadly divided into three key stages:
-
Labeling: Neuronal cells in culture or animal models are administered a precursor that can be metabolically converted and incorporated as 5-hmC-d3 into their genomic DNA.
-
Enrichment: Genomic DNA is extracted, and fragments containing 5-hmC (both labeled and unlabeled) are selectively enriched. This step is crucial for increasing the sensitivity of detection, especially given the low abundance of 5-hmC.
-
Analysis: The enriched DNA is analyzed by highly sensitive techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the ratio of 5-hmC-d3 to endogenous 5-hmC. This ratio provides a direct measure of new 5-hmC formation over the labeling period.
This methodology offers a powerful approach to ask fundamental questions about the dynamics of DNA hydroxymethylation in various neurobiological contexts.
Diagram: TET-Mediated Oxidation of 5-mC to 5-hmC
Caption: The conversion of 5-mC to 5-hmC is catalyzed by the TET family of enzymes.
Applications in Neurobiological Research
The ability to trace the dynamics of 5-hmC deposition opens up numerous avenues of investigation in neuroscience.
Studying Learning and Memory Formation
Epigenetic modifications are thought to be a key mechanism underlying the synaptic plasticity required for learning and memory.[4][6][13] By applying 5-hmC-d3 labeling in animal models during learning paradigms, researchers can identify genomic regions that undergo dynamic hydroxymethylation in response to neuronal activity. This can help pinpoint the genes and regulatory elements whose expression is modulated by de novo 5-hmC deposition during memory consolidation.
Investigating Neurodevelopment
The levels and distribution of 5-hmC change dramatically during brain development.[1][3][6][7][10][14] Using 5-hmC-d3 in neuronal stem cell cultures or in vivo developmental models can elucidate the timing and genomic location of new 5-hmC marks as neurons differentiate and mature. This can provide insights into how this epigenetic modification contributes to the establishment of cell-type-specific gene expression programs in the brain.
Elucidating Mechanisms of Neurodegenerative Diseases
Aberrant epigenetic regulation is increasingly implicated in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease.[1][2][8][11][16][20] Stable isotope labeling techniques are already being used to study the kinetics of pathological proteins in these diseases.[1][4][8][20] Applying 5-hmC-d3 labeling to animal models of neurodegeneration can reveal whether the dynamics of DNA hydroxymethylation are altered during disease progression. This could identify novel pathological mechanisms and potential therapeutic targets.
Experimental Workflow: A Step-by-Step Guide
Caption: Overview of the experimental workflow for 5-hmC-d3 metabolic labeling and analysis.
Protocols
Protocol 1: In Vitro Metabolic Labeling of Neuronal Cultures
This protocol is designed for primary neuronal cultures or neuronal cell lines.
Materials:
-
Neuronal cell culture medium
-
5-hydroxymethyl-2'-deoxycytidine-d3 (5-hmC-d3)
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit
-
Nuclease-free water
Procedure:
-
Prepare Labeling Medium: Prepare a stock solution of 5-hmC-d3 in nuclease-free water. The final concentration in the culture medium will need to be optimized, but a starting point of 10-50 µM is recommended.
-
Cell Culture: Plate and culture neuronal cells according to standard protocols until they reach the desired stage of development or confluency.
-
Labeling: Replace the existing culture medium with the prepared labeling medium containing 5-hmC-d3.
-
Incubation: Incubate the cells for the desired labeling period. This will depend on the experimental question and the rate of DNA turnover in the specific cell type. A time course experiment (e.g., 6, 12, 24, 48 hours) is recommended for initial optimization.
-
Harvesting: After the labeling period, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
DNA Extraction: Harvest the cells and extract genomic DNA using a commercial DNA extraction kit, following the manufacturer's instructions.
-
Quantification and Storage: Quantify the extracted DNA using a spectrophotometer or fluorometer. Store the DNA at -20°C or -80°C until further processing.
Protocol 2: 5-hmC Enrichment using Chemical Labeling and Pull-down
This protocol is based on the principle of glucosylation of 5-hmC followed by biotinylation and affinity purification.[16][21][22]
Materials:
-
Extracted genomic DNA
-
T4 β-glucosyltransferase (β-GT)
-
UDP-6-azido-glucose (UDP-6-N3-Glc)
-
DBCO-PEG4-Biotin
-
Streptavidin-coated magnetic beads
-
DNA fragmentation system (e.g., sonicator)
-
Buffers for glucosylation, click chemistry, and bead binding/washing
Procedure:
-
DNA Fragmentation: Fragment the genomic DNA to an average size of 200-500 bp using sonication.
-
Glucosylation: In a reaction tube, combine the fragmented DNA, β-GT, UDP-6-N3-Glc, and the appropriate reaction buffer. Incubate at 37°C for 1-2 hours. This step attaches an azide group to the 5-hmC residues.
-
DNA Purification: Purify the glucosylated DNA to remove excess reagents.
-
Click Chemistry: To the purified DNA, add DBCO-PEG4-Biotin and the click chemistry reaction buffer. Incubate at 37°C for 1-2 hours. This attaches a biotin molecule to the azide group.
-
DNA Purification: Purify the biotinylated DNA.
-
Affinity Purification:
-
Prepare the streptavidin-coated magnetic beads by washing them according to the manufacturer's protocol.
-
Incubate the biotinylated DNA with the prepared beads to allow for binding.
-
Wash the beads several times with a high-salt buffer to remove non-specifically bound DNA.
-
Elute the enriched 5-hmC-containing DNA from the beads.
-
-
Quantification: Quantify the enriched DNA.
Protocol 3: LC-MS/MS Analysis of 5-hmC-d3
This protocol requires specialized equipment and expertise in mass spectrometry.[9][23][24][25]
Materials:
-
Enriched 5-hmC-containing DNA
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reverse-phase HPLC column
-
Mobile phases (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)
-
5-hmC and 5-hmC-d3 standards
Procedure:
-
DNA Digestion: Digest the enriched DNA to individual nucleosides by sequential treatment with nuclease P1 and alkaline phosphatase.
-
LC-MS/MS Setup:
-
Equilibrate the LC-MS/MS system.
-
Develop a multiple reaction monitoring (MRM) method to detect the specific mass transitions for 5-hmC and 5-hmC-d3.
-
5-hmC: Monitor the transition from the parent ion (protonated 5-hydroxymethyl-2'-deoxycytidine) to a specific fragment ion.
-
5-hmC-d3: Monitor the corresponding transition for the deuterated form, which will have a mass shift of +3 Da.
-
-
-
Sample Analysis: Inject the digested DNA sample into the LC-MS/MS system.
-
Data Acquisition: Acquire data in MRM mode.
-
Data Analysis:
-
Integrate the peak areas for the 5-hmC and 5-hmC-d3 transitions.
-
Generate a standard curve using known concentrations of 5-hmC and 5-hmC-d3 to ensure accurate quantification.
-
Calculate the ratio of the peak area of 5-hmC-d3 to the total peak area of 5-hmC (5-hmC + 5-hmC-d3). This ratio represents the percentage of newly synthesized 5-hmC during the labeling period.
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| In Vitro Labeling Concentration | 10 - 50 µM | Optimization is crucial to balance labeling efficiency with potential toxicity. |
| In Vivo Labeling Dosage | Highly model-dependent | Requires careful pharmacokinetic and toxicological evaluation. |
| Labeling Duration | 6 - 48 hours (in vitro) | Dependent on the biological question and cell type's metabolic rate. |
| Starting Genomic DNA | 1 - 10 µg | Sufficient material is needed for enrichment and downstream analysis. |
| LC-MS/MS Limit of Detection | Low femtomole range | Modern instruments offer high sensitivity for detecting rare modifications.[9][23][24][25] |
Conclusion and Future Perspectives
The use of 5-hmC-d3 metabolic labeling represents a significant advancement in our ability to study the dynamic nature of the neuronal epigenome. This powerful technique provides a means to quantify the rate of new 5-hmC deposition, offering profound insights into the epigenetic mechanisms that govern brain function in both health and disease. As our understanding of the role of 5-hmC in neurobiology continues to grow, the application of stable isotope tracing with 5-hmC-d3 will undoubtedly be instrumental in unraveling the complexities of the brain's dynamic epigenetic landscape. Future applications may include single-cell analyses to dissect the heterogeneity of 5-hmC dynamics across different neuronal populations and integration with other 'omic' technologies for a more holistic view of epigenetic regulation in the nervous system.
References
- Al-Mahdawi, S., & Vlodavsky, I. (2013). 5-hydroxymethylcytosine: a new player in brain disorders?. Journal of Neurogenetics, 27(4), 145-155.
- Breitkopf, S. B., & Asara, J. M. (2012). Using stable isotope labeling to advance our understanding of Alzheimer's disease etiology and pathology. Journal of Neurochemistry, 122(4), 665-673.
- Hark, T. J., & Savas, J. N. (2021). Using stable isotope labeling to advance our understanding of Alzheimer's disease etiology and pathology. Journal of Neurochemistry, 159(2), 318-329.
- Bateman, R. J., et al. (2011). Stable Isotope Labeling Kinetics of Human Tau in Alzheimer's Disease.
- Coppieters, N., et al. (2014). A genome-wide profiling of brain DNA hydroxymethylation in Alzheimer's disease. Clinical Epigenetics, 6(1), 11.
- Le, T., et al. (2011). A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples. Analytical Biochemistry, 412(2), 203-209.
- Yin, R., et al. (2015). Sensitive and Simultaneous Determination of 5-Methylcytosine and Its Oxidation Products in Genomic DNA by Chemical Derivatization Coupled with Liquid Chromatography-Tandem Mass Spectrometry Analysis. Analytical Chemistry, 87(6), 3246-3253.
- Szulwach, K. E., et al. (2014). Environmental enrichment modulates 5-hydroxymethylcytosine dynamics in hippocampus.
- Song, C. X., et al. (2011). A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples. Analytical Biochemistry, 412(2), 203-209.
- Bateman, R. J., et al. (2011). Stable Isotope Labeling Kinetics of Human Tau in Alzheimer's Disease.
- Oomoto, I., et al. (2015). In vivo labeling of target RNAs in mouse brains. Nucleic Acids Research, 43(19), e127.
- Chen, C. C., et al. (2013). Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry. Clinical Chemistry, 59(5), 824-832.
- Gould, E. (2007). How widespread is adult neurogenesis in mammals?. Nature Reviews Neuroscience, 8(6), 481-488.
- Coppieters, N., et al. (2014). A genome-wide profiling of brain DNA hydroxymethylation in Alzheimer's disease. Clinical Epigenetics, 6(1), 11.
- Robertson, A. B., et al. (2012). Pull-down of 5-hydroxymethylcytosine DNA using JBP1-coated magnetic beads.
- Michalakis, S. (n.d.). Role of TET-mediated 5mC oxidation for neuronal function. PhD Project.
- Al-Mamun, M. A., & Wu, J. (2023). Exploring the epigenetic landscape: The role of 5-hydroxymethylcytosine in neurodevelopmental disorders.
- Li, Y., et al. (2024). Brain-derived 5-hydroxymethylcytosine epigenetic scores are related to Alzheimer's disease pathology and cognitive decline. Alzheimer's & Dementia.
- EpiGenie. (2012). 5-hmC Enrichment, Sequencing, and 5hmC qPCR. EpiGenie.
- Li, W., et al. (2016). 5-Hydroxymethylation-associated epigenetic modifiers of Alzheimer's disease modulate Tau-induced neurotoxicity. Human Molecular Genetics, 25(23), 5164-5177.
- Schuman, E. M., et al. (2016). Bioorthogonal metabolic labeling of nascent RNA in neurons improves the sensitivity of transcriptome-wide profiling. eScholarship, University of California.
- Khare, T., et al. (2012). 5-hmC in the brain is abundant in synaptic genes and shows differences at the exon-intron boundary. Nature Structural & Molecular Biology, 19(10), 1037-1043.
- Neef, A. B., & Luedtke, N. W. (2011). Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides. ChemBioChem, 12(18), 2743-2746.
- AvansCure. (n.d.).
- Li, S., et al. (2024). The epigenetic modification of DNA methylation in neurological diseases. Frontiers in Neuroscience, 18, 1365851.
- Spiers, H., et al. (2016). 5-hydroxymethylcytosine is highly dynamic across human fetal brain development. BMC Genomics, 17, 938.
- Chmielewska, M., et al. (2020). The Importance of Epigenetics in Diagnostics and Treatment of Major Depressive Disorder. International Journal of Molecular Sciences, 21(5), 1715.
- Neef, A. B., & Luedtke, N. W. (2011). Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides. ChemBioChem, 12(18), 2743-2746.
- Robertson, A. B., et al. (2011). A novel method for the efficient and selective identification of 5-hydroxymethylcytosine in genomic DNA. Nucleic Acids Research, 39(8), e55.
- Spadaro, P. A., & Flavell, R. A. (2017). The 5-Hydroxymethylcytosine (5hmC) Reader UHRF2 Is Required for Normal Levels of 5hmC in Mouse Adult Brain and Spatial Learning and Memory. Journal of Biological Chemistry, 292(11), 4566-4577.
- Gaster, C., et al. (2020). Labelling of DNA and RNA in the cellular environment by means of bioorthogonal cycloaddition chemistry. Chemical Society Reviews, 49(11), 3447-3471.
- Imamachi, N., et al. (2017).
- Madrid, A. (n.d.). DEFINING A FUNCTIONAL ROLE FOR 5-HYDROXYMETHYLCYTOSINE IN DEVELOPMENTAL BRAIN DISORDERS.
- ResearchGate. (n.d.). A) Concept of metabolic DNA labeling. Deoxynucleosides with small... | Download Scientific Diagram.
- Kumar, S., & Deobagkar, D. (2014). Hydroxymethylation of DNA: an epigenetic marker. Journal of Biosciences, 39(5), 921-929.
- Tom, M. R., & Gramlich, M. W. M. (2022).
- Stoyanova, E. I., et al. (2020).
- Herzog, V. A., et al. (2017). Determining mRNA Stability by Metabolic RNA Labeling and Chemical Nucleoside Conversion. Methods in Molecular Biology, 1649, 177-194.
- Liu, X. S., et al. (2022). Spatially resolved isotope tracing reveals tissue metabolic activity.
- Zhang, Y., et al. (2024). Single-cell Characterization of DNA Hydroxymethylation of the Mouse Brain During Aging. bioRxiv.
- Iwamoto, K., & Kato, T. (2014). Comprehensive DNA methylation and hydroxymethylation analysis in the human brain and its implication in mental disorders. Neuropharmacology, 76 Pt B, 441-449.
- Vaisvila, R., & Davis, T. (2011). High sensitivity 5-hydroxymethylcytosine detection in Balb/C brain tissue. Journal of Visualized Experiments, (48), 2529.
- Chroma Medicine. (2024).
Sources
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- 4. Stable Isotope Labeling Kinetics of Human Tau in Alzheimer’s Disease [brightfocus.org]
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- 6. 5-hydroxymethylcytosine is highly dynamic across human fetal brain development - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Using stable isotope labeling to advance our understanding of Alzheimer's disease etiology and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the epigenetic landscape: The role of 5-hydroxymethylcytosine in neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Hydroxymethylation-associated epigenetic modifiers of Alzheimer’s disease modulate Tau-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-hmC in the brain is abundant in synaptic genes and shows differences at the exon-intron boundary - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Quantitative Analysis of Urinary 5-(Hydroxymethyl)-2'-deoxycytidine (5hmCdC) for Epigenetic Biomarker Discovery
Methodology: Stable Isotope Dilution LC-MS/MS Target Analyte: 5-(Hydroxymethyl)-2'-deoxycytidine (5hmCdC) Internal Standard: 5-(Hydroxymethyl)-2'-deoxycytidine-d3 (5hmCdC-d3) Matrix: Human Urine[1][2][3]
Abstract
This Application Note details a robust, self-validating protocol for the quantification of 5-(hydroxymethyl)-2'-deoxycytidine (5hmCdC) in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a product of active DNA demethylation mediated by TET enzymes, urinary 5hmCdC serves as a promising non-invasive biomarker for solid tumors, particularly colorectal and gastric cancers. We define the critical role of the deuterated internal standard, 5hmCdC-d3, in correcting for severe matrix effects inherent to urine analysis. This guide provides step-by-step extraction protocols, optimized MS transitions, and data normalization strategies to ensure reproducibility in clinical research settings.
Introduction: The Biological Imperative
Cytosine methylation (5mC) is a primary epigenetic mechanism regulating gene expression.[1][4][5] However, the removal of these marks is equally critical. The Ten-Eleven Translocation (TET) family of dioxygenases oxidizes 5mC into 5-hydroxymethylcytosine (5hmC), which can be further oxidized and excised by Base Excision Repair (BER) or Nucleotide Excision Repair (NER) pathways.[5]
These excised nucleosides are not recycled but are excreted in urine. Therefore, urinary levels of 5hmCdC serve as a systemic proxy for global DNA demethylation activity and genomic instability.
The TET-Mediated Demethylation Pathway
The following diagram illustrates the enzymatic cascade generating 5hmCdC and its subsequent release into the urinary pool.
Caption: Figure 1. TET-mediated oxidation of 5mC leads to 5hmC, which is excised from genomic DNA and excreted in urine, serving as a liquid biopsy marker.
The Role of the Internal Standard (5hmCdC-d3)
Urine is a complex matrix containing high concentrations of salts, urea, and isomeric interferences (e.g., cytidine, 5-methylcytidine). These components cause ion suppression , where the analyte signal is dampened in the mass spectrometer source.
Why 5hmCdC-d3?
-
Co-Elution: The deuterated standard (-d3) is chemically identical to the endogenous analyte. It elutes at the exact same retention time, experiencing the exact same matrix suppression.
-
Mass Shift: It has a molecular weight +3 Da higher than the target.
-
Self-Validation: By spiking a known amount of IS into the sample before extraction, any loss of analyte during sample prep is mathematically corrected in the final calculation.
Experimental Protocol
Materials & Reagents
-
Analyte: 5-(Hydroxymethyl)-2'-deoxycytidine (Standard).[1][3][6][7]
-
Internal Standard: 5-(Hydroxymethyl)-2'-deoxycytidine-d3 (Isotopic purity >98%).
-
LC Column: Atlantis T3 C18 (3 µm, 2.1 x 100 mm) or equivalent high-retention polar column.
-
Solvents: LC-MS grade Methanol, Water, Formic Acid.
-
SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced), 30 mg/1 cc.
Sample Preparation (Solid Phase Extraction)
Direct injection ("dilute and shoot") is discouraged due to salt buildup in the MS source.
-
Collection: Collect mid-stream urine. Centrifuge at 3,000 x g for 10 min to remove debris. Store supernatant at -80°C.
-
Spiking (Critical Step):
-
Aliquot 200 µL of urine.
-
Add 20 µL of 5hmCdC-d3 Internal Standard (100 nM working solution).
-
Vortex and equilibrate for 5 mins.
-
-
SPE Cleanup:
-
Condition: 1 mL Methanol followed by 1 mL Water.
-
Load: Apply the spiked urine sample.
-
Wash: 1 mL 5% Methanol in Water (removes salts/urea).
-
Elute: 1 mL 100% Methanol.
-
-
Reconstitution: Evaporate eluate under nitrogen stream at 35°C. Reconstitute in 100 µL Mobile Phase A.
LC-MS/MS Conditions
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 2% B (Isocratic hold for polar retention)
-
1-5 min: 2% -> 50% B
-
5-6 min: 95% B (Wash)
-
6.1 min: 2% B (Re-equilibration)
-
MS/MS Transitions (MRM)
Use Positive Electrospray Ionization (ESI+).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role |
| 5hmCdC | 258.1 | 142.1 | 15 | Quantifier (Loss of sugar) |
| 5hmCdC | 258.1 | 124.1 | 25 | Qualifier |
| 5hmCdC-d3 | 261.1 | 145.1 | 15 | Internal Standard |
Analytical Workflow & Logic
The following diagram outlines the decision-making process during analysis to ensure data integrity.
Caption: Figure 2. Analytical workflow with built-in Quality Control check based on Internal Standard response.
Data Analysis & Validation
Identification Criteria
-
Retention Time: The analyte peak must elute within ±0.05 min of the 5hmCdC-d3 Internal Standard.
-
Ion Ratio: The ratio of Quantifier (258->142) to Qualifier (258->124) transitions must be consistent with the authentic standard (±20%).
Quantification Calculation
Concentration is determined using the Area Ratio method to cancel out matrix effects.
Where
Creatinine Normalization
Urinary volume varies by hydration status. All values must be normalized to Creatinine (measured by UV or separate MS channel).
Expected Results
-
Healthy Controls: Typically range between 0.5 – 5.0 ng/mg Creatinine.
-
Cancer Patients: Levels of 5hmCdC have been observed to decrease significantly in Colorectal Cancer (CRC) due to global hypomethylation/hydroxymethylation, while potentially increasing in acute myeloid leukemia (AML) depending on TET mutation status.
References
-
Guo, C., et al. (2018). "A novel malic acid-enhanced method for the analysis of 5-methyl-2'-deoxycytidine, 5-hydroxymethyl-2'-deoxycytidine... in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry."[3] Analytica Chimica Acta.
-
Song, C.X., et al. (2011). "Selective chemical labeling reveals the genome-wide distribution of 5-hydroxymethylcytosine."[1] Nature Biotechnology.[1]
-
Le, T., et al. (2011). "A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples." Analytical Biochemistry.
-
Ito, S., et al. (2011). "Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine."[8] Science.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. A novel malic acid-enhanced method for the analysis of 5-methyl-2'-deoxycytidine, 5-hydroxymethyl-2'-deoxycytidine, 5-methylcytidine and 5-hydroxymethylcytidine in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging roles of TET proteins and 5-Hydroxymethylcytosines in active DNA demethylation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxylation of 5-methylcytosine by TET1 promotes active DNA demethylation in the adult brain - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Enzymatic Analysis of Tet Proteins: Key Enzymes in the Metabolism of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
Global 5-hmC quantification in cell cultures using a deuterated standard
Application Note & Protocol
Title: High-Precision Global 5-Hydroxymethylcytosine (5-hmC) Quantification in Cell Cultures Using a Stable Isotope-Labeled Deuterated Standard and LC-MS/MS
Abstract
5-hydroxymethylcytosine (5-hmC) is a critical epigenetic modification involved in gene regulation, cellular differentiation, and disease pathogenesis.[1][2] Its accurate quantification is paramount for understanding its biological roles and for the development of novel therapeutic strategies. This document provides a comprehensive guide for the global quantification of 5-hmC in genomic DNA from cell cultures. We detail a robust and highly accurate method employing stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol leverages a deuterated analog of 5-hydroxymethyl-2'-deoxycytidine ([d3]-5-hmdC) as an internal standard to ensure the highest level of precision and accuracy, correcting for variability in sample preparation and instrument response.[3][4] This methodology is presented as a self-validating system, making it the 'gold standard' for absolute quantification of this vital epigenetic mark.[5][6]
Introduction: The Significance of 5-hmC and the Need for a Gold Standard Quantification Method
5-methylcytosine (5-mC), a well-studied epigenetic mark, can be oxidized by the ten-eleven translocation (TET) family of enzymes to form 5-hydroxymethylcytosine (5-hmC).[7] This discovery has redefined our understanding of DNA demethylation pathways and has established 5-hmC as a distinct epigenetic state with its own regulatory functions. Aberrant global levels of 5-hmC have been linked to various cancers and neurological disorders, making it a promising biomarker for disease diagnosis and prognosis.[1][2]
While several methods exist for detecting 5-hmC, including antibody-based ELISA and bisulfite sequencing variations, these approaches can be limited in specificity and are not ideal for absolute quantification.[6][8] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the definitive 'gold standard' for the global analysis of DNA modifications.[5][6][9] Its power lies in its ability to directly measure the nucleoside of interest with exceptional sensitivity and specificity.[5][10]
The integration of a stable isotope-labeled internal standard, such as a deuterated version of the analyte, elevates the reliability of LC-MS/MS to the highest level.[3][4] This stable isotope dilution (SID) method is the cornerstone of the protocol described herein.
The Principle of Stable Isotope Dilution LC-MS/MS
The core of this protocol is the principle of stable isotope dilution. A known quantity of a deuterated internal standard ([d3]-5-hydroxymethyl-2'-deoxycytidine) is spiked into each genomic DNA sample prior to processing. This standard is chemically identical to the endogenous 5-hmdC but has a slightly higher mass due to the replacement of hydrogen atoms with deuterium.
Why this is a self-validating system:
-
Co-elution: The deuterated standard co-elutes with the endogenous 5-hmdC during liquid chromatography, experiencing the same chromatographic conditions.[3][11]
-
Correction for Sample Loss: Any loss of analyte during the multi-step sample preparation (DNA hydrolysis, purification) will be mirrored by a proportional loss of the internal standard.
-
Compensation for Matrix Effects: The deuterated standard experiences the same ionization suppression or enhancement effects in the mass spectrometer's ion source as the target analyte.[11][12]
By measuring the ratio of the endogenous analyte to the known amount of the spiked-in deuterated standard, one can calculate the absolute quantity of 5-hmC in the original sample with unparalleled precision.[13]
Experimental Workflow Overview
The entire process, from cell harvesting to data analysis, follows a logical and streamlined progression designed to maximize accuracy and reproducibility.
Figure 1: High-level experimental workflow for global 5-hmC quantification.
Detailed Step-by-Step Protocol
Part A: Genomic DNA (gDNA) Preparation
-
Cell Harvesting: Start with a sufficient number of cells from your culture (typically 1-5 million cells) to yield at least 1 µg of gDNA.
-
Genomic DNA Extraction: Isolate high-quality gDNA using a commercial kit (e.g., column-based or magnetic bead-based) or a standard phenol-chloroform extraction protocol. Ensure the final gDNA is free of RNA and protein contaminants.
-
DNA Quantification and Quality Control:
-
Accurately quantify the gDNA concentration using a fluorometric method (e.g., Qubit or PicoGreen). This is more accurate than UV absorbance for this application.
-
Assess DNA purity by measuring A260/A280 (should be ~1.8) and A260/A230 (should be >2.0) ratios using a spectrophotometer (e.g., NanoDrop).
-
Part B: Sample Hydrolysis and Standard Spiking
Causality Insight: Enzymatic hydrolysis is preferred over acid hydrolysis for this application as it is milder and prevents the potential degradation of modified nucleosides.[10][14] The enzyme cocktail ensures complete digestion of gDNA into its constituent single nucleosides.[15]
-
Prepare DNA Samples: In a microcentrifuge tube, aliquot 1 µg of gDNA for each sample.
-
Spike with Deuterated Internal Standard: Add a known amount of the deuterated internal standard ([d3]-5-hydroxymethyl-2'-deoxycytidine) to each tube. A typical final concentration might be 0.5-1.0 pmol, but this should be optimized based on instrument sensitivity and expected 5-hmC levels.
-
Enzymatic Digestion Cocktail: Prepare a master mix of digestion enzymes. A common and effective cocktail includes:
-
Nuclease P1
-
Snake Venom Phosphodiesterase
-
Alkaline Phosphatase
-
Note: Follow the manufacturer's recommendations for buffer composition and enzyme units. A typical buffer will contain Tris-HCl and MgCl2.
-
-
Digestion: Add the enzyme master mix to each DNA sample. Incubate at 37°C for a minimum of 4 hours, or overnight, to ensure complete hydrolysis.[15]
-
Sample Cleanup: After digestion, proteins (enzymes) must be removed. This can be achieved by:
-
Solid-Phase Extraction (SPE): Using a C18 or similar SPE cartridge to bind and elute the nucleosides.
-
Filtration: Using a 3 kDa or 10 kDa molecular weight cutoff filter to remove the larger enzyme molecules.
-
Part C: LC-MS/MS Analysis
Technical Insight: The use of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides two layers of specificity. It selects for the specific mass of the parent nucleoside (e.g., 5-hmdC) and then for the specific mass of a characteristic fragment ion, drastically reducing chemical noise and ensuring accurate quantification.[5][7]
-
Chromatographic Separation:
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Set up the mass spectrometer to monitor the specific parent-to-fragment ion transitions for the analytes of interest.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| 2'-deoxyguanosine (dG) | 268.1 | 152.1 | Used for normalization (stable base) |
| 5-hmdC | 258.1 | 142.1 | Endogenous analyte |
| [d3]-5-hmdC | 261.1 | 145.1 | Deuterated internal standard |
Note: These m/z values are for the protonated molecules [M+H]+ and their characteristic fragments (the nucleobase). They should be confirmed and optimized on your specific instrument.
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for the MRM transitions of dG, 5-hmdC, and [d3]-5-hmdC from the chromatograms.
-
Calculate Response Ratio: Determine the ratio of the peak area of the endogenous 5-hmdC to the peak area of the deuterated internal standard ([d3]-5-hmdC).
-
Calibration Curve: To achieve absolute quantification, a calibration curve should be generated. This is done by analyzing a series of standards containing a fixed amount of the deuterated internal standard and varying, known amounts of the non-labeled 5-hmdC standard.[16] Plot the peak area ratio (5-hmdC/[d3]-5-hmdC) against the concentration of 5-hmdC.
-
Calculate 5-hmC Amount: Use the response ratio from the unknown sample and the linear regression equation from the calibration curve to determine the absolute amount of 5-hmC in the sample.
-
Normalization: Express the global 5-hmC level as a percentage of total guanosines or total cytosines. Since the amount of dG is typically much higher and more stable than dC (which can be modified), normalizing to dG is a robust approach.[17]
% 5-hmC = (moles of 5-hmC / moles of dG) * 100
Applications in Research and Drug Development
This high-precision quantification method is invaluable for:
-
Cancer Epigenetics: Studying the widespread loss of 5-hmC in various tumors and its potential as a diagnostic or prognostic biomarker.[2][7][18]
-
Neuroscience: Investigating the role of the high levels of 5-hmC in the brain and its involvement in learning, memory, and neurodegenerative diseases.[1]
-
Drug Development: Screening for compounds that modulate TET enzyme activity by measuring downstream changes in global 5-hmC levels.[6] This is critical for the development of epigenetic drugs.
Conclusion
The stable isotope dilution LC-MS/MS method described provides a robust, reproducible, and highly accurate platform for the global quantification of 5-hmC in cell cultures. By incorporating a deuterated internal standard, this protocol establishes a self-validating system that corrects for experimental variables, ensuring data of the highest integrity. It is the authoritative method for researchers, scientists, and drug development professionals seeking to precisely measure this key epigenetic modification.
References
-
Global DNA 5hmC Quantification by LC-MS/MS. CD BioSciences. [Link]
-
Detection of Human Urinary 5-Hydroxymethylcytosine by Stable Isotope Dilution HPLC-MS/MS Analysis. ACS Publications - Analytical Chemistry. [Link]
-
Detection of human urinary 5-hydroxymethylcytosine by stable isotope dilution HPLC-MS/MS analysis. PubMed. [Link]
-
Liquid Chromatography Tandem Mass Spectrometry for the Measurement of Global DNA Methylation and Hydroxymethylation. Longdom Publishing. [Link]
-
Isotope-Dilution Liquid Chromatography–Tandem Mass Spectrometry for Detection of 5-Hydroxymethyluracil and 5-Formyluracil in DNA. Springer Nature Experiments. [Link]
-
Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA. MDPI. [Link]
-
High-Throughput 5-hmC Global Quantification. YouTube. [Link]
-
Absolute Quantification of RNA or DNA Using Acid Hydrolysis and Mass Spectrometry. ACS Publications - Analytical Chemistry. [Link]
-
Profiling DNA and RNA Modifications Using Advanced LC—MS/MS Technologies. Chromatography Online. [Link]
-
The application of genome-wide 5-hydroxymethylcytosine studies in cancer research. Epigenomics. [Link]
-
Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry. PMC. [Link]
-
Sensitive and Simultaneous Determination of 5-Methylcytosine and Its Oxidation Products in Genomic DNA by Chemical Derivatization Coupled with Liquid Chromatography-Tandem Mass Spectrometry Analysis. ACS Publications - Analytical Chemistry. [Link]
-
Simultaneous determination of global DNA methylation and hydroxymethylation levels by hydrophilic interaction liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. GSC Biological and Pharmaceutical Sciences. [Link]
-
Optimized enzymatic hydrolysis of DNA for LC-MS/MS analyses of adducts of 1-methoxy-3-indolylmethyl glucosinolate and methyleugenol. Semantic Scholar. [Link]
-
Global 5-hmC DNA Quantification. EpigenTek. [Link]
-
Stable-isotope dilution LC–MS for quantitative biomarker analysis. PMC - NIH. [Link]
-
Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. PMC. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Resolve Mass Spectrometry. [Link]
-
Opportunities for innovating global 5mC analysis methods. a Comparison... ResearchGate. [Link]
-
LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA. eScholarship.org. [Link]
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]
-
A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples. PMC - PubMed Central. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
Sources
- 1. Detection of human urinary 5-hydroxymethylcytosine by stable isotope dilution HPLC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The application of genome-wide 5-hydroxymethylcytosine studies in cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. Global DNA 5hmC Quantification by LC-MS/MS, DNA Hydroxymethylation Analysis | CD BioSciences [epigenhub.com]
- 6. longdom.org [longdom.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. texilajournal.com [texilajournal.com]
- 12. lcms.cz [lcms.cz]
- 13. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. escholarship.org [escholarship.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-(Hydroxymethyl)-2'-deoxycytidine-d3 Quantification
[1][2]
Introduction: The "Sixth Base" Challenge
Quantifying 5-hydroxymethyl-2'-deoxycytidine (5hmdC) is critical for understanding epigenetic regulation, particularly in oncology and developmental biology.[1] While LC-MS/MS with stable isotope dilution (using 5hmdC-d3 as the Internal Standard) is the gold standard for absolute quantification, it is far from "plug-and-play."[1]
Unlike 5-methylcytosine (5mC), 5hmdC is chemically fragile and enzymatically elusive.[1] This guide addresses the specific failure points where researchers often lose data integrity: enzymatic hydrolysis artifacts, isotopic instability, and matrix-induced ion suppression.
Part 1: Pre-Analytical & Sample Preparation (The "Black Box")
The most common source of error is not the mass spectrometer, but the conversion of genomic DNA (gDNA) into individual nucleosides.
Q1: My 5hmdC recovery is inconsistently low, and I see unexpected peaks. Is my digestion incomplete?
Diagnosis: You are likely experiencing Artifactual Deamination or Incomplete Hydrolysis .[1]
The Mechanism: Cytidine deaminase (CDA) is a ubiquitous enzyme often present as a contaminant in commercial DNA digests or endogenous to the biological sample. It rapidly converts Cytidine to Uridine.[1] Crucially, it also converts 5hmdC to 5-hydroxymethyluridine (5hmU) .[1] If this happens, your 5hmdC signal disappears, and you artificially create 5hmU.
The Solution:
-
Inhibitor Blockade: You must add Tetrahydrouridine (THU) to your digestion buffer.[1] THU is a transition-state analog that potently inhibits CDA.[1]
-
Avoid Acid: Unlike 5mC, 5hmdC is acid-labile.[1] Avoid acid hydrolysis (e.g., formic acid at high temps); it cleaves the glycosidic bond and destroys the analyte. Use strictly enzymatic digestion.[1]
Validated Protocol:
-
Buffer: 10 mM Tris-HCl (pH 7.9), 10 mM MgCl₂, 100 mM NaCl.
-
Enzyme Cocktail: Benzonase (or DNase I) + Phosphodiesterase I (PDE I) + Alkaline Phosphatase (CIP).[1]
-
Critical Additive: Tetrahydrouridine (0.5 µg/mL final conc.) .
-
Time: 37°C for 3-6 hours (Overnight increases deamination risk).
Visualization: The Deamination Trap
The following diagram illustrates how 5hmdC is lost to deamination if THU is not present.
Figure 1: Mechanism of artifactual 5hmdC loss via Cytidine Deaminase and protection by Tetrahydrouridine.
Part 2: The Internal Standard (5hmdC-d3)[2]
Q2: I see a signal for 5hmdC in my "blank" samples containing only the Internal Standard. Why?
Diagnosis: Isotopic Impurity or Cross-Talk (Channel Leakage). [1]
The Mechanism:
Commercial 5hmdC-d3 is synthesized with deuterium, usually on the hydroxymethyl group (
-
Impurity: The standard may contain trace amounts of unlabeled (d0) 5hmdC (the "M+0" species) from the manufacturing process.
-
Cross-Talk: If the mass resolution of your Triple Quadrupole (QQQ) is too wide (e.g., unit resolution), the isotope envelope of the d3 standard might overlap with the d0 analyte window.
The Solution:
-
Blank Check: Inject a high concentration of only 5hmdC-d3. Monitor the transition for endogenous 5hmdC (m/z 258 → 142). If a peak appears, calculate the % contribution. If >0.5% of your analyte signal, you must subtract this background or purchase a higher purity standard.[1]
-
Mass Shift Verification: Ensure your d3 label provides a shift of +3 Da.
-
Analyte (5hmdC): Precursor 258.1 → Product 142.1[1]
-
Standard (5hmdC-d3): Precursor 261.1 → Product 145.1
-
Q3: My Internal Standard retention time is slightly different from my Analyte. Is this a problem?
Diagnosis: Deuterium Isotope Effect.
The Mechanism: In Reverse Phase (C18) chromatography, deuterium-labeled compounds often elute slightly earlier than their hydrogen counterparts due to weaker hydrophobic interactions.[1] In HILIC, they may elute slightly later.
The Solution:
-
Acceptance: A shift of 0.1–0.2 minutes is normal.
-
Integration Window: Ensure your expected retention time window in the software is wide enough to capture both the d0 (analyte) and d3 (standard) peaks, or set individual windows for each MRM transition. Do not force the software to look for the IS at the exact same time as the analyte if they physically separate.
Part 3: LC-MS/MS & Matrix Effects[2]
Q4: My sensitivity drops drastically when analyzing tissue samples compared to water standards.
Diagnosis: Matrix-Induced Ion Suppression. [1]
The Mechanism: Enzymatic digestion buffers contain salts (NaCl, MgCl₂, Tris) and enzymes. These non-volatile components co-elute with nucleosides in the "void volume" or early part of the gradient, competing for charge in the Electrospray Ionization (ESI) source.
The Solution:
-
Divert Valve: Direct the first 1-2 minutes of LC flow to waste to prevent salts from entering the MS source.
-
Matrix-Matched Calibration: Do not build curves in water. Build them in a "mock matrix" (digestion buffer + enzymes, without DNA) to account for the suppression factor.
-
Spike-and-Recovery: Validate your method by spiking 5hmdC-d3 into a digested DNA sample.[1] If the signal is <50% of the signal in pure water, your suppression is too high. Dilute the sample 1:10 before injection.[1]
Data Summary: Troubleshooting Matrix Effects
| Symptom | Probable Cause | Corrective Action |
| Split Peaks | pH Mismatch or Solvent Strength | Match sample solvent to initial mobile phase (e.g., 95% Water).[1] |
| Tailing Peaks | Secondary Interactions | Use Ammonium Acetate (10mM) in mobile phase to mask silanols.[1] |
| Signal Drift | Source Contamination | Clean the ESI cone/capillary; salts from digestion accumulate rapidly.[1] |
| Low IS Area | Ion Suppression | Dilute sample or use Solid Phase Extraction (SPE) to remove enzymes.[1] |
Part 4: Validated Workflow Diagram
The following Graphviz diagram outlines the self-validating workflow required to ensure accurate quantification.
Figure 2: Step-by-step workflow incorporating Internal Standard (IS) addition and enzyme removal.[1]
References
-
Le, T., et al. (2011). "A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples."[1][2] Analytical Biochemistry.
-
Shen, J.C., et al. (1994). "The rate of hydrolytic deamination of 5-methylcytosine in double-stranded DNA."[1][3] Nucleic Acids Research.[1][3]
-
MedChemExpress. "Tetrahydrouridine (THU) Product Information & Biological Activity."
-
Cayman Chemical. "5-(Hydroxymethyl)-2'-deoxycytidine-d3 Product Insert."[1]
-
Chowdhury, B., et al. (2014). "Simultaneous quantification of 5-hydroxymethylcytosine and 5-methylcytosine in DNA using LC-MS/MS."[1] Epigenetics. (Provides context on matrix effects and digestion protocols).
Technical Support Center: Optimizing 5-hmC-d3 Internal Standard Concentration
Core Directive: The Philosophy of Internal Standardization
In the quantification of epigenetic markers like 5-hmC, the Internal Standard (IS) is not merely a passive reference; it is the active normalizer for every variable in your workflow—from enzymatic digestion efficiency to ionization suppression in the mass spectrometer source.
The Common Misconception: Many researchers believe "more is better" for IS signal stability. The Reality: Excessive 5-hmC-d3 introduces isotopic cross-talk (false positive analyte signal) and competes for ionization charge, potentially masking the very low-abundance 5-hmC signal you are trying to detect.
This guide provides a self-validating workflow to determine the precise "Goldilocks" concentration for your specific matrix.
Phase 1: Determining the Starting Range (Theoretical)
Before touching the bench, you must estimate the target abundance. 5-hmC is a low-abundance modification (typically 0.05% – 0.5% of total Cytosine in mammalian brain, and significantly lower in other tissues).
The Equimolar Principle: The optimal IS concentration should be equimolar to the expected median concentration of your analyte in the final injected solution. This ensures that both species (d0 and d3) experience identical ionization competition.
Recommended Starting Concentrations
Based on validated protocols (e.g., Fan et al., Le et al.), the following ranges are typical for genomic DNA hydrolysates:
| Parameter | Recommended Range | Rationale |
| Stock Solution | 10 µM – 100 µM | High enough to be stable; store at -80°C to prevent degradation. |
| Working Solution | 10 nM – 100 nM | Typical 5-hmC concentration in 1 µg digested DNA (100 µL volume). |
| Final On-Column | 0.5 – 5.0 pmol | Sufficient for stable MS/MS signal without detector saturation. |
Critical Note: If analyzing urine or plasma (circulating free DNA/nucleosides), 5-hmC levels are orders of magnitude lower. You must titrate your IS down to the 1–10 nM range to avoid masking the analyte.
Phase 2: The Validation Workflow (Experimental)
Do not blindly adopt a concentration. You must validate the Isotopic Purity and Signal Suppression for your specific batch of standard.
Workflow Visualization
The following diagram outlines the logical flow for optimizing your IS concentration.
Caption: Logical decision tree for selecting internal standard concentration. Note the critical loop at the "Zero Analyte" test to prevent false positives.
Critical Quality Controls (Troubleshooting)
Issue 1: The "Phantom Signal" (Cross-Talk)
Symptom: You detect 5-hmC in your "Blank" or "Mock" samples. Cause: Your 5-hmC-d3 standard is not 100% pure. It contains trace amounts of unlabeled (d0) 5-hmC. If you add too much IS, this impurity becomes a detectable peak in the analyte channel.
The "Zero Analyte" Protocol:
-
Prepare a blank solvent sample (or null matrix).
-
Spike only the IS at your proposed working concentration (e.g., 50 nM).
-
Inject and monitor the Analyte Transition (m/z 258.1
142.1). -
Pass Criteria: The area in the analyte channel must be
of the area of your Lower Limit of Quantification (LLOQ).
Corrective Action: If you fail this test, you must lower the IS concentration. You cannot "subtract" this background reliably.
Issue 2: The "Drifting Ratio" (Carrier Effect)
Symptom: The IS peak area fluctuates significantly between low and high DNA concentration samples, or linearity is poor at the low end. Cause: Adsorption. At very low concentrations, 5-hmC sticks to plasticware. Solution: The IS acts as a "carrier." However, if IS concentration is too low, it cannot saturate the binding sites.
-
Fix: Ensure your final solvent contains 0.1% Formic Acid or 10 mM Ammonium Acetate to maintain solubility and prevent adsorption.
Frequently Asked Questions (FAQs)
Q: When should I add the Internal Standard? A: Ideally, before the sample preparation begins (e.g., before enzymatic hydrolysis of DNA).
-
Reasoning: This allows the IS to correct for variations in digestion efficiency (if using a polymeric IS) or physical losses during filtration/SPE. If using a nucleoside standard (5-hmC-d3), adding it after digestion but before filtration is the standard practice to correct for matrix effects and volume errors.
Q: My d3 standard elutes slightly earlier than my d0 analyte. Is this a problem? A: This is the Deuterium Isotope Effect . It is common in Reverse Phase LC.
-
Impact: If the shift is large, the IS may not experience the exact same matrix suppression as the analyte.
-
Mitigation: Ensure your gradient is shallow enough that the matrix background is stable across both peaks. If the shift is
min, consider using a 13C15N labeled standard instead, which co-elutes perfectly.
Q: Can I use 5-hmC-d3 to quantify 5-mC? A: No. You must use the specific isotopologue for each analyte (i.e., use 5-mC-d3 for 5-mC). Their ionization efficiencies and matrix suppression profiles differ significantly.[1][2]
References
-
Fan, G., et al. (2011). "A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples."[2][3][4][5][6] Epigenetics.
-
Le, T., et al. (2011). "Detection of Human Urinary 5-Hydroxymethylcytosine by Stable Isotope Dilution HPLC-MS/MS Analysis." Analytical Chemistry.
-
Tang, Y., et al. (2015).[5] "5-Hydroxymethylcytosine is a predominantly stable DNA modification."[7] Nature Communications.
-
WuXi AppTec DMPK. (2025). "Internal Standards in LC-MS Bioanalysis: Which, When, and How."
Sources
- 1. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fan.genetics.ucla.edu [fan.genetics.ucla.edu]
- 5. Detection of human urinary 5-hydroxymethylcytosine by stable isotope dilution HPLC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Global DNA Modification Quantification by LC-MS/MS, By Analysis Methods | CD BioSciences [epigenhub.com]
- 7. 5-Hydroxymethylcytosine is a predominantly stable DNA modification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving 5-hmC Measurement Accuracy with 5-hmC-d3
Welcome to the technical support resource for the accurate quantification of 5-hydroxymethylcytosine (5-hmC) using the stable isotope-labeled internal standard, 5-hmC-d3. This guide is designed for researchers, scientists, and drug development professionals utilizing mass spectrometry-based methods for epigenetic analysis. As Senior Application Scientists, our goal is to provide you with the technical insights and practical troubleshooting advice necessary to ensure the reliability and precision of your experimental results.
Introduction: The Challenge of Quantifying 5-hmC
5-hydroxymethylcytosine (5-hmC) is a critical epigenetic mark involved in gene regulation, cellular differentiation, and disease development.[1][2] However, its low abundance and chemical similarity to 5-methylcytosine (5mC) make it notoriously difficult to quantify accurately.[1][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for absolute quantification due to its high sensitivity and specificity.[4][5]
To overcome inherent experimental variability—from DNA extraction losses to fluctuations in instrument response—the use of a stable isotope-labeled internal standard is paramount. This guide focuses on the application of deuterated 5-hydroxymethyl-2'-deoxycytidine (5-hmC-d3 or [D3]5hmC) in an isotope dilution strategy to achieve the highest level of accuracy in 5-hmC measurement.
Core Principle: Isotope Dilution Mass Spectrometry
Isotope dilution is a powerful analytical technique that corrects for sample loss during preparation and variations in instrument response. A known amount of an isotopically labeled version of the analyte (5-hmC-d3) is spiked into the biological sample at the earliest possible stage. This "internal standard" is chemically identical to the endogenous analyte (5-hmC) but has a different mass due to the presence of deuterium atoms.
Because the standard and the analyte behave identically during extraction, digestion, and chromatographic separation, any losses will affect both compounds equally. The mass spectrometer can distinguish between the two based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the endogenous 5-hmC to the known amount of the 5-hmC-d3 standard, one can calculate the absolute quantity of 5-hmC in the original sample with high precision.[6][7]
Experimental Workflow Overview
The accurate measurement of global 5-hmC levels using 5-hmC-d3 involves a multi-step process. Each stage is critical for the final result's accuracy and reproducibility.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiment. Each problem is followed by potential causes and validated solutions.
Question: Why is the signal intensity for both 5-hmC and 5-hmC-d3 very low or absent?
| Potential Cause | Explanation & Recommended Solution |
| Incomplete DNA Digestion | The DNA must be fully hydrolyzed to single nucleosides for LC-MS/MS detection. Incomplete digestion is a common cause of low signal. Solution: Ensure your digestion enzyme cocktail is active and used at the recommended concentration and incubation time. Consider extending the digestion period or adding a fresh aliquot of enzyme. Validate digestion efficiency by running a small aliquot on an agarose gel; properly digested DNA should appear as a low molecular weight smear. |
| Poor Ionization Efficiency | 5-hmC and other nucleosides can have inherently low ionization efficiency in electrospray ionization (ESI). Mobile phase composition is critical.[8] Solution: Optimize your mobile phase. The addition of additives like ammonium bicarbonate (NH₄HCO₃) has been shown to significantly enhance the ESI-MS/MS detection of 5-hmC by 1.8–14.3 times.[6][9] Also, ensure your ion source parameters (e.g., temperatures, gas flows, voltages) are optimized for nucleoside analysis.[10] |
| Sample Loss During Prep | Significant loss of sample can occur during DNA extraction or subsequent cleanup steps. Solution: Since the 5-hmC-d3 standard is added after DNA extraction, it cannot correct for losses at this stage. Use a high-quality DNA extraction kit known for good recovery. Evaluate different cleanup methods (e.g., solid-phase extraction vs. filtration) to minimize loss. |
| Instrument Contamination | Buildup of salts or non-volatile contaminants in the ion source or mass spectrometer inlet can suppress the signal.[11] Solution: Perform regular cleaning and maintenance of the ion source. Run system suitability tests with a known standard to ensure the instrument is performing optimally before analyzing precious samples.[11] |
Question: I see a high variability (high %CV) in my results across technical replicates. What's going on?
| Potential Cause | Explanation & Recommended Solution |
| Inconsistent Pipetting | Small volumes are often used for spiking the internal standard and preparing samples. Minor pipetting errors can lead to large variations in the final calculated concentration. Solution: Use calibrated pipettes and proper pipetting technique. For the internal standard, prepare a master mix of your samples and the standard to ensure it is added uniformly to all replicates. |
| Matrix Effects | Even with an internal standard, severe and variable matrix effects can impact results.[6] Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte and standard differently if they are not perfectly co-eluted. Solution: Improve chromatographic separation to better resolve 5-hmC from interfering matrix components. Optimize the sample cleanup procedure (e.g., using solid-phase extraction) to remove more of the matrix.[12] Check for ion suppression by infusing a constant amount of your analytes post-column while injecting a blank matrix extract. |
| Analyte Instability | Degradation of 5-hmC can occur during sample processing, especially if the sample is subjected to harsh pH conditions or prolonged exposure to high temperatures.[12] Solution: Keep samples cold (on ice) during preparation whenever possible. Avoid repeated freeze-thaw cycles. Ensure all solvents and buffers are fresh and of high purity. |
Question: My chromatographic peaks for 5-hmC and 5-hmC-d3 are broad, split, or tailing. How can I fix this?
| Potential Cause | Explanation & Recommended Solution |
| Column Overload | Injecting too much total DNA digest onto the column can exceed its capacity, leading to poor peak shape.[11] Solution: Dilute your sample digest before injection. While this may reduce signal intensity, it often dramatically improves peak shape and, consequently, integration accuracy. |
| Mismatched Solvents | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Solution: Ensure your final sample diluent is as close as possible in composition to the starting mobile phase of your LC gradient. |
| Column Contamination or Aging | Buildup of matrix components on the column frit or stationary phase can degrade performance over time.[11] Solution: Use a guard column to protect your analytical column. Implement a robust column washing procedure between sequences. If peak shape does not improve, the column may need to be replaced. |
Frequently Asked Questions (FAQs)
Q1: At what stage should I add the 5-hmC-d3 internal standard? A1: The internal standard should be added as early as possible in the analytical workflow to account for the maximum number of procedural variations. The ideal point is to spike a known quantity of 5-hmC-d3 into your purified genomic DNA sample before the enzymatic digestion step. This ensures that the standard undergoes the exact same digestion and cleanup process as the endogenous 5-hmC, correcting for any variations or losses during these critical steps.
Q2: How do I determine the optimal amount of 5-hmC-d3 to spike into my samples? A2: The goal is to add an amount of internal standard that results in a peak intensity similar to the expected intensity of the endogenous 5-hmC in your samples. A good starting point is to aim for a peak area ratio of analyte-to-standard (A/S) between 0.1 and 10. For typical mammalian DNA, where 5-hmC levels are low, you will add a very small absolute amount. You should perform a pilot experiment with a representative sample to test a few different spiking concentrations and choose the one that gives the most robust and reproducible signal within the linear range of the instrument.
Q3: Can 5-hmC-d3 correct for incomplete DNA digestion? A3: No, it cannot. The internal standard corrects for analyte loss and instrument variability, but it relies on the assumption that both the standard (a free nucleoside) and the analyte (initially locked in the DNA polymer) are equally represented in the final solution injected into the LC-MS. If digestion is incomplete, the measured amount of endogenous 5-hmC will be artificially low, but the amount of the already-digested standard will be unaffected. This will lead to an underestimation of the true 5-hmC level. Ensuring complete and consistent digestion is a prerequisite for accuracy.
Q4: Do I still need a calibration curve if I'm using an internal standard? A4: Yes, absolutely. The internal standard corrects for variability, but a calibration curve is required for absolute quantification.[4] The curve is constructed by analyzing a series of standards containing a fixed amount of 5-hmC-d3 and varying, known amounts of a 5-hmC reference standard.[8] You then plot the peak area ratio (5-hmC / 5-hmC-d3) against the concentration of 5-hmC. The resulting linear regression is used to determine the concentration of 5-hmC in your unknown biological samples based on their measured peak area ratios.[4]
Q5: What are the typical mass transitions (MRM) for 5-hmC and 5-hmC-d3? A5: The mass transitions monitor the fragmentation of the precursor ion (the deoxynucleoside) into a specific product ion (the base). Using a triple quadrupole mass spectrometer, these are:
-
5-hmC (endogenous): The precursor ion [M+H]⁺ is m/z 258.1, which fragments to the product ion (the 5-hydroxymethylcytosine base) of m/z 142.1.
-
5-hmC-d3 (internal standard): The deuterated standard has a mass shift. The precursor ion [M+H]⁺ is m/z 261.1, which fragments to the deuterated base product ion of m/z 145.1.[13]
Monitoring these specific transitions provides excellent selectivity and minimizes interference from other molecules.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| 5-hydroxymethyl-2'-deoxycytidine (5-hmC) | 258.1 | 142.1 | Endogenous analyte |
| 5-hydroxymethyl-d3-2'-deoxycytidine (5-hmC-d3) | 261.1 | 145.1 | Stable isotope-labeled internal standard |
Detailed Protocol: Global 5-hmC Quantification
This protocol provides a general framework. Specific parameters (e.g., LC gradient, MS voltages) must be optimized for your particular instrument and application.
1. DNA Extraction and Quantification
-
Extract high-quality genomic DNA from cells or tissues using a method that minimizes oxidative damage.
-
Quantify the DNA accurately using a fluorometric method (e.g., Qubit). Purity should be assessed via A260/A280 and A260/A230 ratios.
2. Sample Preparation and Spiking
-
In a microcentrifuge tube, aliquot 1-2 µg of genomic DNA.
-
Add the pre-determined, optimized amount of 5-hmC-d3 internal standard solution to each sample.
-
Also prepare your calibration curve standards by adding the same amount of 5-hmC-d3 and varying known amounts of a 5-hmC standard to tubes containing a carrier (e.g., yeast tRNA).
3. Enzymatic Digestion
-
Add a DNA digestion enzyme mix (containing nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase) and the appropriate buffer to each tube.
-
Incubate at 37°C for a minimum of 12 hours to ensure complete digestion to deoxynucleosides.
4. Sample Cleanup (Optional but Recommended)
-
To remove proteins and other macromolecules, perform a cleanup step. A common method is to use a 10 kDa molecular weight cutoff filter. Centrifuge the digest through the filter and collect the nucleoside-containing flow-through.
5. LC-MS/MS Analysis
-
LC System: Use a UPLC or HPLC system with a C18 column suitable for polar compound analysis.
-
Mobile Phase A: 0.1% Formic Acid in Water (or a buffered solution like ammonium bicarbonate for better sensitivity).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Develop a gradient that provides good separation of the deoxynucleosides, ensuring 5-hmC is resolved from any isobaric interferences.
-
MS/MS System: Operate in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) with the mass transitions specified in the FAQ section. Optimize collision energy and other MS parameters for maximum signal.
6. Data Analysis
-
Integrate the peak areas for both the 5-hmC and 5-hmC-d3 transitions in all samples and standards.
-
Calculate the peak area ratio (5-hmC / 5-hmC-d3) for each run.
-
Generate a calibration curve by plotting the peak area ratio vs. concentration for your standards. Apply a linear regression fit.
-
Use the equation from the calibration curve to calculate the amount of 5-hmC in your unknown samples from their measured peak area ratios.
-
Normalize the final amount of 5-hmC to the initial amount of DNA analyzed (e.g., express as pmol 5-hmC per µg DNA or as % of total cytosines).
References
-
Yin, R., et al. (2015). Detection of Human Urinary 5-Hydroxymethylcytosine by Stable Isotope Dilution HPLC-MS/MS Analysis. Analytical Chemistry, 87(3), 1846–1852. [Link]
-
Yin, R., et al. (2015). Detection of human urinary 5-hydroxymethylcytosine by stable isotope dilution HPLC-MS/MS analysis. PubMed, 25551771. [Link]
-
Chen, Y., et al. (2024). 5-Hydroxymethylcytosine: Far Beyond the Intermediate of DNA Demethylation. International Journal of Molecular Sciences. [Link]
-
Le, T., et al. (2015). Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry. Clinical Chemistry. [Link]
-
Hu, Z., et al. (2025). 5-Hydroxymethylcytosine modifications in circulating cell-free DNA: frontiers of cancer detection, monitoring, and prognostic evaluation. Journal of Hematology & Oncology. [Link]
-
Li, W., et al. (2017). Isotope-Dilution Liquid Chromatography–Tandem Mass Spectrometry for Detection of 5-Hydroxymethyluracil and 5-Formyluracil in DNA. Springer Nature Experiments. [Link]
-
Myllymäki, M., et al. (2023). Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA. International Journal of Molecular Sciences. [Link]
-
Thompson, M. J., & Varlakhanova, N. (2022). 5mC and 5hmC methylation sequencing: the power of 6-base sequencing in a multiomic era. Taylor & Francis Online. [Link]
-
Koleva, P., et al. (2014). Synthesis of novel derivatives of 5-hydroxymethylcytosine and 5-formylcytosine as tools for epigenetics. Beilstein Journal of Organic Chemistry. [Link]
-
Bachman, M., et al. (2015). 5-Hydroxymethylcytosine is a predominantly stable DNA modification. Nature Chemistry. [Link]
-
Olova, N., et al. (2021). Opportunities for innovating global 5mC analysis methods. ResearchGate. [Link]
-
Szwagierczak, A., et al. (2010). Sensitive enzymatic quantification of 5-hydroxymethylcytosine in genomic DNA. ResearchGate. [Link]
-
EpiGenie. (2023). 5hmC Stands Apart from 5mC Through Single-Cell Multi-omic Methods. EpiGenie. [Link]
-
Zhou, Y., & Zheng, Y. (2018). New guidelines for DNA methylome studies regarding 5-hydroxymethylcytosine for understanding transcriptional regulation. PMC. [Link]
-
Myllymäki, M., et al. (2023). Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA. MDPI. [Link]
-
Le, T., et al. (2011). A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples. Analytical Biochemistry. [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
Liu, C., et al. (2015). 5-hydroxymethylcytosine: A new insight into epigenetics in cancer. Cancer Letters. [Link]
-
CD BioSciences. Global DNA 5hmC Quantification by LC-MS/MS. CD BioSciences. [Link]
-
Li, W., et al. (2019). 5hmC detection methods and advantages/disadvantages. ResearchGate. [Link]
-
Grebneva, N., et al. (2021). Environmental Epigenetics and Genome Flexibility: Focus on 5-Hydroxymethylcytosine. MDPI. [Link]
-
Dong, H., et al. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioProcess International. [Link]
-
De Lazzari, F., et al. (2023). Combinatorial quantification of 5mC and 5hmC at individual CpG dyads and the transcriptome in single cells reveals modulators of DNA methylation maintenance fidelity. Nature Genetics. [Link]
-
Chen, H., et al. (2012). Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions. PubMed. [Link]
-
Gackowski, D., et al. (2018). Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. Nature Protocols. [Link]
-
Shimadzu. LCMS Troubleshooting Tips. Shimadzu. [Link]
-
Thomson, J. P., & Meehan, R. R. (2017). The application of genome-wide 5-hydroxymethylcytosine studies in cancer research. Epigenomics. [Link]
-
Han, D., et al. (2016). Precise genomic mapping of 5-hydroxymethylcytosine via covalent tether-directed sequencing. PMC. [Link]
-
5-Formyl-UTP. (2026). 5-hme-dCTP: A Strategic Catalyst for Next-Generation Epigenetics. 5-Formyl-UTP. [Link]
-
Zymo Research. (2021). DNA methylation and hydroxymethylation analysis using a high throughput and low bias direct injection mass spectrometry platform. PMC. [Link]
-
Yu, M., et al. (2012). Base-Resolution Analysis of 5-Hydroxymethylcytosine in the Mammalian Genome. Cell. [Link]
-
Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. [Link]
-
Le, T., et al. (2011). A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples. Fan Lab. [Link]
-
SciSpace. (2017). Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD). SciSpace. [Link]
-
Gackowski, D., et al. (2019). Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. Springer Nature Experiments. [Link]
-
Bachman, M., et al. (2015). 5-Hydroxymethylcytosine is a predominantly stable DNA modification. University of Cambridge. [Link]
-
Zymo Research. (2012). High-Throughput 5-hmC Global Quantification. YouTube. [Link]
-
LGC Group. (2011). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
Sources
- 1. 5-Hydroxymethylcytosine: Far Beyond the Intermediate of DNA Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-hydroxymethylcytosine: A new insight into epigenetics in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Global DNA 5hmC Quantification by LC-MS/MS, DNA Hydroxymethylation Analysis | CD BioSciences [epigenhub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of human urinary 5-hydroxymethylcytosine by stable isotope dilution HPLC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. shimadzu.at [shimadzu.at]
- 11. zefsci.com [zefsci.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. 5-Hydroxymethylcytosine is a predominantly stable DNA modification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-(Hydroxymethyl)-2'-deoxycytidine-d3 & Matrix Effects in Mass Spectrometry
Welcome to the technical support center for the application of 5-(Hydroxymethyl)-2'-deoxycytidine-d3 (d3-5-hmdC) in mass spectrometry-based analyses. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently encountered challenges, particularly concerning the mitigation of matrix effects.
The accurate quantification of modified nucleosides like 5-hydroxymethyl-2'-deoxycytidine (5-hmdC) is crucial for understanding epigenetic regulation in various biological processes, including cancer development and aging.[1][2][3] However, the inherent complexity of biological matrices (e.g., plasma, urine, tissue homogenates) often leads to a phenomenon known as "matrix effects," which can significantly compromise the accuracy and reproducibility of mass spectrometry data.[4][5][6] This guide will provide a comprehensive framework for understanding, identifying, and addressing these effects using the stable isotope-labeled internal standard, d3-5-hmdC.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of d3-5-hmdC and the management of matrix effects in LC-MS/MS workflows.
Q1: What are matrix effects and why are they a concern in the quantification of 5-hmdC?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[7] These effects can manifest as either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), leading to inaccurate quantification.[4][8][9] In the analysis of 5-hmdC from biological samples, matrix components like salts, phospholipids, and metabolites can interfere with the ionization of 5-hmdC in the mass spectrometer's ion source, compromising the reliability of the results.[6][10]
Q2: How does 5-(Hydroxymethyl)-2'-deoxycytidine-d3 help in addressing matrix effects?
A2: 5-(Hydroxymethyl)-2'-deoxycytidine-d3 is a stable isotope-labeled (SIL) internal standard.[1][11] The "d3" indicates that three hydrogen atoms have been replaced with deuterium. This substitution results in a compound that is chemically and physically almost identical to the analyte (5-hmdC) but has a different mass.[12] Because the SIL internal standard co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte's signal to the internal standard's signal remains constant, even if both are suppressed or enhanced.[13][14][15] This allows for accurate quantification by correcting for variations in ionization efficiency.[16]
Q3: What are the key characteristics of an ideal internal standard?
A3: An ideal internal standard should:
-
Be chemically and physically similar to the analyte.[17]
-
Co-elute with the analyte from the liquid chromatography (LC) column.[13]
-
Not be naturally present in the sample.
-
Be clearly distinguishable from the analyte by the mass spectrometer (i.e., have a sufficient mass difference).[16]
-
Be of high purity to avoid interference with the analyte signal.
Q4: When should the internal standard be added to the sample?
A4: The internal standard should be added to the sample as early as possible in the sample preparation workflow, ideally before any extraction or cleanup steps.[16][18] This ensures that the internal standard accounts for any analyte loss that may occur during sample processing, in addition to correcting for matrix effects during analysis.[14]
Q5: Can I use a structurally similar compound as an internal standard instead of a stable isotope-labeled one?
A5: While structural analogs can be used, they are not as effective as SIL internal standards for correcting matrix effects.[19] This is because even small structural differences can lead to variations in chromatographic retention time, extraction recovery, and ionization efficiency, resulting in differential matrix effects between the analyte and the internal standard.[16] The U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation strongly recommend the use of a suitable internal standard, with SIL standards being the preferred choice for chromatographic assays.[18][20][21]
Part 2: Troubleshooting Guides
This section provides structured troubleshooting workflows for common issues encountered when using d3-5-hmdC to mitigate matrix effects.
Guide 1: Investigating and Quantifying Matrix Effects
Objective: To determine the presence and magnitude of matrix effects in your assay.
Workflow Diagram:
Caption: Workflow for the quantitative assessment of matrix effects.
Step-by-Step Protocol:
-
Sample Preparation:
-
Set A (Neat Solution): Prepare a standard solution of 5-hmdC in the final reconstitution solvent at a known concentration.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma from a control subject) through your entire sample preparation procedure. In the final step, spike the extracted matrix with the same amount of 5-hmdC as in Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with the same amount of 5-hmdC as in Set A before starting the sample preparation procedure. Process this sample through the entire workflow.
-
-
LC-MS/MS Analysis: Inject and analyze all three sets of samples using your established LC-MS/MS method.
-
Data Analysis and Interpretation:
-
Matrix Effect (ME %): Calculate as (Peak Area of Set B / Peak Area of Set A) * 100.[7]
-
A value close to 100% indicates minimal matrix effect.
-
A value significantly less than 100% indicates ion suppression.
-
A value significantly greater than 100% indicates ion enhancement.
-
-
Recovery (RE %): Calculate as (Peak Area of Set C / Peak Area of Set B) * 100. This assesses the efficiency of your extraction procedure.
-
Process Efficiency (PE %): Calculate as (Peak Area of Set C / Peak Area of Set A) * 100. This represents the overall efficiency of your method, combining both extraction recovery and matrix effects.
-
Quantitative Data Summary Table:
| Parameter | Calculation | Ideal Value | Interpretation of Deviation |
| Matrix Effect (ME %) | (Peak Area of Set B / Peak Area of Set A) * 100 | ~100% | < 100% = Suppression; > 100% = Enhancement |
| Recovery (RE %) | (Peak Area of Set C / Peak Area of Set B) * 100 | 85-115% | Indicates efficiency of sample extraction |
| Process Efficiency (PE %) | (Peak Area of Set C / Peak Area of Set A) * 100 | 85-115% | Overall method performance |
Guide 2: Optimizing Your Method to Minimize Matrix Effects
Objective: To reduce the impact of matrix effects when they are found to be significant.
Workflow Diagram:
Caption: Strategies for minimizing matrix effects in LC-MS/MS analysis.
Step-by-Step Methodologies:
-
Enhance Sample Preparation:
-
Rationale: The most effective way to combat matrix effects is to remove the interfering compounds before they enter the mass spectrometer.[6][9]
-
Actionable Steps:
-
If using protein precipitation, consider switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[6]
-
Optimize the wash and elution steps in your SPE protocol to better separate 5-hmdC from matrix components.
-
-
-
Optimize Chromatographic Separation:
-
Rationale: By altering the chromatography, you can aim to separate the elution of 5-hmdC from the co-eluting matrix interferences.[4]
-
Actionable Steps:
-
Modify the gradient profile to increase the resolution between your analyte and interfering peaks.
-
Experiment with different stationary phases (e.g., HILIC if your analyte is very polar) to achieve a different selectivity.
-
-
-
Sample Dilution:
-
Rationale: A simple and often effective strategy is to dilute the sample extract.[4][22] This reduces the concentration of matrix components, thereby lessening their impact on ionization.
-
Consideration: This approach is only feasible if the concentration of 5-hmdC in your samples is high enough to remain detectable after dilution.
-
-
Adjust Mass Spectrometer Parameters:
-
Rationale: Optimizing the ion source conditions can sometimes reduce the susceptibility to matrix effects.[22]
-
Actionable Steps:
-
Fine-tune parameters such as gas flows, temperature, and spray voltage.
-
Investigate if switching to negative ionization mode provides a cleaner signal, as fewer matrix components may ionize in this polarity.[22]
-
-
Guide 3: Verifying the Performance of d3-5-hmdC
Objective: To ensure that the d3-5-hmdC internal standard is effectively compensating for matrix variability.
Workflow Diagram:
Caption: Verification workflow for the internal standard.
Step-by-Step Protocol:
-
Matrix Lot Variability Assessment:
-
Prepare and analyze quality control (QC) samples in at least five different lots of the biological matrix.
-
Calculate the analyte/internal standard peak area ratio for each QC level in each matrix lot.
-
The coefficient of variation (%CV) for the ratios across the different lots should be within acceptable limits (typically <15%), as per regulatory guidelines.[23]
-
-
Troubleshooting Inconsistent Compensation:
-
Check for Chromatographic Separation: A slight difference in retention time between the analyte and a deuterated internal standard can sometimes occur (the "isotope effect"). If this separation is significant, the two compounds may not experience the same degree of matrix effect.[13] If this is observed, a re-optimization of the chromatography to ensure co-elution is necessary.
-
Verify Internal Standard Purity: Impurities in the internal standard, particularly the unlabeled analyte, can lead to inaccurate quantification. Ensure the purity of your d3-5-hmdC standard.
-
Assess for Cross-Talk: Ensure that the multiple reaction monitoring (MRM) transitions for the analyte and internal standard are specific and that there is no signal from the analyte in the internal standard channel, and vice-versa.
-
By systematically applying these troubleshooting guides and understanding the principles behind the use of stable isotope-labeled internal standards, researchers can develop robust and reliable LC-MS/MS methods for the accurate quantification of 5-hmdC, overcoming the challenges posed by complex biological matrices.
References
- Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044.
- Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid communications in mass spectrometry, 13(12), 1175-1185.
-
Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
- Gosetti, F., Mazzucco, E., Zampieri, D., & Gennaro, M. C. (2010). Signal suppression/enhancement in high-performance liquid chromatography–mass spectrometry.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
- Jemal, M., Ouyang, Z., & Powell, M. L. (2000). Direct-injection LC/MS/MS method for the quantitation of a drug candidate and its glucuronide conjugate in human plasma: selection of a structurally similar or a stable isotope-labeled internal standard. Journal of pharmaceutical and biomedical analysis, 23(2-3), 323-340.
- King, R., Bonfiglio, R., Fernandez-Metzler, C., Miller-Stein, C., & Olah, T. (2000). Mechanistic investigation of ionization suppression in electrospray ionization. Journal of the American Society for Mass Spectrometry, 11(11), 942-950.
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical chemistry, 75(13), 3019-3030.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
- Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography− electrospray− tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334.
- Trufelli, H., Famiglini, G., & Cappiello, A. (2011). Making the matrix effect negligible in liquid chromatography− mass spectrometry. Analytical chemistry, 83(4), 1347-1353.
- van de Merbel, N. C. (2008). Quantitative determination of endogenous compounds in biological samples using liquid chromatography–mass spectrometry. TrAC Trends in Analytical Chemistry, 27(10), 924-933.
- Wu, Y., & El-Shourbagy, T. A. (2007). Bioanalytical method development and validation for the quantification of a new drug candidate in human plasma using LC-MS/MS.
- Xu, R. N., Fan, L., Rieser, M. J., & El-Shourbagy, T. A. (2007). Recent advances in high-throughput quantitative bioanalysis by LC–MS/MS. Journal of pharmaceutical and biomedical analysis, 44(2), 342-355.
Sources
- 1. Simultaneous quantification of cytidine, methylcytidine, and hydroxymethylcytidine by isotope-dilution LC-MS/MS with application to mouse liver samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epigenie.com [epigenie.com]
- 3. New guidelines for DNA methylome studies regarding 5-hydroxymethylcytosine for understanding transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gtfch.org [gtfch.org]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nebiolab.com [nebiolab.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. chromatographyonline.com [chromatographyonline.com]
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- 15. researchgate.net [researchgate.net]
- 16. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]
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- 20. fda.gov [fda.gov]
- 21. bioanalysis-zone.com [bioanalysis-zone.com]
- 22. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. fda.gov [fda.gov]
Technical Support Center: 5-hmC-d3 Storage & Stability
Product: 5-Hydroxymethylcytosine-d3 (Nucleoside Standard) Application: Internal Standard for LC-MS/MS Quantification of DNA Methylation Document ID: TS-5HMC-D3-001
Core Stability Logic: The "Why" Behind the Protocol
As an isotope-labeled internal standard, 5-hmC-d3 is the metronome of your quantification assay. If it drifts, your entire dataset shifts. The stability of 5-hydroxymethylcytosine (5-hmC) is governed by two competing degradation pathways: Oxidative Dehydrogenation and Hydrolytic Deamination .
Unlike 5-methylcytosine (5-mC), the hydroxyl group on 5-hmC introduces unique vulnerabilities. Understanding these mechanisms is the only way to troubleshoot effectively.
The Degradation Landscape
The following diagram illustrates the critical degradation pathways you must prevent during storage.
Figure 1: Primary degradation pathways for 5-hmC-d3. Red arrows indicate acid-catalyzed deamination; Yellow arrows indicate oxidation.
-
Acid-Catalyzed Deamination (The Primary Threat): In acidic environments (pH < 6.0), the exocyclic amine group is hydrolyzed, converting 5-hmC to 5-hydroxymethyluracil (5-hmU) [1]. This changes the retention time and the mass transition, potentially leading to false negatives if the window is tight.
-
Oxidation: Exposure to air and light can oxidize the hydroxymethyl group to a formyl group (5-fC ), losing two hydrogen atoms (Mass -2 Da).
Storage & Handling Protocols
A. Master Stock Preparation (The "Golden" Aliquot)
Objective: Create a high-concentration stock that minimizes surface-to-volume ratio and exposure.
| Parameter | Specification | Rationale |
| Solvent | 10 mM Ammonium Acetate (pH 7.0) | Water is acceptable, but unbuffered water absorbs CO₂, becoming acidic (pH ~5.5), which accelerates deamination [2]. Ammonium acetate is volatile and LC-MS compatible. |
| Concentration | 1 mM - 10 mM | Higher concentrations are more stable due to self-buffering capacity and lower percentage loss to adsorption. |
| Vial Type | Amber, Polypropylene (LoBind) | Amber blocks UV (oxidation). LoBind prevents hydrophobic adsorption of the nucleoside to the plastic walls. |
| Temperature | -80°C | Essential for long-term stability (>1 month). At -20°C, slow enzymatic or chemical degradation can still occur over months [3]. |
B. Working Solution Protocol
Objective: Daily use without compromising the Master Stock.
-
Thaw Strategy: Thaw the Master Stock once on ice.
-
Aliquot immediately: Dispense into single-use aliquots (e.g., 20 µL) into PCR tubes.
-
Refreeze: Store these aliquots at -80°C.
-
Daily Use: When needed, thaw one aliquot, dilute to working concentration (e.g., 100 nM) in your mobile phase A, and discard the remainder at the end of the day.
-
Critical: Never refreeze a working dilution. The low concentration makes it highly susceptible to oxidation and adsorption.
-
Troubleshooting & FAQs
Scenario A: "I see a new peak eluting earlier than my 5-hmC-d3."
Diagnosis: Likely Deamination to 5-hmU-d3 .
-
Mechanism: Uracil derivatives generally elute earlier than cytosine derivatives on Reverse Phase (C18) columns due to the loss of the amino group.
-
Check: Did you store the standard in 0.1% Formic Acid?
-
Fix: Remake stock in neutral buffer. Ensure your LC mobile phase pH is not causing on-column degradation during long gradients.
Scenario B: "My Internal Standard signal intensity is dropping over the run."
Diagnosis: Adsorption or Precipitation .
-
Mechanism: If your sample matrix is cold and your standard is concentrated, solubility can be an issue. More likely, trace amounts are sticking to non-LoBind tubes.
-
Fix: Add a carrier nucleoside (if not interfering) or strictly use LoBind plastics. Ensure the autosampler is kept at 4°C, not room temperature.
Scenario C: "The mass spec shows a signal at M-2 Da."
Diagnosis: Oxidation to 5-fC-d3 .
-
Mechanism: The alcohol group (-CH₂OH) has oxidized to an aldehyde (-CHO).
-
Fix: Check the age of the stock. Was the vial left uncapped? Add a reducing agent like DTT (if compatible with your downstream chemistry, though usually not needed for LC-MS if stored correctly).
Validation Workflow: Is My Standard Good?
Before running a valuable batch of clinical or research samples, perform this "System Suitability Test" (SST).
Figure 2: Routine System Suitability Test (SST) workflow for validating internal standard integrity.
Acceptance Criteria for SST
-
Purity: >95% peak area attributed to the parent 5-hmC-d3.
-
Retention Time: Within ±0.1 min of the established reference.
-
Signal-to-Noise: S/N > 100 for the 100 nM injection.
References
-
Deamination Kinetics
- Title: 5-Hydroxymethyl-2'-deoxycytidine-d3 Stability & Storage.
-
LC-MS/MS Method Validation
Sources
- 1. Deamination features of 5-hydroxymethylcytosine, a radical and enzymatic DNA oxidation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-hydroxymethylcytosine: a stable or transient DNA modification? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Best practices to avoid pitfalls in stable isotope dilution for 5-hmC analysis
Welcome to the Advanced Epigenetics Technical Guide. Subject: Best Practices for 5-Hydroxymethylcytosine (5-hmC) Quantification via LC-MS/MS. Expertise Level: Senior Application Scientist.
Executive Summary: The "Why" Behind the Protocol
5-Hydroxymethylcytosine (5-hmC) is often called the "sixth base," but chemically, it is a fragile intermediate. In mammalian brain tissue, it may reach 0.5–1% of total cytosine, but in other tissues, it drops to <0.1%.
The Core Challenge: 5-hmC is chemically similar to Cytosine (C) and 5-Methylcytosine (5-mC). Without precise chromatography, 5-mC can co-elute and suppress the 5-hmC signal. Furthermore, spontaneous deamination during sample preparation can artificially convert Cytosine to Uracil or 5-hmC to 5-hmU, skewing results.
The Solution: Stable Isotope Dilution (SID). By spiking a heavy-labeled internal standard (IS) before any sample manipulation, you create a self-correcting system. Any loss of analyte during digestion, filtration, or ionization is mirrored by the IS, ensuring the final ratio remains accurate.
Module 1: Sample Preparation & Enzymatic Hydrolysis
Status: Critical Control Point Common Pitfall: Spiking the Internal Standard (IS) after digestion.
The Golden Rule of SID
You must spike your Internal Standard (e.g.,
Optimized Hydrolysis Protocol
Note: This protocol uses a multi-enzyme cocktail to ensure complete degradation to single nucleosides.
Reagents:
-
Buffer: 10 mM Tris-HCl (pH 7.9), 10 mM MgCl
, 50 mM NaCl. Avoid acidic pH to prevent deamination. -
Enzyme Mix: DNA Degradase Plus™ (Zymo) or a mix of DNase I, Nuclease P1, and Alkaline Phosphatase.
-
Internal Standard: [
]-5-hmdC (Final concentration matched to expected analyte range, approx. 1–5 nM).
Step-by-Step Workflow:
-
Quantify gDNA: Dilute genomic DNA to ~1 µg in 25 µL of Buffer.
-
Spike IS: Add 5 µL of Internal Standard solution. Mix well.
-
Digestion: Add 1-2 U of Enzyme Mix.
-
Incubation: Incubate at 37°C for 3–6 hours.
-
Tip: Do not exceed 12 hours; prolonged heat increases spontaneous deamination.
-
-
Quench/Filter: Pass through a 3kDa MWCO (molecular weight cut-off) spin filter to remove enzymes.
-
Centrifuge: 10,000 x g for 15 mins.
-
-
Collect Flow-Through: This contains your nucleosides ready for LC-MS.
Visualization: The SID Workflow
Caption: The Stable Isotope Dilution (SID) workflow. Note that the Internal Standard (Red) tracks with the Analyte (Blue) through the entire enzymatic and filtration process, correcting for any losses.
Module 2: LC-MS/MS Method Optimization
Status: Analytical Precision Common Pitfall: Poor chromatographic resolution between 5-mC and 5-hmC.
Chromatographic Separation
You cannot rely solely on Mass Spectrometry for specificity because 5-hmC and 5-mC are isomers or chemically very similar. You must separate them chromatographically.[1][2][3]
-
Column: Porous Graphitic Carbon (PGC) or high-strength silica C18 (e.g., Agilent ZORBAX SB-C18). PGC is often preferred for polar nucleoside retention.
-
Mobile Phase:
-
Gradient: Slow gradient (e.g., 1% B to 10% B over 10 minutes) is required to separate the early-eluting polar nucleosides.
Mass Spectrometry Parameters (MRM)
Use Multiple Reaction Monitoring (MRM) on a Triple Quadrupole (QqQ) system. The transition is usually the loss of the deoxyribose sugar moiety.
Table 1: Recommended MRM Transitions
| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |
| dC (Deoxycytidine) | 228.1 | 112.1 | 20 | 15 |
| 5-mdC (5-Methyl-dC) | 242.1 | 126.1 | 20 | 15 |
| 5-hmdC (5-Hydroxymethyl-dC) | 258.1 | 142.1 | 22 | 18 |
| IS ( | 261.1 | 145.1 | 22 | 18 |
| IS ( | 270.1 | 152.1 | 22 | 18 |
Note: Values are representative. Always optimize transitions using the "Autotune" feature of your specific instrument with pure standards.
Module 3: Data Analysis & Troubleshooting
Status: Interpretation
Quantification Logic
Do not use absolute area counts. Matrix effects (ion suppression) from the digestion buffer or genomic debris will suppress the signal.
Calculate the Response Ratio :
Troubleshooting Guide (FAQ)
Q1: My 5-hmC peak is splitting or tailing.
-
Cause: pH mismatch between mobile phase and sample, or column overload.
-
Fix: Ensure your sample is in the starting mobile phase (0.1% Formic Acid). If using PGC columns, they require "conditioning" and are sensitive to oxidation.
Q2: I see a signal for 5-hmC in my "blank" or negative control.
-
Cause: Carryover or contaminated enzyme mix.
-
Fix: Run solvent blanks between samples. Check your DNA Degradase/Enzyme mix; some commercial enzymes are isolated from bacteria that naturally contain methylated DNA. Use "Mass Spec Grade" enzymes.
Q3: My Internal Standard recovery is very low (<10%).
-
Cause: Incomplete digestion or filter clogging.
-
Fix: Check the pH of the digestion buffer. If it drifted acidic (< pH 6), hydrolysis efficiency drops. Ensure the spin filter membrane (3kDa) isn't clogged with genomic debris; dilute the sample further before filtering.
Visualization: Troubleshooting Logic
Caption: Decision tree for diagnosing common LC-MS/MS anomalies in nucleoside analysis.
References
-
Determination of 5-methylcytosine and its oxidation products in genomic DNA. Source: Analytical Chemistry (ACS). Citation: Tang, Y., et al. (2015). Sensitive and Simultaneous Determination of 5-Methylcytosine and Its Oxidation Products in Genomic DNA by Chemical Derivatization Coupled with Liquid Chromatography-Tandem Mass Spectrometry Analysis.[4] URL:[Link]
-
Stable Isotope Dilution Methodology. Source: National Institutes of Health (NIH) / PubMed. Citation: Ciccimaro, E., & Blair, I. A. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis. URL:[Link]
-
Simultaneous quantification of DNA methylation and hydroxymethylation. Source: ScienceDirect / Methods. Citation: Le, T., et al. (2011). A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples.[5][6] URL:[Link]
-
Deamination Pitfalls in DNA Analysis. Source: Nucleic Acids Research. Citation: Bhagwat, A. S., et al. (2016). Sequence-dependent enhancement of hydrolytic deamination of cytosines in DNA. URL:[Link]
Sources
- 1. uab.edu [uab.edu]
- 2. agilent.com [agilent.com]
- 3. LC-MS-MS quantitative analysis reveals the association between FTO and DNA methylation | PLOS One [journals.plos.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Global DNA 5hmC Quantification by LC-MS/MS, DNA Hydroxymethylation Analysis | CD BioSciences [epigenhub.com]
- 6. longdom.org [longdom.org]
Technical Support Center: Enhancing 5-hmC Detection Sensitivity with 5-hmC-d3
Welcome to the technical support center for the sensitive detection of 5-hydroxymethylcytosine (5-hmC) utilizing deuterated 5-hmC (5-hmC-d3) as an internal standard. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the accuracy and sensitivity of their 5-hmC quantification experiments, primarily using mass spectrometry-based methods.
The discovery of 5-hmC as a stable epigenetic modification, not merely a transient intermediate in DNA demethylation, has opened new avenues in understanding gene regulation in health and disease.[1][2] Its levels are highly tissue-specific and are often significantly reduced in cancerous tissues compared to healthy ones.[1][3][4] However, the low abundance of 5-hmC compared to 5-methylcytosine (5-mC) presents a significant analytical challenge, necessitating highly sensitive detection methods.[5]
This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard, specifically 5-hmC-d3, crucial for accurate 5-hmC quantification by LC-MS/MS?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the absolute quantification of nucleosides.[6][7][8] However, its accuracy can be affected by variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument performance.[9] An internal standard is a compound that is chemically similar to the analyte but has a different mass. By adding a known amount of the internal standard to each sample at the beginning of the workflow, it experiences the same processing and analysis variations as the endogenous analyte.
5-hmC-d3 is an ideal internal standard for 5-hmC quantification because it is chemically identical to 5-hmC, ensuring it behaves similarly during DNA hydrolysis, chromatography, and ionization. The deuterium labels (d3) increase its mass by three daltons, allowing the mass spectrometer to distinguish it from the endogenous, unlabeled 5-hmC. By calculating the ratio of the endogenous 5-hmC signal to the 5-hmC-d3 signal, we can correct for experimental variability and achieve highly accurate and precise quantification.[10]
Q2: What are the key advantages of using LC-MS/MS with a deuterated internal standard over other 5-hmC detection methods?
A2: While various methods exist for 5-hmC detection, including antibody-based approaches (hMeDIP) and enzymatic labeling, LC-MS/MS with an isotopic internal standard offers distinct advantages:[3][11]
| Feature | LC-MS/MS with 5-hmC-d3 | Antibody-Based (hMeDIP) | Enzymatic/Chemical Labeling |
| Quantification | Absolute and highly accurate | Relative, semi-quantitative | Relative, semi-quantitative |
| Specificity | High, based on mass-to-charge ratio | Can have cross-reactivity with 5-mC | Can be highly specific |
| Resolution | Global quantification | Locus-specific enrichment | Locus-specific or single-base |
| Input DNA | As low as 50 ng[8] | Typically requires micrograms | Varies, can be low (nanograms)[12] |
| Throughput | High, with automated systems | Moderate | Can be complex and time-consuming |
LC-MS/MS provides the "gold standard" for global 5-hmC quantification due to its high accuracy, sensitivity, and specificity.[6][7]
Q3: Can I use other labeled internal standards for 5-hmC quantification?
A3: Yes, other isotopically labeled standards, such as ¹³C or ¹⁵N-labeled 5-hmC, can also be used. The key is that the label provides a distinct mass shift without significantly altering the chemical properties of the molecule. Deuterated standards are often preferred due to their relatively lower cost of synthesis.
Q4: What is the expected level of 5-hmC in my samples?
A4: 5-hmC levels vary significantly across different tissues and cell types.[13] Brain tissue, particularly Purkinje cells, and embryonic stem cells have the highest reported levels, which can be up to 0.7% of total cytosines.[1][6] In contrast, most other tissues and cell lines have much lower levels, often less than 0.1%.[3] Cancerous tissues frequently show a significant decrease in 5-hmC content compared to their normal counterparts.[3][14]
Troubleshooting Guides
This section addresses specific problems that may arise during your 5-hmC quantification experiments using 5-hmC-d3 and LC-MS/MS.
Issue 1: Low or No Detectable 5-hmC Signal
This is a common issue, especially when working with samples expected to have low 5-hmC abundance.
Possible Causes & Solutions:
-
Insufficient DNA Input:
-
Explanation: The amount of 5-hmC in your sample may be below the detection limit of the instrument.
-
Solution: Increase the starting amount of genomic DNA. While methods have been developed for as little as 50 ng of DNA, starting with 1-2 µg is recommended for initial experiments or for samples with anticipated low 5-hmC levels.[8]
-
-
Inefficient DNA Hydrolysis:
-
Explanation: Incomplete digestion of genomic DNA into individual nucleosides will result in a lower yield of 5-hydroxymethyl-2'-deoxycytidine (5-hmdC) for MS analysis.
-
Solution: Ensure your DNA hydrolysis protocol is optimized. This typically involves a combination of enzymes like DNase I, nuclease P1, and alkaline phosphatase. Verify the activity of your enzymes and the purity of your DNA, as contaminants can inhibit enzymatic activity.
-
-
Suboptimal LC-MS/MS Parameters:
-
Explanation: The instrument settings may not be optimized for the detection of 5-hmdC.
-
Solution:
-
Tune the Mass Spectrometer: Infuse a standard solution of 5-hmdC to optimize parameters such as collision energy and fragmentor voltage for the specific mass transitions of 5-hmdC and 5-hmdC-d3.
-
Optimize Chromatography: Ensure your HPLC method provides good separation of 5-hmdC from other nucleosides, especially the highly abundant deoxycytidine (dC) and 5-methyl-2'-deoxycytidine (5-mdC), to minimize ion suppression.[9]
-
-
-
Matrix Effects:
-
Explanation: Co-eluting compounds from the sample matrix can suppress the ionization of 5-hmdC in the mass spectrometer's source.
-
Solution:
-
Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step after DNA hydrolysis to remove salts and other contaminants.
-
Adjust Chromatography: Modify the HPLC gradient to better separate 5-hmdC from interfering matrix components.
-
-
Issue 2: High Variability Between Replicates
Inconsistent results between technical or biological replicates can compromise the reliability of your data.
Possible Causes & Solutions:
-
Inaccurate Pipetting:
-
Explanation: Small errors in pipetting the 5-hmC-d3 internal standard or the DNA sample can lead to significant variations in the final calculated concentrations.
-
Solution: Use calibrated pipettes and practice proper pipetting techniques. Prepare a master mix of the internal standard to add to all samples to ensure consistency.
-
-
Inconsistent Sample Preparation:
-
Explanation: Variations in the efficiency of DNA hydrolysis or sample cleanup between replicates will lead to inconsistent results.
-
Solution: Process all replicates in parallel and under identical conditions. Ensure complete and consistent enzymatic digestion for all samples.
-
-
LC-MS System Instability:
-
Explanation: Fluctuations in the performance of the HPLC or mass spectrometer can introduce variability.
-
Solution:
-
Equilibrate the System: Allow the LC-MS system to equilibrate thoroughly before starting the analytical run.
-
Run Quality Control (QC) Samples: Interspace your experimental samples with QC samples containing known concentrations of 5-hmC and 5-hmC-d3 to monitor system performance.
-
-
Issue 3: Poor Peak Shape in Chromatograms
Distorted peak shapes (e.g., tailing, fronting, or splitting) can affect the accuracy of peak integration and, consequently, quantification.
Possible Causes & Solutions:
-
Column Contamination or Degradation:
-
Explanation: Accumulation of contaminants from the sample matrix on the analytical column can degrade its performance.
-
Solution:
-
Use a Guard Column: A guard column installed before the analytical column can help protect it from contaminants.[15]
-
Flush the Column: Regularly flush the column with a strong solvent to remove adsorbed material.
-
Replace the Column: If performance does not improve, the column may need to be replaced.
-
-
-
Inappropriate Mobile Phase or Gradient:
-
Explanation: The composition of the mobile phase and the gradient profile are critical for achieving good peak shape.
-
Solution: Optimize the mobile phase composition (e.g., pH, organic solvent) and the gradient elution program. Ensure the mobile phases are freshly prepared and properly degassed.[16]
-
-
Sample Overload:
-
Explanation: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the amount of DNA injected onto the column.
-
Experimental Workflow & Protocol
Here is a generalized protocol for the quantification of global 5-hmC levels using 5-hmC-d3 and LC-MS/MS.
1. DNA Extraction and Quantification:
-
Extract high-quality genomic DNA from your cells or tissues of interest using a standard method (e.g., phenol-chloroform extraction or a commercial kit).
-
Quantify the DNA concentration accurately using a fluorometric method (e.g., Qubit or PicoGreen).
2. Addition of Internal Standard and DNA Hydrolysis:
-
To a known amount of genomic DNA (e.g., 1 µg), add a precise amount of the 5-hmC-d3 internal standard.
-
Perform enzymatic hydrolysis of the DNA to single nucleosides. A typical enzyme cocktail includes DNase I, nuclease P1, and alkaline phosphatase.
3. Sample Cleanup (Optional but Recommended):
-
Use solid-phase extraction (SPE) to remove proteins, salts, and other contaminants that could interfere with the LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Inject the cleaned-up sample into the LC-MS/MS system.
-
Separate the nucleosides using a suitable reversed-phase HPLC column and a gradient of aqueous and organic mobile phases.
-
Detect and quantify 5-hmdC and 5-hmdC-d3 using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
5. Data Analysis:
-
Integrate the peak areas for the endogenous 5-hmdC and the 5-hmdC-d3 internal standard.
-
Calculate the ratio of the 5-hmdC peak area to the 5-hmC-d3 peak area.
-
Determine the absolute amount of 5-hmC in the original sample by comparing this ratio to a standard curve generated with known amounts of 5-hmC and 5-hmC-d3.
Visualizing the Workflow
Sources
- 1. 5-Hydroxymethylcytosine is a predominantly stable DNA modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Hydroxymethylcytosine: generation, fate, and genomic distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epigenie.com [epigenie.com]
- 4. youtube.com [youtube.com]
- 5. Comprehensive evaluation of genome-wide 5-hydroxymethylcytosine profiling approaches in human DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA | MDPI [mdpi.com]
- 8. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.at [shimadzu.at]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. A Highly Sensitive and Robust Method for Genome-wide 5hmC Profiling of Rare Cell Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Hydroxymethylcytosine - Wikipedia [en.wikipedia.org]
- 14. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 16. zefsci.com [zefsci.com]
Dealing with calibration curve non-linearity in 5-hmC quantification
Technical Support Center: 5-hmC Quantification
Welcome to the technical support center for 5-hydroxymethylcytosine (5-hmC) quantification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately measuring this critical epigenetic mark. Here, we address common challenges, with a focus on troubleshooting non-linearity in calibration curves, a frequent hurdle in achieving reliable quantification.
Frequently Asked Questions (FAQs)
Q1: My standard curve is not linear. What are the most common reasons for this in a 5-hmC quantification assay?
A1: Non-linearity in a 5-hmC standard curve, particularly in ELISA-based or colorimetric assays, can stem from several factors.[1][2] The most common culprits include:
-
Reagent Issues: Improper dilution of standards, antibodies, or detection reagents. Expiration or improper storage of kit components can also degrade performance.[3]
-
Assay-Specific Factors: Saturation of the antibody or the plate's binding capacity at high 5-hmC concentrations. At very low concentrations, you might be operating below the assay's reliable limit of quantification (LOQ).
-
Matrix Effects: Components from your sample (e.g., residual salts, extraction reagents, or other cellular components) can interfere with the antibody-antigen interaction or the enzymatic reaction.[4][5][6]
-
Pipetting and Technical Errors: Inaccurate pipetting, especially when preparing the serial dilutions for the standard curve, is a frequent source of error.[3]
-
Inappropriate Curve Fitting Model: Immunoassays often exhibit a sigmoidal (S-shaped) dose-response relationship, not a linear one.[7] Applying a linear regression model to inherently non-linear data will naturally result in a poor fit.[1][2]
Q2: What is the difference between affinity and avidity, and how does it affect my 5-hmC assay?
A2:
-
Affinity refers to the strength of the binding between a single antigen-binding site on an antibody and a single epitope on the 5-hmC molecule.[8]
-
Avidity , or functional affinity, is the overall strength of the antibody-antigen interaction, taking into account the binding of all antigen-binding sites.[8][9][10][11]
In your assay, high avidity is crucial for stable and robust detection of 5-hmC.[10] Factors like incubation time, temperature, and buffer composition can influence these interactions.[9] Low avidity can lead to a weaker signal and contribute to non-linearity, as the binding may not be proportional to the 5-hmC concentration across the entire standard range.
Q3: Can I use a linear regression for my ELISA-based 5-hmC quantification?
A3: It is generally not recommended. ELISA and other immunoassay-based methods typically produce a sigmoidal curve.[7] Forcing a linear model onto this type of data can lead to inaccurate quantification, especially at the lower and upper ends of your standard curve. A non-linear regression model, such as a 4- or 5-parameter logistic (4-PL or 5-PL) fit, will provide a more accurate representation of the dose-response relationship.[7]
Troubleshooting Guide: Calibration Curve Non-Linearity
Issue 1: Sigmoidal or "S-Shaped" Curve
This is often the expected outcome for immunoassays and is not necessarily an error.
Causality: The sigmoidal shape arises from the nature of the antibody-antigen interaction. At low concentrations, the signal is proportional to the 5-hmC concentration. As the concentration increases, the binding sites on the capture antibody become saturated, and the signal begins to plateau, creating the characteristic "S" shape.
Troubleshooting Protocol:
-
Data Analysis Adjustment:
-
Action: Switch from a linear regression to a non-linear regression model.
-
Procedure: Utilize a 4-parameter logistic (4-PL) or 5-parameter logistic (5-PL) curve fit in your analysis software. This is the standard for most ELISA data analysis.[7]
-
Rationale: These models are designed to accurately fit sigmoidal data, providing a more reliable calculation of unknown sample concentrations.
-
-
Standard Curve Range Optimization:
-
Action: Adjust the concentration range of your standards.
-
Procedure: If your samples are expected to have low 5-hmC levels, create a standard curve with more points at the lower end to better define the linear portion of the sigmoidal curve. Conversely, if you are working with high-concentration samples, you may need to dilute your samples to fall within the more linear range of the assay.
-
Rationale: This ensures that your samples fall within the dynamic range of the assay where the response is most proportional to the concentration.[12]
-
Issue 2: Inconsistent or "Jagged" Standard Curve
A jagged or inconsistent curve points to technical variability in the assay setup.
Causality: This is most often due to imprecise pipetting, improper mixing of reagents, or issues with the plate washer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a jagged standard curve.
Detailed Steps:
-
Pipetting Technique:
-
Action: Review and practice proper pipetting.
-
Procedure: Ensure you are using calibrated pipettes within their specified volume ranges. Use fresh tips for each standard and sample. When performing serial dilutions, ensure thorough mixing at each step.
-
Rationale: Small inaccuracies in volume, especially during serial dilutions, are magnified and lead to a non-monotonic standard curve.[3]
-
-
Reagent Preparation:
-
Action: Prepare fresh reagents.
-
Procedure: Re-calculate and carefully prepare all dilutions for standards and antibodies. Ensure all components are at room temperature before use, as temperature can affect reaction kinetics.[3][8]
-
Rationale: Incorrectly prepared reagents are a primary source of assay failure.
-
-
Washing Steps:
-
Action: Standardize your washing procedure.
-
Procedure: Ensure that the wash buffer is dispensed with sufficient force to remove unbound reagents without dislodging the bound components. At the end of each wash, tap the inverted plate firmly on absorbent paper to remove any residual buffer.[3]
-
Rationale: Inadequate washing can lead to high background and variability between wells.
-
Issue 3: Flat Curve or Low Signal
A flat curve, especially at the high end, or overall low signal suggests a problem with a critical reagent or a kinetic limitation.
Causality: This can be caused by an expired or inactive detection antibody or enzyme conjugate, insufficient incubation times, or substrate limitation.[13][14]
Troubleshooting Protocol:
-
Check Reagent Viability:
-
Action: Verify the expiration dates and storage conditions of all kit components, particularly the antibody and enzyme conjugate.[3]
-
Procedure: If possible, test the questionable reagent in a separate control experiment.
-
Rationale: Biological reagents can lose activity over time, leading to a weak or absent signal.
-
-
Optimize Incubation Times:
-
Action: Increase incubation times for the antibody and/or substrate.
-
Procedure: Incrementally increase the incubation times as suggested by the kit manufacturer's troubleshooting guide.
-
Rationale: The binding of antibodies and the subsequent enzymatic reaction are time-dependent. Insufficient time will result in an incomplete reaction and a lower signal.[15][16]
-
-
Address Potential Matrix Effects:
-
Action: Perform a spike and recovery experiment.
-
Procedure: Add a known amount of the 5-hmC standard to a sample matrix and compare the measured concentration to the expected concentration.
-
Rationale: This will help determine if components in your sample matrix are inhibiting the assay's chemical reactions.[4][5] If matrix effects are present, further sample purification may be necessary.
-
Data Presentation: Comparison of 5-hmC Quantification Methods
| Method | Principle | Linearity/Range | Pros | Cons |
| ELISA/Colorimetric | Antibody-based detection of 5-hmC immobilized on a plate.[17] | Typically sigmoidal, requires non-linear curve fitting.[7] Dynamic range is kit-dependent. | High-throughput, relatively inexpensive, easy to perform.[18] | Susceptible to antibody cross-reactivity and matrix effects; provides global, not locus-specific, information.[4] |
| LC-MS/MS | Liquid chromatography separation followed by mass spectrometry to directly quantify nucleosides.[19] | Highly linear over a wide dynamic range.[20] | Gold standard for accuracy and sensitivity; can quantify multiple modifications simultaneously.[19][20] | Low-throughput, requires expensive equipment and specialized expertise, technically complex.[19] |
| Sequencing-Based (e.g., oxBS-Seq, TAB-Seq) | Chemical or enzymatic treatment to differentiate 5-hmC from 5-mC, followed by sequencing.[21] | Quantitative at the single-base level. | Provides genome-wide, locus-specific information. | Computationally intensive, expensive, can be technically challenging. |
Experimental Protocol: Spike and Recovery for Diagnosing Matrix Effects
This protocol is essential for determining if the non-linearity of your calibration curve is due to interference from the sample matrix.
Objective: To assess whether components in the sample matrix (e.g., DNA from a specific tissue) interfere with the quantification of a known amount of 5-hmC.
Materials:
-
5-hmC quantification kit (e.g., ELISA-based)
-
Purified genomic DNA samples (the "matrix")
-
5-hmC standard of known concentration (from the kit)
-
Nuclease-free water
Procedure:
-
Prepare Samples:
-
Sample A (Control): Dilute the 5-hmC standard in the kit's assay buffer to a mid-range concentration (e.g., 5 ng/mL).
-
Sample B (Matrix Blank): Prepare your genomic DNA sample as you normally would for the assay, but without adding any 5-hmC standard.
-
Sample C (Spiked Sample): Add the same amount of 5-hmC standard as in Sample A to an aliquot of your prepared genomic DNA sample (from Sample B).
-
-
Run the Assay:
-
Perform the 5-hmC quantification assay according to the manufacturer's protocol, including your standard curve.
-
Run Samples A, B, and C in triplicate.
-
-
Data Analysis:
-
Calculate the concentration of 5-hmC in each sample using the (ideally 4-PL fitted) standard curve.
-
Calculate the percent recovery using the following formula:
% Recovery = ([Concentration in C] - [Concentration in B]) / [Concentration in A] * 100
-
Interpretation of Results:
-
Recovery between 80-120%: The matrix is not significantly affecting the assay. The non-linearity is likely due to other factors (e.g., pipetting, curve fitting).
-
Recovery < 80% (Suppression): Components in the matrix are inhibiting the assay, leading to an underestimation of the 5-hmC amount.[5]
-
Recovery > 120% (Enhancement): Components in the matrix are enhancing the signal, leading to an overestimation.[5]
Corrective Actions for Matrix Effects:
-
Sample Dilution: Dilute the sample further to reduce the concentration of interfering substances.
-
Sample Purification: Implement an additional DNA purification step (e.g., column-based cleanup or phenol-chloroform extraction) to remove inhibitors.
-
Matrix-Matched Standards: Prepare your standard curve by diluting the standards in a blank matrix that is similar to your samples.[5]
References
-
Consensus guidelines for the validation of qRT-PCR assays in clinical research by the CardioRNA consortium. PMC. [Link]
-
Modified ELISA for antibody avidity evaluation: The need for standardization. PMC. [Link]
-
Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. FDA. [Link]
-
Affinity vs Avidity — Key Differences Between Affinity and Avidity Measurements. Precision Antibody. [Link]
-
Matrix Effects-A Challenge Toward Automation of Molecular Analysis. [Link]
-
Expert Insight: 5-hmC Analysis Methods. EpiGenie. [Link]
-
Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA. [Link]
-
Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry. PMC. [Link]
-
Effect of the Matrix and Target on the Accurate Quantification of Genomic and Plasmid DNA by Digital Polymerase Chain Reaction. MDPI. [Link]
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Development and validation of qPCR methods for nucleic acid biomarkers as a drug development tool: points to consider. National Institute of Health Sciences. [Link]
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Antibody Affinity, Avidity - Single vs Multivalent Interaction. Rapid Novor. [Link]
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Affinity & Avidity of Antibodies. Bio-Rad. [Link]
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Nucleic Acid Testing Validation and Verification. CLSI. [Link]
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Non-linear Transformation of Enzyme-linked Immunosorbent Assay (Elisa). SpBase. [Link]
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5-hydroxymethylcytosine (5hmC) Analysis. EpiGenie. [Link]
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Guidelines for the validation and verification of quantitative and qualitative test methods. [Link]
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Enzyme Kinetics Limitations. Area. [Link]
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(PDF) Effect of the Matrix and Target on the Accurate Quantification of Genomic and Plasmid DNA by Digital Polymerase Chain Reaction. ResearchGate. [Link]
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Quantification of 5-methylcytosine, 5-hydroxymethylcytosine and 5-carboxylcytosine from the blood of cancer patients by an Enzyme-based Immunoassay. PMC. [Link]
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Optimizing methodologies for PCR-based DNA methylation analysis. [Link]
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Standard curves of (A) 5meC, (B) 5hmC, and (C) 5fC for ELISA-based... ResearchGate. [Link]
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Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. [Link]
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Enzyme Kinetics Considerations. Scientist Live. [Link]
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Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons. [Link]
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How to Optimize Data Analysis from Methylation Arrays: Tips and Tricks. CD Genomics. [Link]
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Time-Dependent Kinetic Complexities in Enzyme Assays: A Review. MDPI. [Link]
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Detecting Global Levels of 5mC and 5hmC at the Same Time—With Color. EpiGenie. [Link]
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Optical Detection Adds Color to 5hmC Analysis. EpiGenie. [Link]
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Analysis of DNA Hydroxymethylation Using Colorimetric Assay. PubMed. [Link]
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Global DNA Hydroxymethylation (5-hmC) Quantification ELISA | MethylFlash™ User Guide. [Link]
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Validation & Comparative
A Researcher's Guide to 5-hmC Quantification: Isotope Dilution Mass Spectrometry vs. ELISA
In the rapidly evolving field of epigenetics, the accurate quantification of 5-hydroxymethylcytosine (5-hmC) has become paramount for researchers investigating its role in gene regulation, development, and disease. As the so-called "sixth base," 5-hmC is a critical intermediate in DNA demethylation and a stable epigenetic mark in its own right.[1] For drug development professionals and scientists, choosing the right quantification method is a critical decision that impacts data integrity and the ultimate success of a research program. This guide provides an in-depth comparison of two prevalent methodologies: stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) and the enzyme-linked immunosorbent assay (ELISA).
The Fundamental Divide: Direct vs. Indirect Detection
At the heart of the comparison lies a fundamental difference in approach. Isotope dilution LC-MS/MS offers a direct and absolute quantification of 5-hmC, while ELISA provides an indirect , antibody-based measurement. This distinction is the primary driver of the differences in accuracy, specificity, and workflow between the two techniques.
Isotope dilution LC-MS/MS is widely regarded as the "gold standard" for the quantification of DNA modifications.[2][3] This is due to its high accuracy, sensitivity, and specificity.[2][4][5] The method relies on the precise mass-to-charge ratio of the target molecule, providing an unambiguous identification and quantification. By spiking a known amount of a stable isotope-labeled internal standard (e.g., 5-hmC-d3) into the sample, any variations in sample processing and instrument response can be normalized, ensuring highly accurate and reproducible results.[3][4]
ELISA , on the other hand, is an immunoassay that leverages the high-affinity binding of an antibody to its target antigen, in this case, 5-hmC. This method is generally faster, more amenable to high-throughput screening, and requires less specialized equipment than LC-MS/MS.[6] However, its accuracy is contingent on the specificity and consistency of the antibody used.
A Head-to-Head Comparison: Accuracy, Precision, and Throughput
To aid in your decision-making, the following table summarizes the key performance characteristics of each method.
| Feature | 5-hmC-d3 Isotope Dilution LC-MS/MS | 5-hmC ELISA |
| Principle | Direct detection based on mass-to-charge ratio. | Indirect detection using a specific antibody. |
| Quantification | Absolute quantification. | Relative or semi-quantitative (requires a standard curve). |
| Accuracy | High, considered the "gold standard".[2][3] | Generally good, with results often correlating well with LC-MS/MS.[7][8][9] |
| Precision | High, with low inter- and intra-assay variability.[4][5] | Can be subject to higher variability depending on the kit and user technique. |
| Sensitivity | Very high, capable of detecting low femtomole levels.[10][11][12] | High, with detection limits in the low picogram range. |
| Specificity | Extremely high, distinguishes between 5-hmC, 5-mC, and other modifications. | Dependent on antibody specificity; potential for cross-reactivity exists, though many commercial antibodies show high specificity.[13][14] |
| Throughput | Lower, sample preparation and analysis are more time-consuming. | High, well-suited for screening large numbers of samples.[6] |
| Equipment | Requires a dedicated liquid chromatography system and a tandem mass spectrometer. | Requires a standard microplate reader. |
| Cost | Higher initial equipment cost and per-sample cost. | Lower equipment and per-sample cost.[6] |
| DNA Input | Can quantify 5-hmC in as little as 50-100 ng of genomic DNA.[11][12] | Typically requires 100-200 ng of DNA per well.[9][15] |
Experimental Evidence: Correlation Between Methods
Several studies and commercial literature demonstrate a strong correlation between the quantification of global 5-hmC levels by ELISA and LC-MS/MS. For instance, data from Zymo Research's Quest 5-hmC™ DNA ELISA Kit shows a clear positive correlation between the percentage of 5-hmC determined by their ELISA and that measured by mass spectrometry across various tissue samples.[7] Similarly, Epigentek's MethylFlash™ kits also report that their results are highly comparable to HPLC-MS analysis.[8][9]
While these correlations are encouraging, it is crucial to understand that ELISA results are "comparable," not identical, to the absolute quantification provided by mass spectrometry. The inherent nature of antibody-based detection can introduce variability that is not present in a direct chemical analysis.
Experimental Workflows: A Step-by-Step Look
To fully appreciate the practical differences, let's examine the experimental workflows for both methods.
5-hmC-d3 Isotope Dilution LC-MS/MS Workflow
The power of this technique lies in its meticulous and controlled process, ensuring the highest level of accuracy.
Caption: Workflow for 5-hmC-d3 Isotope Dilution LC-MS/MS.
Detailed Protocol: 5-hmC-d3 Isotope Dilution LC-MS/MS
-
Genomic DNA Isolation: Extract high-quality genomic DNA from cells or tissues using a preferred method. Quantify the DNA using a spectrophotometer.
-
Internal Standard Spiking: To a known amount of genomic DNA (e.g., 1 µg), add a precise amount of the 5-hmC-d3 internal standard. The causality here is critical: adding the standard at the beginning accounts for any sample loss or degradation during subsequent steps.
-
DNA Hydrolysis:
-
Enzymatic Hydrolysis: Digest the DNA to single nucleosides using a cocktail of enzymes such as DNA degradase.[11][12] This is a gentle method that preserves the integrity of the nucleosides.
-
Combine 1 µg of DNA with the internal standard, reaction buffer, and DNA degradase enzyme.
-
Incubate at 37°C for a minimum of 1 hour.
-
-
Acid Hydrolysis: Alternatively, formic acid can be used for hydrolysis, which breaks the DNA down to nucleobases.[6][7] This method is faster but can be harsher.
-
-
Liquid Chromatography (LC) Separation:
-
Inject the hydrolyzed sample into an HPLC system equipped with a C18 reverse-phase column.
-
Employ a gradient elution, typically with a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile). This separates the different nucleosides based on their hydrophobicity.[3][8]
-
-
Tandem Mass Spectrometry (MS/MS) Analysis:
-
The eluent from the HPLC is directed into the electrospray ionization (ESI) source of the mass spectrometer.
-
Operate the mass spectrometer in positive ion mode and use Multiple Reaction Monitoring (MRM) for detection.[11][12]
-
Monitor the specific precursor-to-product ion transitions for 5-hmC and 5-hmC-d3. This highly specific detection method eliminates interference from other molecules.
-
-
Quantification:
-
Integrate the peak areas for the MRM transitions of both the endogenous 5-hmC and the 5-hmC-d3 internal standard.
-
Calculate the ratio of the peak area of 5-hmC to that of 5-hmC-d3.
-
Determine the absolute amount of 5-hmC in the original sample by comparing this ratio to a standard curve generated with known amounts of 5-hmC and 5-hmC-d3.
-
5-hmC ELISA Workflow
The ELISA workflow is more streamlined, making it suitable for higher throughput applications.
Caption: General Workflow for a 5-hmC ELISA.
Detailed Protocol: 5-hmC ELISA (General)
-
DNA Denaturation: Denature the genomic DNA to single strands, typically by heating or chemical treatment, as specified in the kit protocol. This is essential for the antibody to access the 5-hmC base.
-
Plate Coating: Add the denatured DNA samples and standards to the wells of the microplate. The plate is often pre-treated to facilitate DNA binding.
-
Primary Antibody Incubation: Add the anti-5-hmC primary antibody to each well. The antibody will specifically bind to the 5-hmC present in the immobilized DNA.
-
Secondary Antibody Incubation: After washing away unbound primary antibody, add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Colorimetric Development: Wash away the unbound secondary antibody and add a substrate for the HRP enzyme. The enzyme will catalyze a reaction that produces a colored product.
-
Signal Measurement: Stop the reaction and measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (commonly 450 nm).
-
Quantification: Generate a standard curve using the absorbance readings from the known standards. Use the standard curve to determine the concentration or percentage of 5-hmC in the unknown samples.
The Deciding Factors: When to Choose Which Method
The choice between 5-hmC-d3 isotope dilution LC-MS/MS and ELISA ultimately depends on the specific needs of your research.
Choose 5-hmC-d3 Isotope Dilution LC-MS/MS when:
-
Absolute accuracy and precision are paramount. For studies requiring definitive quantification, such as in clinical biomarker validation or detailed mechanistic studies, the "gold standard" is the most appropriate choice.
-
You need to distinguish between different DNA modifications. LC-MS/MS can simultaneously quantify 5-mC, 5-hmC, and other modified bases, providing a more comprehensive picture of the epigenetic landscape.[10][11]
-
Your sample availability is limited. Advanced LC-MS/MS systems can provide accurate quantification from very small amounts of DNA.[11][12]
-
You are validating findings from a high-throughput screen.
Choose 5-hmC ELISA when:
-
You are screening a large number of samples. The high-throughput nature of ELISA makes it ideal for large-scale studies, such as in drug discovery or epidemiological research.[6]
-
You need a rapid and cost-effective method. ELISA provides a quicker turnaround time and is more budget-friendly, especially when a large number of samples need to be analyzed.[6]
-
You are looking for relative changes in 5-hmC levels. For studies where the primary interest is in detecting increases or decreases in 5-hmC in response to a treatment or condition, ELISA can be a highly effective tool.
-
You have access to a standard laboratory with a microplate reader.
Conclusion: A Symbiotic Relationship
While 5-hmC-d3 isotope dilution LC-MS/MS stands as the definitive method for accuracy and specificity, the 5-hmC ELISA offers a practical and efficient solution for high-throughput applications. The two methods should not be seen as mutually exclusive but rather as complementary tools in the researcher's arsenal. A common and effective strategy is to use ELISA for initial large-scale screening to identify promising candidates or conditions, followed by the validation of key findings using the rigor and precision of LC-MS/MS. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the integrity and impact of their epigenetic research.
References
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Yin, R., et al. (2015). Detection of Human Urinary 5-Hydroxymethylcytosine by Stable Isotope Dilution HPLC-MS/MS Analysis. Analytical Chemistry, 87(3), 1846-1852. [Link]
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Epigentek. (2024). MethylFlash™ Global DNA Hydroxymethylation (5-hmC) ELISA Easy Kit (Colorimetric). Retrieved from [Link]
-
CD BioSciences. (n.d.). Global DNA 5hmC Quantification by LC-MS/MS. Retrieved from [Link]
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Yin, R., et al. (2015). Detection of human urinary 5-hydroxymethylcytosine by stable isotope dilution HPLC-MS/MS analysis. PubMed. [Link]
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Longdom Publishing. (n.d.). Liquid Chromatography Tandem Mass Spectrometry for the Measurement of Global DNA Methylation and Hydroxymethylation. Retrieved from [Link]
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Gao, Y., et al. (2013). Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry. Clinical Chemistry, 59(5), 819-827. [Link]
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Le, T., et al. (2011). A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples. Analytical Biochemistry, 412(2), 203-209. [Link]
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Le, T., et al. (2011). A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples. Fan Lab. [Link]
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Olova, N., & Krueger, F. (2021). ELISA-Based Quantitation of Global 5hmC Levels. In Methods in Molecular Biology (Vol. 2272, pp. 35-47). Springer. [Link]
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Zymo Research. (2012, March 2). High-Throughput 5-hmC Global Quantification [Video]. YouTube. [Link]
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MDPI. (2024). Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Isotope-Dilution Liquid Chromatography–Tandem Mass Spectrometry for Detection of 5-Hydroxymethyluracil and 5-Formyluracil in DNA. Retrieved from [Link]
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Oxford Academic. (2020). Positive/negative ion-switching-based LC–MS/MS method for quantification of cytosine derivatives produced by the TET-family 5-methylcytosine dioxygenases. Retrieved from [Link]
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Sasikala, S., et al. (2022). Locus-specific enrichment analysis of 5-hydroxymethylcytosine reveals novel genes associated with breast carcinogenesis. bioRxiv. [Link]
-
MBL Life Science. (n.d.). Anti-5-hydroxymethylcytosine (5hmC) pAb. Retrieved from [Link]
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Navigating the Epigenetic Landscape: A Guide to Minimizing Inter-laboratory Variability in 5-hmC Quantification with 5-(Hydroxymethyl)-2'-deoxycytidine-d3
Introduction: The Significance and Challenge of Quantifying 5-Hydroxymethylcytosine (5-hmC)
In the dynamic field of epigenetics, 5-hydroxymethylcytosine (5-hmC) has emerged as a critical DNA modification with profound implications for gene regulation, cellular differentiation, and the pathogenesis of various diseases, including cancer.[1][2] Unlike its well-studied precursor, 5-methylcytosine (5-mC), 5-hmC is not merely an intermediate in DNA demethylation but a stable epigenetic mark with distinct biological functions.[1] However, the accurate quantification of 5-hmC presents significant analytical challenges, primarily due to its low abundance in many cell types and its structural similarity to 5-mC.[3][4] These challenges can lead to considerable inter-laboratory variability, hindering the establishment of reliable biomarkers and a comprehensive understanding of 5-hmC's role in health and disease.
This guide provides a comparative analysis of common 5-hmC quantification methods, highlighting the superior accuracy and reproducibility of liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution, using 5-(Hydroxymethyl)-2'-deoxycytidine-d3 as an internal standard. We will delve into the technical nuances of this "gold standard" approach, offering a detailed protocol and insights to empower researchers to generate robust and comparable data across different laboratory settings.
A Comparative Overview of 5-hmC Quantification Methodologies
The choice of quantification method is paramount for obtaining reliable 5-hmC data. The primary techniques employed by researchers each have their inherent advantages and limitations.
Enzyme-Linked Immunosorbent Assay (ELISA)-Based Methods
ELISA-based kits offer a high-throughput and cost-effective solution for global 5-hmC quantification.[5][6] These assays rely on antibodies that specifically recognize 5-hmC within denatured, single-stranded DNA that is immobilized on a microplate.[5][6]
Advantages:
-
High throughput, suitable for screening large numbers of samples.
-
Relatively low cost per sample.
-
Requires less specialized equipment compared to mass spectrometry.
Limitations:
-
Variability in Antibody Specificity: The accuracy of ELISA is heavily dependent on the specificity and cross-reactivity of the anti-5-hmC antibody. Different antibody lots and manufacturers can introduce significant variability.[3]
-
Indirect Quantification: ELISA provides a relative quantification based on signal intensity, which can be influenced by factors such as DNA loading efficiency and antibody binding kinetics.
-
Potential for Inaccurate Quantification: These methods may not be as precise as mass spectrometry, with some studies showing discrepancies when compared to LC-MS/MS data.[2]
Next-Generation Sequencing (NGS)-Based Approaches
NGS-based methods, such as oxidative bisulfite sequencing (oxBS-Seq) and TET-assisted bisulfite sequencing (TAB-Seq), enable the genome-wide mapping of 5-hmC at single-base resolution.[7][8] While powerful for identifying the genomic location of 5-hmC, these methods are complex and can be prone to biases.
Advantages:
-
Provides genome-wide, single-base resolution maps of 5-hmC.
-
Enables the study of 5-hmC in specific genomic contexts.
Limitations:
-
High Cost and Complexity: These methods are expensive and require sophisticated bioinformatics analysis.[8]
-
Potential for Chemical-Induced DNA Damage: The harsh chemical treatments involved in bisulfite conversion can lead to DNA degradation and biased results.[8]
-
Indirect Quantification at Specific Loci: While providing positional information, deriving accurate absolute quantification across the entire genome can be challenging.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the "gold standard" for the global quantification of DNA modifications due to its high sensitivity, specificity, and accuracy.[9][10] This technique involves the enzymatic digestion of genomic DNA into individual nucleosides, which are then separated by liquid chromatography and detected by a tandem mass spectrometer.[11][12]
The Critical Role of Stable Isotope Dilution with 5-(Hydroxymethyl)-2'-deoxycytidine-d3
To overcome potential variations in sample preparation, instrument response, and matrix effects, a stable isotope-labeled internal standard is crucial. 5-(Hydroxymethyl)-2'-deoxycytidine-d3 is an ideal internal standard for 5-hmC quantification. It is chemically identical to the endogenous 5-hydroxymethyl-2'-deoxycytidine, but its three deuterium atoms give it a distinct, heavier mass.
By spiking a known amount of the deuterated standard into each sample prior to analysis, any variations in the analytical process will affect both the analyte and the standard equally.[13][14] The ratio of the endogenous 5-hmC to the deuterated standard is then used for precise quantification, effectively normalizing for experimental variability.[13][15]
Performance Comparison of 5-hmC Quantification Methods
| Parameter | ELISA | NGS-Based (oxBS-Seq/TAB-Seq) | LC-MS/MS with Deuterated Internal Standard |
| Principle | Immuno-detection | Chemical/Enzymatic conversion & Sequencing | Chromatographic separation & Mass-based detection |
| Quantification | Relative | Relative (locus-specific) | Absolute |
| Accuracy | Moderate | Moderate to High | Very High |
| Precision (CV%) | Higher | Variable | Low |
| Sensitivity | Moderate | High (at specific loci) | Very High |
| Throughput | High | Low to Moderate | Moderate |
| Cost per Sample | Low | High | Moderate |
| Inter-Lab Variability | High | Moderate | Low |
Visualizing the Key Concepts
Caption: Comparison of 5-hmdC and its deuterated internal standard.
Caption: LC-MS/MS workflow for 5-hmC quantification.
Detailed Experimental Protocol: LC-MS/MS Quantification of 5-hmC
This protocol outlines a robust method for the accurate quantification of global 5-hmC levels in genomic DNA using stable isotope dilution LC-MS/MS.
Materials:
-
Genomic DNA
-
5-(Hydroxymethyl)-2'-deoxycytidine-d3 internal standard
-
Nuclease P1
-
Alkaline Phosphatase
-
LC-MS grade water and acetonitrile
-
Formic acid
Procedure:
-
Sample Preparation and Internal Standard Spiking:
-
To 1 µg of genomic DNA in a microcentrifuge tube, add a known, fixed amount of 5-(Hydroxymethyl)-2'-deoxycytidine-d3 internal standard. The amount of standard should be optimized based on the expected range of 5-hmC in the samples and the sensitivity of the mass spectrometer.
-
Rationale: Adding the internal standard at the very beginning of the sample preparation process ensures that it undergoes all subsequent steps alongside the endogenous analyte, thereby accounting for any potential sample loss or variability.[13][14]
-
-
DNA Denaturation:
-
Heat the DNA sample at 100°C for 5 minutes, then immediately place it on ice for 2 minutes.
-
Rationale: Denaturation of the double-stranded DNA into single strands is essential for efficient enzymatic digestion.
-
-
Enzymatic Digestion to Nucleosides:
-
Add Nuclease P1 and an appropriate buffer to the denatured DNA. Incubate at 37°C for 2 hours. Nuclease P1 will digest the single-stranded DNA into individual deoxynucleoside monophosphates.
-
Subsequently, add Alkaline Phosphatase and its corresponding buffer. Incubate at 37°C for an additional 2 hours. Alkaline Phosphatase will dephosphorylate the deoxynucleoside monophosphates to yield deoxynucleosides.
-
Rationale: Complete enzymatic digestion is critical for accurate quantification. A two-step digestion ensures the efficient conversion of genomic DNA into its constituent nucleosides.
-
-
Sample Cleanup (Optional but Recommended):
-
For samples with high salt concentrations or other potential contaminants, a solid-phase extraction (SPE) step can be performed to purify the nucleoside mixture.
-
Rationale: A cleanup step can reduce matrix effects and improve the quality of the chromatographic separation.
-
-
LC-MS/MS Analysis:
-
Inject the digested sample onto an appropriate reverse-phase LC column.
-
Separate the nucleosides using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
The eluting nucleosides are introduced into the tandem mass spectrometer.
-
Set up the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.[11][12] This involves monitoring specific precursor-to-product ion transitions for both endogenous 5-hydroxymethyl-2'-deoxycytidine and the deuterated internal standard.
-
Rationale: MRM provides high selectivity and sensitivity by filtering for both the mass of the parent molecule and a specific fragment ion, minimizing interference from other molecules in the sample.[10]
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for the MRM transitions of both the endogenous 5-hmC and the 5-(Hydroxymethyl)-2'-deoxycytidine-d3 standard.
-
Calculate the ratio of the peak area of the endogenous 5-hmC to the peak area of the internal standard.
-
Generate a standard curve using known concentrations of 5-hmC spiked with the same fixed amount of the internal standard.
-
Determine the absolute amount of 5-hmC in the unknown samples by interpolating their peak area ratios onto the standard curve.[12]
-
Rationale: The use of a standard curve and the ratio-based calculation ensures accurate and absolute quantification, independent of variations in injection volume or instrument response.
-
Conclusion: Towards Reproducible Epigenetic Research
The accurate and reproducible quantification of 5-hmC is fundamental to advancing our understanding of its biological roles. While various methods are available, LC-MS/MS with stable isotope dilution using a deuterated internal standard like 5-(Hydroxymethyl)-2'-deoxycytidine-d3 stands out as the most reliable approach for minimizing inter-laboratory variability. By adopting this "gold standard" methodology and adhering to a well-controlled experimental protocol, researchers can generate high-quality, comparable data, paving the way for significant discoveries in the field of epigenetics.
References
- 5-Hydroxymethylcytosine: Far Beyond the Intermediate of DNA Demethylation - PMC - NIH. (2024, November 2).
- 5mC vs 5hmC Detection Methods: WGBS, EM-Seq, hMeDIP, 5hmC-Seal and oxBS-Seq.
- Opportunities for innovating global 5mC analysis methods. a Comparison... - ResearchGate.
- Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC.
- Epigenetic Optical Mapping of 5-Hydroxymethylcytosine in Nanochannel Arrays | ACS Nano. (2018, June 20).
- DNA Methylation: What's the Difference Between 5mC and 5hmC? - Genevia Technologies. (2025, October 27).
- Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA.
- Full article: Navigating the Hydroxymethylome: Experimental Biases and Quality Control Tools for the Tandem Bisulfite and Oxidative Bisulfite Illumina Microarrays - Taylor & Francis.
- Accurate Measurement of 5-Methylcytosine and 5-Hydroxymethylcytosine in Human Cerebellum DNA by Oxidative Bisulfite on an Array (OxBS-Array) | PLOS One - Research journals.
- Detecting DNA hydroxymethylation: exploring its role in genome regulation - PMC.
- Quantification of Epigenetic DNA Modifications in the Subchromatin Structure Matrix Attachment Regions by Stable Isotope Dilution UHPLC-MS/MS Analysis | Request PDF - ResearchGate.
- A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - Fan Lab.
- A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC - PubMed Central.
- Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC - NIH.
- Global DNA Modification Quantification by LC-MS/MS, By Analysis Methods - Epigenetics.
- Progress in epigenetic histone modification analysis by mass spectrometry for clinical investigations - PMC.
- ELISA-Based Quantitation of Global 5hmC Levels - PubMed.
- Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed.
- Global DNA Hydroxymethylation Assay Kit (5hmc, Colorimetric) (ab233487) - Abcam.
- Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC. (2012, January 11).
- Advantages and Challenges of Mass Spectrometry in the Study of Histone Modifications.
- ELISA-Based Quantitation of Global 5hmC Levels | Request PDF - ResearchGate.
- Combinatorial quantification of 5mC and 5hmC at individual CpG dyads and the transcriptome in single cells reveals modulators of DNA methylation maintenance fidelity - PMC.
- Combinatorial quantification of 5mC and 5hmC at individual CpG dyads and the transcriptome in single cells reveals modulators of DNA methylation maintenance fidelity | bioRxiv. (2023, May 6).
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- 1. DNA Methylation: What’s the Difference Between 5mC and 5hmC? - Genevia Technologies [geneviatechnologies.com]
- 2. Global DNA Hydroxymethylation Assay Kit (5hmc, Colorimetric) (ab233487) | Abcam [abcam.com]
- 3. 5-Hydroxymethylcytosine: Far Beyond the Intermediate of DNA Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. ELISA-Based Quantitation of Global 5hmC Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
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- 13. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
5-(Hydroxymethyl)-2'-deoxycytidine-d3 proper disposal procedures
Executive Summary & Isotopic Clarification
CRITICAL OPERATIONAL NOTE: 5-(Hydroxymethyl)-2'-deoxycytidine-d3 (5-hmC-d3) contains Deuterium (²H) , a stable, non-radioactive isotope of hydrogen.
Do not dispose of this compound in radioactive waste streams unless it has been explicitly co-mingled with radioisotopes (e.g., Tritium or Carbon-14). Misclassification of stable isotopes as radioactive waste incurs unnecessary disposal costs (approx. 10-20x higher) and complicates regulatory compliance.
This guide outlines the biological safety containment and chemical disposal workflows required for nucleoside analogues, treating them as potential genotoxins due to their mechanism of action in DNA incorporation.
Risk Assessment & Safety Profile
Before initiating disposal or cleanup, the operator must acknowledge the specific hazards associated with bioactive nucleosides. While 5-hmC is a natural epigenetic base, the concentrated, synthetic d3-analog should be handled as a potential mutagen.
| Parameter | Classification | Operational Implication |
| GHS Classification | Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Irrit.[1][2] 2A | Standard chemical hygiene required. Avoid mucous membrane contact.[3] |
| Biological Hazard | Potential Mutagen / Teratogen | As a nucleoside analogue, it can incorporate into DNA. Zero-discharge to sewer systems is mandatory. |
| Isotopic State | Stable Isotope (Heavy Hydrogen) | NO radiation shielding required. NO decay storage required.[4] |
| Physical State | White Crystalline Solid | High risk of dust aerosolization during spill cleanup. |
Immediate Spill Response Protocol
Scenario: Accidental release of solid powder (10mg - 500mg) on a benchtop or floor.
The "Wet-Wipe" Containment Strategy
Dry sweeping of nucleosides is prohibited as it generates bioactive dust.
-
Secure the Perimeter: Alert nearby personnel. If the spill is >1g, evacuate the immediate bay.
-
PPE Escalation: Double nitrile gloves, lab coat, and safety goggles. If outside a fume hood, an N95 or P100 respirator is recommended to prevent inhalation of particulates.
-
Immobilize (The Critical Step):
-
Gently cover the powder spill with paper towels.
-
Dampen the towels slowly with water or 10% bleach solution (to degrade biological activity) from the outside in. Do not flood. The goal is to solvate the powder into the paper, not spread the liquid.
-
-
Collection: Scoop the damp towels and any slurry into a wide-mouth hazardous waste jar.
-
Decontamination: Wipe the surface three times with 70% Ethanol or Isopropanol to solubilize residual organic traces.
Visualization: Spill Response Logic
Figure 1: Logic flow for containing and cleaning spills of bioactive nucleoside analogues.
Waste Disposal & Management
This protocol ensures compliance with EPA (RCRA) and local EHS regulations regarding "P-listed" or characteristic chemical waste.
A. Segregation (The "Background Noise" Rule)
Why it matters: Deuterated compounds are often used as internal standards in Mass Spectrometry (LC-MS/MS).
-
Protocol: Never dispose of 5-hmC-d3 in general solvent carboys used for washing glassware.
-
Reasoning: Trace contamination of the general waste stream with deuterated standards can create "ghost peaks" in future mass spec analyses if solvents are recycled or if the waste container is reused improperly. Dedicated satellite accumulation areas are best.
B. Disposal Decision Tree
Use the following workflow to determine the correct waste stream.
Figure 2: Decision matrix for segregating stable isotope waste from radioactive and general streams.
C. Step-by-Step Disposal Procedure
-
Labeling:
-
Container Selection:
-
Liquids: Amber glass or HDPE bottles. Avoid metal containers as nucleosides can chelate or degrade, potentially pressurizing the vessel.
-
Solids: Double-bagged in 6-mil polyethylene bags, then placed in a rigid secondary container.
-
-
Final Destruction:
-
The only acceptable destruction method for bioactive nucleoside analogues is High-Temperature Incineration (typically >1000°C) via a licensed hazardous waste contractor.
-
Prohibited: Do not autoclave (does not destroy the chemical structure) and do not sewer (environmental bioaccumulation risk).
-
Storage & Stability (Prevention of Waste)
Minimizing waste begins with proper storage to prevent degradation.
-
Hygroscopic Nature: 5-hmC-d3 is hygroscopic. Moisture intrusion causes hydrolysis, rendering the compound useless and requiring disposal.
-
Protocol: Store at -20°C. Allow the vial to equilibrate to room temperature in a desiccator before opening. This prevents condensation from forming inside the vial, preserving the integrity of the remaining stock.
References
-
University of Calgary. (2007). Spill Response Procedures for Laboratory Chemicals. Retrieved October 26, 2023, from [Link]
Sources
Personal protective equipment for handling 5-(Hydroxymethyl)-2'-deoxycytidine-d3
Executive Summary & Safety Philosophy
The "Universal Precaution" Approach to Nucleoside Analogues
5-(Hydroxymethyl)-2'-deoxycytidine-d3 (5-hmC-d3) is a stable isotope-labeled nucleoside analogue primarily used as an internal standard in mass spectrometry for epigenetic quantification. While often classified under GHS as "Warning" (Acute Tox. 4, Irritant) rather than "Danger," its structural similarity to endogenous DNA bases necessitates a higher tier of caution.
The Core Risk: As a nucleoside analogue, there is a theoretical potential for incorporation into DNA or interference with nucleotide metabolism.[1] Therefore, our safety philosophy follows the ALARA Principle (As Low As Reasonably Achievable). We treat this substance as a potential genotoxin, prioritizing containment over simple personal protection.
Operational Reality: Beyond biological safety, this compound is a high-value, deuterium-labeled standard. "Safety" here includes the financial safety of preventing loss via static dispersion or moisture degradation.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling 5-hmC-d3 in solid or liquid form.
| Protection Zone | Standard Requirement | High-Risk Scenario (Powder Manipulation) | Rationale |
| Ocular | Chemical Splash Goggles (ANSI Z87.1) | Goggles + Face Shield | Standard safety glasses allow dust entry from the side. Goggles seal the ocular cavity against airborne particulates. |
| Dermal (Hand) | Nitrile Gloves (Min 0.11mm / 4 mil) | Double-Gloving (Outer: Nitrile, Inner: Nitrile/Latex) | Nucleosides are generally polar; nitrile offers excellent resistance. Double gloving allows removal of the outer layer immediately upon contamination without exposing skin. |
| Dermal (Body) | Lab Coat (Buttoned, long sleeve) | Tyvek® Sleeve Covers or Disposable Gown | Prevents accumulation of expensive isotope dust on personal clothing and reduces migration of contaminants outside the lab. |
| Respiratory | Fume Hood (Primary) | N95/P100 Respirator (Only if Hood unavailable) | Inhalation is the fastest route to systemic absorption. Engineering controls (Hood) are superior to masks. |
Engineering Controls & Environmental Logic
The Primary Barrier: Chemical Fume Hood
All open-container manipulation of 5-hmC-d3 powder must occur within a certified chemical fume hood.
-
Sash Height: Maintain at or below the certified working height (usually 18 inches).
-
Airflow: Ensure face velocity is between 80–100 fpm (feet per minute).
The Invisible Enemy: Static Electricity
Deuterated nucleosides are often fine, crystalline powders prone to static charging.
-
Risk: Static can cause the powder to "jump" off spatulas, leading to inhalation risk and financial loss.
-
Mitigation: Use an anti-static ionizer bar or gun inside the balance chamber. Use weighing boats made of anti-static polystyrene.
Diagram 1: The "Defense in Depth" Safety Strategy
This diagram illustrates the hierarchy of controls required to isolate the researcher from the nucleoside analogue.
Caption: Hierarchy of controls preventing exposure. Engineering controls (Green) prioritize containment before PPE (Blue) acts as the final barrier.
Operational Protocol: Weighing & Solubilization
Objective: Safely create a stock solution without exposure or loss of material.
Pre-Requisites:
-
Allow the vial to warm to room temperature before opening. (Prevents condensation, which degrades the standard and causes clumping).
-
Verify Fume Hood airflow.
Step-by-Step Workflow:
-
Preparation:
-
Don PPE (Goggles, Lab Coat, Double Nitrile Gloves).
-
Place a waste container for solids inside the hood.
-
Clean the balance area with 70% Ethanol.
-
-
Weighing (The Critical Step):
-
Technique: Do not insert a spatula directly into the stock vial if possible. Instead, gently tap the vial to dispense powder into a pre-tared, anti-static weighing boat.
-
Why? Reduces cross-contamination and static "jump."
-
Clean Up: Immediately wipe the balance area with a wet tissue (water/ethanol) to capture any invisible micro-particles. Dispose of tissue as hazardous waste.
-
-
Solubilization:
-
Add solvent (typically water or buffer) directly to the weighing boat or vial if appropriate.
-
Dissolve completely before transferring.
-
Labeling: Mark the container with "5-hmC-d3," Concentration, Date, and "Caution: Nucleoside Analogue."
-
-
Doffing (Removing PPE):
-
Remove outer gloves inside the hood and dispose of them as chemical waste.
-
Remove inner gloves at the lab exit.
-
Wash hands with soap and water for 20 seconds.
-
Waste Disposal & Emergency Procedures
Waste Classification
Despite the small quantities, do not dispose of 5-hmC-d3 down the drain.
-
Solid Waste: (Gloves, weighing boats, tissues)
Hazardous Chemical Solid Waste . -
Liquid Waste: (Excess stock solutions)
Hazardous Chemical Liquid Waste .
Emergency Response Plan
Scenario A: Powder Spill (Inside Hood)
-
Do not blow on the powder.
-
Cover the spill with a wet paper towel (dampened with water) to prevent aerosolization.
-
Wipe up carefully and place in a sealed bag.
-
Clean surface with 10% bleach followed by 70% ethanol.
Scenario B: Ocular/Dermal Exposure
-
Eyes: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open.
-
Skin: Remove contaminated clothing.[2][3][4] Wash skin with soap and copious water.[2][3] Do not scrub hard (abrasion increases absorption).
-
Report: Notify the Chemical Hygiene Officer (CHO) and seek medical evaluation. Provide the SDS to the physician.
Diagram 2: Spill Response Decision Tree
Caption: Decision logic for spill response. Uncontained spills of bioactive powders require immediate evacuation to prevent inhalation.
References
-
Occupational Safety and Health Administration (OSHA). (2011). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[5][6] United States Department of Labor. [Link][6]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]
-
PubChem. (n.d.). 5-(Hydroxymethyl)-2'-deoxycytidine Compound Summary. National Center for Biotechnology Information. [Link]
-
Centers for Disease Control and Prevention (CDC). (2020). Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition. (Referencing containment of bioactive compounds).[1] [Link]
Sources
- 1. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 5-Hydroxymethyl-2’-deoxycytidine|7226-77-9|MSDS [dcchemicals.com]
- 5. Guide to OSHA’s Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene | GTPE [pe.gatech.edu]
- 6. osha.gov [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
